Technical Documentation Center

Cholesta-3,5-diene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cholesta-3,5-diene
  • CAS: 747-90-0

Core Science & Biosynthesis

Foundational

cholesta-3,5-diene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract Cholesta-3,5-diene is a significant derivative of cholesterol, characterized by a conjugated diene system within its steroidal B-ring. This structu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene is a significant derivative of cholesterol, characterized by a conjugated diene system within its steroidal B-ring. This structural modification imparts distinct chemical and physical properties, differentiating it from its precursor, cholesterol. Notably, cholesta-3,5-diene has emerged as a molecule of interest in biomedical research due to its role as an inflammatory modulator. It has been shown to activate the PI3K/Akt signaling pathway, a critical cascade in cellular processes such as cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analysis of cholesta-3,5-diene, with a focus on its biological activity and the experimental protocols relevant to its study.

Chemical Structure and Properties

Cholesta-3,5-diene is a cholestane steroid that is formally derived from cholesterol by the elimination of a water molecule. Its chemical structure is defined by a tetracyclic core and a C8H17 side chain at the C-17 position. The defining feature is the presence of conjugated double bonds at the C-3 and C-5 positions of the steroid nucleus.

IUPAC Name: (8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene[1]

Synonyms: Δ3,5-Cholestadiene, Cholesterylene[2]

Physicochemical Properties

A summary of the key physicochemical properties of cholesta-3,5-diene is presented in the table below.

PropertyValueReference
Molecular Formula C27H44[3][4][5]
Molecular Weight 368.64 g/mol
CAS Number 747-90-0
Melting Point 78-80 °C
Boiling Point 433.93 °C (estimated)
Appearance Powder
Solubility Soluble in chloroform (50 mg/mL)

Synthesis and Purification

Cholesta-3,5-diene is commonly synthesized from cholesterol through a dehydration reaction. A variety of methods can be employed to achieve this transformation.

Experimental Protocol: Synthesis from Cholesterol

Method: Acid-catalyzed dehydration of cholesterol.

Materials:

  • Cholesterol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cholesterol in toluene.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the solution.

  • Heat the reaction mixture to reflux and continue heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The water formed during the reaction is removed by azeotropic distillation with toluene.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Experimental Protocol: Purification

The crude cholesta-3,5-diene is purified by a combination of column chromatography and recrystallization.

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) is a common choice for separating the less polar cholesta-3,5-diene from any remaining polar impurities. The appropriate solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired compound.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane) and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary.

    • Carefully load the sample onto the top of the silica gel bed.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

2. Recrystallization:

  • Solvent System: A mixture of ethanol and water or acetone and hexane can be effective. The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Procedure:

    • Dissolve the partially purified cholesta-3,5-diene in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature, which should induce the formation of crystals.

    • If crystallization does not occur, scratching the inside of the flask with a glass rod or placing the solution in an ice bath may initiate the process.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum to obtain pure cholesta-3,5-diene.

Analytical Characterization

The structure and purity of the synthesized cholesta-3,5-diene can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (in CDCl3): The proton NMR spectrum of cholesta-3,5-diene is expected to show characteristic signals for the vinylic protons in the conjugated diene system, typically in the range of 5.0-6.0 ppm. The numerous methyl and methylene protons of the steroid backbone and side chain will appear in the upfield region of the spectrum.

13C NMR (in CDCl3): The carbon NMR spectrum will show distinct signals for the sp2-hybridized carbons of the diene system in the downfield region (typically 120-145 ppm). The remaining aliphatic carbons of the steroid skeleton and the side chain will resonate in the upfield region.

Note: Specific chemical shift assignments should be confirmed by comparison with literature data or through 2D NMR experiments.

Other Analytical Techniques
  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for both sp2 and sp3 hybridized carbons, as well as C=C stretching vibrations for the diene system.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of cholesta-3,5-diene.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.

Biological Activity and Signaling Pathways

Cholesta-3,5-diene has been identified as an inflammatory modulator that can influence the behavior of immune cells. A key aspect of its biological activity is the activation of the PI3K/Akt signaling pathway. This pathway is a central regulator of numerous cellular processes, and its activation by cholesta-3,5-diene has implications for its potential therapeutic applications.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the cell membrane. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets, ultimately regulating cellular processes like cell survival, growth, and proliferation.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cholesta-3,5-diene Cholesta-3,5-diene Receptor Receptor Cholesta-3,5-diene->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruits p-Akt Akt (active) Akt->p-Akt Phosphorylation Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) p-Akt->Downstream_Targets Phosphorylates Cellular_Responses Cell Survival, Growth, Proliferation Downstream_Targets->Cellular_Responses Regulates

Caption: Activation of the PI3K/Akt signaling pathway by cholesta-3,5-diene.

Experimental Protocol: Western Blot Analysis of Akt Activation

To investigate the effect of cholesta-3,5-diene on the PI3K/Akt pathway, the phosphorylation status of Akt can be assessed by Western blotting.

Materials:

  • Cell line of interest (e.g., macrophages, fibroblasts)

  • Cell culture medium and supplements

  • Cholesta-3,5-diene stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of cholesta-3,5-diene for a specified period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-Akt and anti-total-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities for phospho-Akt and total-Akt. Normalize the phospho-Akt signal to the total-Akt signal to determine the relative level of Akt activation.

Conclusion

Cholesta-3,5-diene is a structurally distinct derivative of cholesterol with demonstrated biological activity as an inflammatory modulator through the activation of the PI3K/Akt signaling pathway. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, along with detailed experimental protocols. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, cell biology, and drug development who are interested in further exploring the therapeutic potential of this intriguing molecule. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its role in health and disease.

References

Exploratory

Cholesta-3,5-diene Formation from Cholesterol Dehydration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the formation of cholesta-3,5-diene through the acid-catalyzed dehydration of cholesterol. It...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the formation of cholesta-3,5-diene through the acid-catalyzed dehydration of cholesterol. It covers the underlying reaction mechanism, potential experimental protocols, and analytical methods for quantification. The guide also explores the biological significance of cholesta-3,5-diene, particularly its role in activating the PI3K/Akt signaling pathway in neutrophil chemotaxis. While detailed quantitative data on reaction yields under varying conditions are not extensively available in the reviewed literature, this guide synthesizes the existing knowledge to provide a comprehensive resource for researchers in steroid chemistry and drug development.

Introduction

Cholesterol, an essential structural component of animal cell membranes, can undergo various chemical transformations. One such reaction is acid-catalyzed dehydration, which leads to the formation of cholesta-3,5-diene. This diene is not only a marker of cholesterol metabolism and degradation but also exhibits biological activity, including the modulation of inflammatory responses.[1] Understanding the formation of cholesta-3,5-diene is crucial for researchers studying steroid chemistry, food science, and for drug development professionals exploring its therapeutic potential.

Reaction Mechanism

The acid-catalyzed dehydration of cholesterol to cholesta-3,5-diene proceeds primarily through an E1 (unimolecular elimination) mechanism.[2] This multi-step process is initiated by the protonation of the hydroxyl group of cholesterol.

Step 1: Protonation of the Hydroxyl Group In the presence of a strong acid (e.g., H₂SO₄ or H₃PO₄), the hydroxyl group at the C-3 position of cholesterol is protonated to form an alkyloxonium ion. This conversion of a poor leaving group (-OH) into a good leaving group (-OH₂⁺) is a critical first step.

Step 2: Formation of a Carbocation The alkyloxonium ion is unstable and departs as a water molecule, leading to the formation of a secondary carbocation at the C-3 position. This is the rate-determining step of the E1 reaction.

Step 3: Deprotonation and Double Bond Formation A weak base, which can be the conjugate base of the acid catalyst or another solvent molecule, abstracts a proton from an adjacent carbon. In the case of cholesta-3,5-diene formation, a proton is abstracted from the C-4 position, leading to the formation of a double bond between C-3 and C-4. This is followed by the abstraction of a proton from C-6, resulting in a more stable conjugated diene system with double bonds at C-3 and C-5. The formation of the conjugated system is the thermodynamic driving force for this specific product.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation & Rearrangement cholesterol Cholesterol protonated_cholesterol Alkyloxonium Ion cholesterol->protonated_cholesterol Protonation of -OH group H_plus H⁺ (from acid) carbocation Secondary Carbocation protonated_cholesterol->carbocation Loss of Water water H₂O cholest_3_ene Cholest-3-ene Intermediate carbocation->cholest_3_ene Deprotonation at C-4 base Base (e.g., HSO₄⁻) cholesta_3_5_diene Cholesta-3,5-diene (Conjugated Diene - Stable) cholest_3_ene->cholesta_3_5_diene Rearrangement to form conjugated system

Figure 1: E1 Reaction Mechanism for Cholesterol Dehydration.

Experimental Protocols

Detailed, high-yield synthetic protocols for the preparation and purification of cholesta-3,5-diene are not extensively documented in readily available literature. However, based on related procedures and colorimetric assays, a general experimental approach can be outlined.

Reagents and Materials
  • Cholesterol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Anhydrous solvents (e.g., chloroform, hexane, ethyl acetate)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

General Synthetic Procedure (Synthesized from Literature)
  • Dissolution: Dissolve cholesterol in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cholesterol solution while stirring. The reaction is often performed in the presence of acetic anhydride.

  • Heating: Heat the reaction mixture. Based on analogous reactions, a temperature of around 80°C for a duration of 4-6 hours may be appropriate.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like hexane or ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexane or a hexane/ethyl acetate gradient) to isolate cholesta-3,5-diene.

G start Start dissolve Dissolve Cholesterol in Acetic Acid/Anhydride start->dissolve add_acid Add Catalytic Concentrated H₂SO₄ dissolve->add_acid heat Heat at 80°C (Monitor by TLC) add_acid->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify end Pure Cholesta-3,5-diene purify->end

Figure 2: General Experimental Workflow for Cholesta-3,5-diene Synthesis.

Quantitative Data

Catalyst Solvent System Temperature (°C) Reaction Time (h) Reported Yield of Cholesta-3,5-diene Side Products Reference/Notes
H₂SO₄Acetic Anhydride/Acetic AcidNot SpecifiedNot SpecifiedNot explicitly reported; formation noted in Liebermann-Burchard reaction.[4]Sulfonated derivatives, polyenes, aromatic steroids.Primary focus is on colorimetric analysis, not isolation.
H₂SO₄Acetic Acid804 - 6Not explicitly reported for cholesterol; used for dehydration of cholesterol-based N-heterocycles.Not specified.Analogous reaction suggests these conditions are plausible.
Anhydrous Copper SulfateLiquid SO₂10017Dicholesteryl ether (54% yield), not cholesta-3,5-diene.Cholesterylenes and resinous products at higher temperatures.Demonstrates the formation of ether as a major side product under certain conditions.
HClEthanolNot SpecifiedNot SpecifiedElimination products predominate.3-chloro-Δ⁵-cholestene (substitution product).Solvent choice influences elimination vs. substitution.

Analytical Protocols

The quantification of cholesta-3,5-diene in the presence of cholesterol requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the analysis of sterols.

Sample Preparation:

  • Extraction: Extract the lipids from the reaction mixture or sample matrix using a suitable solvent system (e.g., chloroform/methanol).

  • Saponification (Optional): If analyzing total sterols (free and esterified), perform saponification using ethanolic KOH to hydrolyze any cholesteryl esters.

  • Derivatization: To increase the volatility and thermal stability of the analytes, derivatize the hydroxyl group of any remaining cholesterol using a silylating agent (e.g., BSTFA with 1% TMCS). Cholesta-3,5-diene does not require derivatization.

  • Reconstitution: After derivatization, evaporate the solvent and reconstitute the sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Conditions (General):

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating cholesterol and cholesta-3,5-diene.

  • Injector: Splitless injection is often used for trace analysis.

  • Oven Program: A temperature gradient program is typically employed, starting at a lower temperature and ramping up to around 300°C to ensure elution of the sterols.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity. The molecular ion of cholesta-3,5-diene (m/z 368.6) and a characteristic fragment ion of the derivatized cholesterol would be monitored.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or mass spectrometric detection is also a powerful tool for the analysis of these compounds.

Sample Preparation:

  • Extraction: Similar to GC-MS, extract the lipids from the sample.

  • Saponification (Optional): Perform saponification if necessary.

  • Reconstitution: Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

HPLC Conditions (General):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile, methanol, and/or isopropanol is typically effective.

  • Detection: Cholesta-3,5-diene has a conjugated diene system and can be detected by a UV detector at around 230-240 nm. Cholesterol has a weaker UV absorbance at lower wavelengths (around 205-210 nm). A diode array detector (DAD) can monitor multiple wavelengths simultaneously. LC-MS can also be employed for more sensitive and specific detection.

Biological Significance: PI3K/Akt Signaling Pathway

Cholesta-3,5-diene has been identified as an inflammatory modulator that can promote neutrophil chemotaxis. This biological activity is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Neutrophil chemotaxis is a critical process in the innate immune response, where these leukocytes migrate towards a chemical gradient of chemoattractants at a site of inflammation or infection. The PI3K/Akt pathway is a key regulator of this process.

Upon stimulation by cholesta-3,5-diene, PI3K is activated at the leading edge of the neutrophil. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This localization leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that regulate the actin cytoskeleton, leading to cell polarization and directed migration.

G cholesta_diene Cholesta-3,5-diene receptor Chemokine Receptor (GPCR) cholesta_diene->receptor Activates pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt (PKB) pip3->akt Recruits and Activates downstream Downstream Effectors akt->downstream Phosphorylates chemotaxis Neutrophil Chemotaxis (Cell Polarization and Migration) downstream->chemotaxis Regulates Actin Cytoskeleton

Figure 3: Cholesta-3,5-diene Activated PI3K/Akt Signaling in Neutrophil Chemotaxis.

Conclusion

The formation of cholesta-3,5-diene from cholesterol via acid-catalyzed dehydration is a well-established chemical transformation, primarily following an E1 mechanism. While the reaction is conceptually straightforward, detailed and optimized synthetic protocols with high yields are not widely reported, and quantitative data is sparse. The analysis of the reaction products can be effectively achieved using GC-MS and HPLC. The biological activity of cholesta-3,5-diene as a modulator of neutrophil chemotaxis through the PI3K/Akt signaling pathway presents an interesting avenue for further research in immunology and drug development. This guide provides a foundational understanding for researchers and professionals working with cholesterol and its derivatives, highlighting the key chemical and biological aspects of cholesta-3,5-diene. Further research is warranted to establish optimized synthetic protocols and to fully elucidate the therapeutic potential of this cholesterol metabolite.

References

Foundational

The In Vivo Formation of Cholesta-3,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the in vivo formation of cholesta-3,5-diene, a cholesterol derivative implicated in various physiol...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation of cholesta-3,5-diene, a cholesterol derivative implicated in various physiological and pathological processes. The document outlines the predominant non-enzymatic formation mechanisms, summarizes available quantitative data, provides detailed experimental protocols for its detection, and visualizes the key pathways involved.

Core Mechanism of Cholesta-3,5-diene Formation

Current scientific evidence strongly suggests that the formation of cholesta-3,5-diene in vivo is primarily a non-enzymatic process resulting from the dehydration of cholesterol. This reaction is thought to be facilitated by acidic microenvironments within the cell and can also be influenced by conditions of oxidative stress. To date, no specific enzyme has been identified that directly catalyzes the conversion of cholesterol to cholesta-3,5-diene.

Acid-Catalyzed Dehydration

The most plausible mechanism for the in vivo formation of cholesta-3,5-diene is the acid-catalyzed dehydration of cholesterol. This reaction involves the protonation of the 3β-hydroxyl group of cholesterol, forming a good leaving group (water). The subsequent loss of water generates a carbocation intermediate at the C-3 position. A proton is then eliminated from either C-4 or C-6 to form a double bond. The formation of the conjugated 3,5-diene system is thermodynamically favored.

This process is likely to occur in cellular compartments with an acidic pH, such as lysosomes. Lysosomes are responsible for the degradation of macromolecules, including lipoproteins, and maintain a luminal pH of approximately 4.5-5.0. As cholesterol is transported through these acidic organelles, the conditions are favorable for its non-enzymatic dehydration to cholesta-3,5-diene. Pathological conditions that lead to localized decreases in pH, such as inflammation and ischemia, may also promote the formation of this diene.

G cluster_cholesterol Cholesterol cluster_intermediate Reaction Intermediates cluster_product Product cholesterol Cholesterol (in acidic environment, e.g., lysosome) protonated_chol Protonated Cholesterol (Oxonium ion) cholesterol->protonated_chol + H+ carbocation C-3 Carbocation Intermediate protonated_chol->carbocation - H2O (Dehydration) diene Cholesta-3,5-diene carbocation->diene - H+ (Proton elimination)

Proposed acid-catalyzed dehydration of cholesterol.
Role of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, can lead to the oxidation of various lipids, including cholesterol. While specific studies demonstrating a direct pathway from cholesterol to cholesta-3,5-diene via oxidative stress are limited, it is known that oxidative processes can generate a wide array of oxysterols. It is plausible that some of these oxidized intermediates could be unstable and subsequently dehydrate to form cholesta-3,5-diene. For instance, the formation of cholesta-3,5-dien-7-one has been linked to the auto-oxidation of cholesterol[1]. This suggests that oxidative conditions could contribute to the overall pool of cholestadienes found in vivo.

Quantitative Data

Direct quantitative data for cholesta-3,5-diene in human tissues is sparse in the available literature. However, data for the related oxidized compound, cholesta-3,5-dien-7-one, provides an indication of the presence of this diene system in pathological conditions.

Biological MatrixConditionAnalyteConcentration/AmountReference
Human Atherosclerotic PlaquesAtherosclerosisCholesta-3,5-dien-7-oneApprox. 5-10 mg per 5.81 g of plaque lipid[1]
Human Erythrocyte MembranesAlcoholismCholesta-3,5-dien-7-oneDetected in significant amounts in alcoholic patients, but not in controls[2]

Experimental Protocols

The analysis of cholesta-3,5-diene, a non-polar lipid, is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Below are detailed methodologies for these key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the sensitive detection and quantification of cholesta-3,5-diene in plasma.

3.1.1. Lipid Extraction and Saponification

  • To 200 µL of plasma, add an appropriate internal standard (e.g., deuterated cholesterol or 5α-cholestane).

  • Add 2 mL of a methanol:dichloromethane (1:1, v/v) solution to extract the total lipids. Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • To hydrolyze cholesteryl esters, add 1 mL of 1 M ethanolic potassium hydroxide (KOH) to the dried lipid extract.

  • Incubate at 60°C for 1 hour.

  • After cooling, add 1 mL of water and 2 mL of hexane to extract the non-saponifiable lipids (including cholesta-3,5-diene). Vortex for 1 minute.

  • Centrifuge at 1,500 x g for 5 minutes.

  • Collect the upper hexane layer and transfer to a clean tube. Repeat the hexane extraction twice more and pool the hexane fractions.

  • Dry the pooled hexane extracts under a stream of nitrogen.

3.1.2. Derivatization

  • To the dried lipid extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Add 50 µL of anhydrous pyridine to act as a catalyst.

  • Incubate at 60°C for 30 minutes to convert the hydroxyl groups of any remaining sterols to trimethylsilyl (TMS) ethers. Cholesta-3,5-diene itself does not have a hydroxyl group and will not be derivatized, but this step is necessary for the analysis of other sterols in the sample.

  • Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.

3.1.3. GC-MS Parameters

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 280°C.

  • Oven Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion of cholesta-3,5-diene (m/z 368.3) and other characteristic fragment ions. Full scan mode (m/z 50-600) can be used for initial identification.

G plasma Plasma Sample extraction Lipid Extraction (Methanol:Dichloromethane) plasma->extraction saponification Saponification (Ethanolic KOH) extraction->saponification spe Solid-Phase Extraction (Optional Cleanup) saponification->spe derivatization Silylation (BSTFA + TMCS) spe->derivatization gcms GC-MS Analysis derivatization->gcms

Workflow for GC-MS analysis of cholesta-3,5-diene.
High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is suitable for the separation of cholesta-3,5-diene from cholesterol and other sterols.

3.2.1. Sample Preparation

  • Perform lipid extraction and saponification as described in the GC-MS protocol (Section 3.1.1).

  • After drying the final hexane extract, reconstitute the sample in 200 µL of the initial mobile phase (e.g., methanol or acetonitrile).

3.2.2. HPLC Parameters

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% methanol or acetonitrile. A gradient may be required for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 234 nm, which is the characteristic absorbance maximum for the conjugated diene system of cholesta-3,5-diene.

  • Injection Volume: 20 µL.

Signaling Pathway Activation

Cholesta-3,5-diene has been identified as an inflammatory modulator that can activate the PI3K/Akt signaling pathway, leading to downstream cellular responses such as neutrophil chemotaxis.

PI3K_Akt_Pathway Cholestadiene Cholesta-3,5-diene Receptor Chemokine Receptor (GPCR) Cholestadiene->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., GSK3β, mTOR) Akt->Downstream phosphorylates Response Cellular Response (e.g., Neutrophil Chemotaxis) Downstream->Response leads to

Activation of the PI3K/Akt pathway by cholesta-3,5-diene.

The binding of cholesta-3,5-diene to a G-protein coupled chemokine receptor is proposed to activate Phosphoinositide 3-kinase (PI3K). Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both Phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as Protein Kinase B) to the plasma membrane. This co-localization allows PDK1 to phosphorylate and activate Akt. Activated Akt then phosphorylates a variety of downstream effector proteins, leading to a cascade of events that culminates in specific cellular responses, such as the promotion of cell survival and migration.

References

Exploratory

An In-depth Technical Guide on the Biological Activity of Cholesta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals Abstract Cholesta-3,5-diene, a dehydrated derivative of cholesterol, has emerged as a molecule of interest in biomedical research, demonstrating notable bio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene, a dehydrated derivative of cholesterol, has emerged as a molecule of interest in biomedical research, demonstrating notable biological activities. Primarily recognized as an inflammatory modulator, it plays a significant role in the wound healing process by promoting the migration of key immune and structural cells. This technical guide provides a comprehensive overview of the current understanding of cholesta-3,5-diene's biological functions, with a focus on its mechanism of action, available quantitative data, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug discovery and development.

Introduction

Cholesta-3,5-diene is a steroidal compound that can be formed endogenously through the auto-oxidation of cholesterol or via acid-catalyzed dehydration.[1] While often considered a biomarker for certain pathological conditions, recent studies have unveiled its active participation in cellular signaling and physiological processes. Its most prominent described role is in orchestrating cellular migration, a critical component of tissue repair and inflammatory responses.[2][3] This guide will delve into the specifics of these biological activities, presenting the available data in a structured format to facilitate further research and development.

Synthesis of Cholesta-3,5-diene

The primary laboratory synthesis of cholesta-3,5-diene involves the acid-catalyzed dehydration of cholesterol. While various acids can be employed, a common method utilizes p-toluenesulfonic acid in a suitable solvent system.

Experimental Protocol: Synthesis of Cholesta-3,5-diene from Cholesterol

Objective: To synthesize cholesta-3,5-diene by the dehydration of cholesterol.

Materials:

  • Cholesterol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve cholesterol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Heat the mixture to reflux and allow the reaction to proceed, monitoring the removal of water via the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (cholesterol) is consumed.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure cholesta-3,5-diene.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Biological Activities and Mechanism of Action

Cholesta-3,5-diene's primary biological activity revolves around its function as an inflammatory modulator, particularly in the context of wound healing.[2] It has been shown to promote the chemotaxis of neutrophils and the migration of fibroblasts, two critical cell types in the tissue repair process.[2]

Role in Wound Healing

Neutrophil Recruitment: Cholesta-3,5-diene has been demonstrated to promote the recruitment of neutrophils to the site of injury. In a study utilizing a transgenic zebrafish model with fluorescently labeled neutrophils, topical application of cholesta-3,5-diene at a concentration of 30 μg/ml resulted in a significant, two-fold increase in neutrophil accumulation at the wound site within 6 hours post-treatment.

Fibroblast Migration: In addition to recruiting immune cells, cholesta-3,5-diene also stimulates the migration of fibroblasts, which are essential for depositing the extracellular matrix and closing the wound.

Mechanism of Action: PI3K/Akt Signaling Pathway

The pro-migratory effects of cholesta-3,5-diene are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It is proposed that cholesta-3,5-diene acts as a ligand for a G-protein coupled receptor (GPCR), likely a chemokine receptor, on the surface of neutrophils and fibroblasts. Binding of cholesta-3,5-diene to this receptor initiates a signaling cascade that leads to the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated. Activated Akt, in turn, phosphorylates a variety of downstream targets that regulate cellular processes critical for cell migration, such as cytoskeletal rearrangement and cell polarity.

Cholesta_3_5_diene_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cholesta-3,5-diene Cholesta-3,5-diene GPCR Chemokine Receptor (GPCR) Cholesta-3,5-diene->GPCR Binds to PI3K PI3K GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Migration Cell Migration (Neutrophils, Fibroblasts) Downstream->Migration Promotes

Figure 1. Proposed signaling pathway of cholesta-3,5-diene.

Other Potential Biological Activities

As an oxysterol, cholesta-3,5-diene may possess a broader range of biological effects, including the induction of apoptosis, modulation of sphingolipid metabolism, and regulation of platelet aggregation. However, specific studies and quantitative data on these activities for cholesta-3,5-diene are currently limited. Some derivatives of cholestadiene have shown cytotoxic effects against cancer cells, suggesting a potential avenue for future research. For instance, 24-methyl-cholesta-5,24(28)-diene-3β,19-diol-7β-monoacetate has been shown to induce apoptosis in human small cell lung cancer cells.

Quantitative Data

Currently, there is a scarcity of publicly available quantitative data, such as IC50 values, for the biological activities of cholesta-3,5-diene. The following table summarizes the available quantitative information.

Biological ActivityAssay SystemConcentrationResultReference
Neutrophil RecruitmentTransgenic zebrafish (Tg(mpx:GFP)) tailfin wound model30 μg/ml2-fold increase in neutrophil accumulation at 6 hours post-treatment

Experimental Protocols

Detailed experimental protocols from studies that have specifically utilized cholesta-3,5-diene are not extensively published. However, based on the described activities, the following are representative methodologies that can be adapted for studying the biological effects of cholesta-3,5-diene.

Zebrafish Wound Healing Assay

Objective: To assess the in vivo effect of cholesta-3,5-diene on neutrophil recruitment to a wound.

Experimental Workflow:

Zebrafish_Wound_Healing_Workflow Start Start: Tg(mpx:GFP) Zebrafish Larvae Anesthetize Anesthetize Larvae (e.g., Tricaine) Start->Anesthetize Wound Create Tailfin Wound (e.g., sterile needle) Anesthetize->Wound Treat Treat with Cholesta-3,5-diene (e.g., 30 µg/ml in embryo medium) Wound->Treat Incubate Incubate for 6 hours Treat->Incubate Image Image Wound Site (Fluorescence Microscopy) Incubate->Image Analyze Quantify Neutrophil Accumulation Image->Analyze End End Analyze->End

Figure 2. Zebrafish wound healing assay workflow.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To quantify the chemotactic effect of cholesta-3,5-diene on neutrophils.

Experimental Workflow:

Neutrophil_Chemotaxis_Workflow Start Start: Isolate Human Neutrophils Prepare_Chamber Prepare Boyden Chamber (e.g., 3-5 µm pore membrane) Start->Prepare_Chamber Add_Chemoattractant Add Cholesta-3,5-diene to Lower Chamber Prepare_Chamber->Add_Chemoattractant Add_Neutrophils Add Neutrophils to Upper Chamber Add_Chemoattractant->Add_Neutrophils Incubate Incubate at 37°C Add_Neutrophils->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Count_Cells Count Migrated Cells (Microscopy) Fix_Stain->Count_Cells End End Count_Cells->End

Figure 3. Neutrophil chemotaxis assay workflow.

Fibroblast Migration Assay (Scratch Assay)

Objective: To assess the effect of cholesta-3,5-diene on fibroblast migration.

Experimental Workflow:

Fibroblast_Migration_Workflow Start Start: Culture Fibroblasts to Confluence Create_Scratch Create a 'Scratch' in the Monolayer (e.g., with a pipette tip) Start->Create_Scratch Wash Wash to Remove Debris Create_Scratch->Wash Treat Add Medium with Cholesta-3,5-diene Wash->Treat Image_T0 Image Scratch at Time 0 Treat->Image_T0 Incubate Incubate and Image at Regular Intervals (e.g., 24h, 48h) Image_T0->Incubate Analyze Measure Scratch Area/Closure Rate Incubate->Analyze End End Analyze->End

Figure 4. Fibroblast scratch assay workflow.

Conclusion and Future Directions

Cholesta-3,5-diene is a bioactive lipid with a demonstrated role in promoting wound healing through the recruitment of neutrophils and fibroblasts via the PI3K/Akt signaling pathway. While the foundational aspects of its biological activity are beginning to be understood, significant gaps in knowledge remain. Future research should focus on:

  • Quantitative Characterization: Determining the IC50 or EC50 values for its various biological activities, including cytotoxicity against different cell lines, anti-inflammatory effects, and pro-migratory actions.

  • Receptor Identification: Elucidating the specific chemokine receptor or GPCR through which cholesta-3,5-diene initiates its signaling cascade.

  • Downstream Signaling: A more detailed investigation of the downstream effectors of Akt that are modulated by cholesta-3,5-diene.

  • Broader Biological Screening: Systematically evaluating its effects on apoptosis, cytokine expression (e.g., TNF-α, IL-6), and other potential biological activities associated with oxysterols.

  • In Vivo Efficacy: Expanding in vivo studies to validate its therapeutic potential in various models of wound healing and inflammation.

A more complete understanding of the biological activity of cholesta-3,5-diene will be instrumental in assessing its potential as a therapeutic agent and for its application in drug development.

References

Foundational

Cholesta-3,5-diene: A Technical Guide to its Activation of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals Abstract Cholesta-3,5-diene, a sterol derivative found in various biological systems, has emerged as a modulator of key cellular signaling pathways. Notably...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene, a sterol derivative found in various biological systems, has emerged as a modulator of key cellular signaling pathways. Notably, it has been identified as an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and migration. This technical guide provides an in-depth overview of the mechanism by which cholesta-3,5-diene activates the PI3K/Akt pathway, supported by available quantitative data and detailed experimental protocols for key assays. The information presented is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate the therapeutic potential of cholesta-3,5-diene and its derivatives.

Introduction: Cholesta-3,5-diene and the PI3K/Akt Pathway

Cholesta-3,5-diene

Cholesta-3,5-diene is a cholestane-class organic compound, a sterol derivative that is structurally related to cholesterol.[1][2] It is considered an inflammatory modulator with demonstrated biological activity in wound healing processes.[3] Research indicates that cholesta-3,5-diene can target immune cells, such as neutrophils, and promote the migration of fibroblasts, which are critical steps in tissue repair.[3] These effects are attributed to its ability to activate specific intracellular signaling pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions. Activation of this pathway is typically initiated by growth factors or cytokines binding to receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt (also known as Protein Kinase B).

Once activated via phosphorylation at key residues (Threonine 308 and Serine 473), Akt mediates a multitude of downstream effects. These include promoting cell survival by inhibiting apoptotic proteins, stimulating cell proliferation and growth through the mTOR complex 1 (mTORC1), and regulating metabolism. Given its central role, dysregulation of the PI3K/Akt pathway is frequently implicated in diseases such as cancer and metabolic disorders.

Mechanism of Activation

Cholesta-3,5-diene has been shown to enhance immune cell recruitment and extracellular matrix deposition by activating the PI3K/Akt pathway through chemokine receptor-mediated signaling. While the specific receptor has not been fully elucidated, the proposed mechanism involves cholesta-3,5-diene acting as a ligand that initiates a downstream cascade, leading to the activation of PI3K and subsequent phosphorylation of Akt. This activation promotes cellular responses critical for wound healing, such as neutrophil chemotaxis and fibroblast migration.

Cholesta_PI3K_Pathway Chol Cholesta-3,5-diene Receptor Chemokine Receptor Chol->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK-3β) pAkt->Downstream Activates / Inhibits Response Cellular Responses (Neutrophil & Fibroblast Migration) Downstream->Response

Caption: Proposed signaling pathway for Cholesta-3,5-diene activation of PI3K/Akt.

Quantitative Data

The primary quantitative evidence for the effect of cholesta-3,5-diene on PI3K/Akt-mediated cellular responses comes from in vivo wound healing models. The following table summarizes the key findings.

Parameter MeasuredModel SystemTreatmentConcentrationResultReference
Neutrophil RecruitmentTransgenic Zebrafish Larvae (Tg(mpx:GFP)) Tailfin WoundsTopical Application of Cholesta-3,5-diene30 µg/ml2-fold increase in neutrophil accumulation at the wound site by 6 hours post-treatment versus vehicle control.

Key Experimental Protocols

The following sections provide detailed, representative methodologies for assays crucial to studying the effects of cholesta-3,5-diene on the PI3K/Akt pathway and associated cellular functions.

Western Blotting for PI3K/Akt Pathway Activation

This protocol allows for the detection of phosphorylated (activated) forms of Akt and other pathway components.

1. Cell Lysis and Protein Extraction:

  • Culture cells (e.g., human fibroblasts) to 80-90% confluency.

  • Treat cells with cholesta-3,5-diene at desired concentrations (e.g., 1-50 µg/ml) for various time points. Include a vehicle control.

  • Aspirate media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilution is typically 1:1000.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

  • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal and then to the loading control.

WB_Workflow Start Cell Culture & Treatment (with Cholesta-3,5-diene) Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Western Transfer (to PVDF membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-p-Akt) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Imaging & Densitometry Detection->Analysis

Caption: Experimental workflow for Western blot analysis of PI3K/Akt activation.
Fibroblast Scratch Migration Assay

This assay measures the effect of cholesta-3,5-diene on the rate of fibroblast migration in vitro.

1. Cell Seeding:

  • Seed fibroblasts into a 12-well plate at a density that will form a confluent monolayer within 24 hours (e.g., 2 x 10^5 cells/well).

  • Incubate under standard cell culture conditions (37°C, 5% CO2).

2. Creating the Scratch:

  • Once cells are 90-100% confluent, use a sterile 200 µl pipette tip to make a straight scratch down the center of each well.

  • Gently wash each well twice with PBS to remove detached cells.

3. Treatment and Imaging:

  • Replace the PBS with low-serum medium containing the desired concentration of cholesta-3,5-diene or vehicle control.

  • Immediately acquire images of the scratch at defined points using a phase-contrast microscope at 10x magnification. This is the 0-hour time point.

  • Incubate the plate and acquire images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).

4. Analysis:

  • Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the 0-hour time point for each condition.

  • Compare the migration rates between treated and control groups.

Zebrafish Larvae Neutrophil Migration Assay

This in vivo assay quantifies the chemotactic effect of cholesta-3,5-diene on neutrophils.

1. Animal Model:

  • Use transgenic zebrafish larvae that express a fluorescent protein in neutrophils, such as Tg(mpx:GFP), at 3 days post-fertilization (dpf).

2. Wounding Procedure:

  • Anesthetize larvae in tricaine solution.

  • Using a sterile micro-scalpel or needle, create a small incision in the tail fin.

3. Treatment:

  • Immediately after wounding, transfer the larvae to a fresh E3 medium containing the test compound (e.g., 30 µg/ml cholesta-3,5-diene) or a vehicle control.

4. Live Imaging:

  • Mount the larvae in a low-melting-point agarose on a glass-bottom dish.

  • Image the wound area using a fluorescence microscope.

  • Acquire images or time-lapse videos at specific time points post-wounding (e.g., 2, 4, 6, and 8 hours).

5. Quantification:

  • Count the number of fluorescent neutrophils that have migrated into a defined area around the wound site at each time point.

  • Compare the average number of neutrophils between the cholesta-3,5-diene treated group and the control group.

Conclusion and Future Directions

The available evidence strongly indicates that cholesta-3,5-diene is a bioactive sterol capable of activating the PI3K/Akt signaling pathway. This activation translates into pro-migratory effects on immune and stromal cells, highlighting its potential as a therapeutic agent for promoting wound healing.

Future research should focus on several key areas:

  • Receptor Identification: Identifying the specific chemokine or other cell surface receptor(s) that cholesta-3,5-diene interacts with to initiate PI3K/Akt signaling.

  • Dose-Response and Kinetics: A comprehensive analysis of the dose-response relationship and the kinetics of Akt phosphorylation following cholesta-3,5-diene treatment.

  • Downstream Effector Analysis: Investigating the activation status of downstream targets of Akt, such as mTOR, GSK-3β, and FOXO transcription factors, to fully map the signaling cascade.

  • In Vivo Efficacy: Expanding studies in mammalian models of wound healing to validate the therapeutic potential observed in zebrafish.

By addressing these questions, the scientific community can build a more complete understanding of cholesta-3,5-diene's mechanism of action and accelerate its potential translation into clinical applications.

References

Exploratory

The Natural Occurrence and Biological Significance of Cholesta-3,5-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Cholesta-3,5-diene is a naturally occurring sterol derivative found in both the plant and animal kingdoms.[1][2] As a metabolite of cholesterol...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene is a naturally occurring sterol derivative found in both the plant and animal kingdoms.[1][2] As a metabolite of cholesterol, it has garnered increasing interest within the scientific community for its diverse biological activities, including its role as an inflammatory modulator and its potential in wound healing.[3] This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of cholesta-3,5-diene, methodologies for its analysis, and its known biological signaling pathways.

Natural Occurrence of Cholesta-3,5-diene

Cholesta-3,5-diene has been identified in a variety of organisms, ranging from insects to marine life. While its presence is documented, quantitative data on its concentration in different tissues remains limited in publicly available literature. It is often considered a product of cholesterol auto-oxidation or dehydration.[4]

Table 1: Documented Natural Occurrence of Cholesta-3,5-diene in Animals

ClassSpeciesTissue/SourceMethod of IdentificationReference(s)
InsectaCoccinella septempunctata (Seven-spot ladybug)Not specifiedData available in LOTUS database
ActinopterygiiArius bilineatus (Arabian Gulf catfish)Epidermal gel secretionGas Chromatography-Mass Spectrometry (GC-MS)

Table 2: Documented Natural Occurrence of Cholesta-3,5-diene in Plants

SourceApplicationMethod of AnalysisReference(s)
Olive Oils and Edible FatsUsed as a standard for quality analysisHigh-Performance Liquid Chromatography (HPLC)

Biosynthesis of Cholesta-3,5-diene

The precise enzymatic pathway for the biosynthesis of cholesta-3,5-diene is not yet fully elucidated. It is widely regarded as a derivative of cholesterol, likely formed through dehydration. The general cholesterol biosynthesis pathway is well-established and proceeds through the mevalonate pathway, leading to the formation of lanosterol, which is then converted to cholesterol through a series of enzymatic steps. The conversion of cholesterol to cholesta-3,5-diene is believed to be a subsequent modification.

One proposed mechanism for the formation of cholesta-3,5-diene is the acid-catalyzed dehydration of cholesterol. This process involves the removal of the hydroxyl group at the C3 position and a hydrogen atom from either the C4 or C6 position, leading to the formation of a double bond. The formation of the conjugated diene system at positions 3 and 5 is a thermodynamically favorable rearrangement.

Below is a diagram illustrating the proposed formation of cholesta-3,5-diene from cholesterol.

G Cholesterol Cholesterol Cholesta_3_5_diene Cholesta-3,5-diene Cholesterol->Cholesta_3_5_diene Dehydration

Proposed formation of cholesta-3,5-diene from cholesterol.

Experimental Protocols

The analysis of cholesta-3,5-diene in biological samples typically involves extraction, separation, and detection using chromatographic and spectrometric techniques. Below are generalized protocols for the analysis of sterols, which can be adapted for cholesta-3,5-diene.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like sterols. Derivatization is often necessary to increase the volatility of sterols.

1. Sample Preparation and Lipid Extraction (Bligh and Dyer Method)

  • Homogenize the tissue sample in a chloroform:methanol (1:2, v/v) solution.

  • Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

  • Collect the chloroform layer and dry it under a stream of nitrogen.

2. Saponification (Optional, for analysis of total sterols)

  • Resuspend the dried lipid extract in a solution of ethanolic potassium hydroxide.

  • Heat at 60-80°C for 1-2 hours to hydrolyze steryl esters.

  • Add water and extract the non-saponifiable lipids (including sterols) with hexane or diethyl ether.

  • Dry the organic extract.

3. Derivatization (Silylation)

  • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat at 60-80°C for 30-60 minutes to convert hydroxyl groups to trimethylsilyl (TMS) ethers.

  • Evaporate the excess reagent and redissolve the sample in a suitable solvent (e.g., hexane).

4. GC-MS Instrumental Parameters (Example)

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Bligh & Dyer Saponification Saponification Extraction->Saponification (Optional) Derivatization Derivatization Saponification->Derivatization Silylation Injection Injection Derivatization->Injection Separation Separation Injection->Separation GC Column Ionization Ionization Separation->Ionization EI Source Detection Detection Ionization->Detection Mass Analyzer

Workflow for GC-MS analysis of cholesta-3,5-diene.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of non-volatile or thermally labile compounds and can be used for the quantification of cholesta-3,5-diene, often with UV detection.

1. Sample Preparation and Lipid Extraction

  • Follow the same lipid extraction procedure as for GC-MS. Saponification may also be performed if desired.

2. HPLC Instrumental Parameters (Example)

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm or in the range of 230-280 nm to detect the conjugated diene system.

  • Injection Volume: 10-20 µL.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction Sample->Extraction Bligh & Dyer Saponification Saponification Extraction->Saponification (Optional) Injection Injection Saponification->Injection Separation Separation Injection->Separation C18 Column Detection Detection Separation->Detection UV Detector

Workflow for HPLC analysis of cholesta-3,5-diene.

Biological Signaling Pathways

Cholesta-3,5-diene has been identified as an inflammatory modulator that can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration.

The activation of the PI3K/Akt pathway by cholesta-3,5-diene is implicated in its ability to promote neutrophil chemotaxis and fibroblast migration, which are critical events in the wound healing process. The precise receptor and upstream signaling events that link cholesta-3,5-diene to PI3K activation are still under investigation.

The general mechanism of the PI3K/Akt pathway involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) by PI3K. PIP3 then acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, such as Akt and its upstream activator PDK1. This co-localization at the cell membrane leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a multitude of downstream substrates, leading to various cellular responses.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C35D Cholesta-3,5-diene Receptor Receptor (Unknown) C35D->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Effectors Akt->Downstream Response Cellular Responses (e.g., Migration, Proliferation) Downstream->Response

Cholesta-3,5-diene activation of the PI3K/Akt signaling pathway.

Conclusion

Cholesta-3,5-diene is a bioactive sterol with demonstrated effects on inflammatory and wound healing processes, mediated at least in part through the PI3K/Akt signaling pathway. While its natural occurrence is established in some plant and animal species, further research is needed to quantify its levels in a broader range of biological systems and to fully elucidate its biosynthetic pathway and the specific molecular interactions that govern its signaling functions. The analytical methods outlined in this guide provide a foundation for researchers to further investigate the distribution and biological roles of this intriguing molecule, paving the way for potential applications in drug development and therapy.

References

Foundational

Cholesta-3,5-diene: A Cholesterol-Derived Diene — A Technical Guide on its Formation, Metabolism, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction Cholesta-3,5-diene, also known as Δ³,⁵-cholestadiene or cholesterilene, is a sterol derivative directly related to cholesterol. With the chemic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene, also known as Δ³,⁵-cholestadiene or cholesterilene, is a sterol derivative directly related to cholesterol. With the chemical formula C₂₇H₄₄ and a molecular weight of approximately 368.64 g/mol , it is structurally distinguished from cholesterol by the presence of a conjugated double bond system within its B-ring. While some commercial and general literature refers to cholesta-3,5-diene as a precursor to steroid hormones and bile acids, this technical guide aims to clarify its origins and metabolic significance based on current scientific evidence.[1]

The available research strongly indicates that cholesta-3,5-diene is not a canonical intermediate in the primary, well-established enzymatic pathways of steroidogenesis or bile acid synthesis. Instead, its presence in biological and chemical systems is predominantly attributed to the non-enzymatic, acid-catalyzed dehydration of cholesterol. This distinction is critical for researchers in steroid metabolism and drug development, as the detection of cholesta-3,5-diene can be a key indicator of sample handling conditions or a marker of specific chemical environments rather than a direct reflection of a biosynthetic pathway.

This guide provides an in-depth examination of the formation of cholesta-3,5-diene, contrasts this with the established enzymatic pathways for hormone and bile acid synthesis, summarizes the limited quantitative data available for related compounds, and presents detailed experimental protocols for its accurate analysis.

Formation of Cholesta-3,5-diene

The primary route for the formation of cholesta-3,5-diene is the non-enzymatic dehydration of cholesterol, a reaction readily promoted by acidic conditions, heat, or auto-oxidation.[2][3][4]

Non-Enzymatic, Acid-Catalyzed Dehydration

In the presence of a strong acid, the hydroxyl group at the C-3 position of cholesterol is protonated, forming a good leaving group (water). The subsequent loss of water generates a C-3 carbocation. To stabilize this intermediate, a proton is eliminated from either C-2 or C-4. While elimination of the C-2 proton would also be possible, the rearrangement involving the C-5 double bond is favored, leading to the formation of the more stable, conjugated diene system of cholesta-3,5-diene.

This reaction is famously observed in classic colorimetric cholesterol assays, such as the Liebermann-Burchard and Salkowski tests, which utilize concentrated sulfuric acid and generate significant amounts of cholesta-3,5-diene.[5] For researchers, this highlights a critical consideration: the use of harsh acidic conditions during sample extraction or hydrolysis can artificially generate cholesta-3,5-diene from the abundant cholesterol pool, potentially leading to its misinterpretation as a native metabolite.

G cluster_formation Non-Enzymatic Formation of Cholesta-3,5-diene Cholesterol Cholesterol (Cholest-5-en-3β-ol) Diene Cholesta-3,5-diene Cholesterol->Diene Acid-catalyzed Dehydration (-H₂O)

Figure 1. Acid-catalyzed dehydration of cholesterol.
Enzymatic Formation

There is currently no substantial evidence supporting a direct, primary enzymatic pathway for the synthesis of cholesta-3,5-diene from cholesterol in mammalian steroidogenic or bile acid synthesis pathways. Its role as a true biological precursor in these contexts remains unproven. The term "precursor" appears to be used loosely, acknowledging that it is derived from cholesterol, which is the ultimate precursor for all steroid hormones and bile acids.

Re-evaluation of its Role in Biosynthesis

To understand why cholesta-3,5-diene is not considered a canonical precursor, it is essential to review the established biosynthetic pathways for steroid hormones and bile acids. These pathways start with cholesterol but do not involve a diene intermediate of this type.

Steroid Hormone Biosynthesis

The synthesis of all steroid hormones begins with the conversion of cholesterol to pregnenolone. This multi-step process occurs within the mitochondria and is the rate-limiting step in steroidogenesis. The reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc, or CYP11A1) and does not produce cholesta-3,5-diene.

G cluster_steroidogenesis Canonical Pathway of Pregnenolone Synthesis cluster_diene Non-Enzymatic Side Reaction Cholesterol Cholesterol Hydroxycholesterol 22R-Hydroxycholesterol Cholesterol->Hydroxycholesterol CYP11A1 Diene Cholesta-3,5-diene Cholesterol->Diene Acid (-H₂O) Dihydroxycholesterol 20α,22R-Dihydroxycholesterol Hydroxycholesterol->Dihydroxycholesterol CYP11A1 Pregnenolone Pregnenolone Dihydroxycholesterol->Pregnenolone CYP11A1 Hormones Progestogens, Androgens, Estrogens, Corticosteroids Pregnenolone->Hormones Various Enzymes

Figure 2. Established steroidogenesis pathway, highlighting that cholesta-3,5-diene is not an intermediate.
Bile Acid Biosynthesis

The catabolism of cholesterol into primary bile acids (cholic acid and chenodeoxycholic acid) occurs in the liver via two main routes: the classical (or neutral) pathway and the alternative (acidic) pathway.

  • Classical Pathway: Initiated by cholesterol 7α-hydroxylase (CYP7A1).

  • Acidic Pathway: Initiated by sterol 27-hydroxylase (CYP27A1).

Both pathways involve a series of hydroxylation, oxidation, and side-chain cleavage steps. Neither pathway includes cholesta-3,5-diene as an intermediate.

G cluster_bile_acid Overview of Primary Bile Acid Synthesis cluster_classical Classical ('Neutral') Pathway cluster_acidic Alternative ('Acidic') Pathway Cholesterol Cholesterol C7H 7α-Hydroxycholesterol Cholesterol->C7H CYP7A1 (Rate-limiting) C27H 27-Hydroxycholesterol Cholesterol->C27H CYP27A1 Intermediates Multiple Enzymatic Steps C7H->Intermediates C27H->Intermediates BileAcids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Intermediates->BileAcids

Figure 3. High-level overview of the two primary pathways of bile acid synthesis from cholesterol.

Quantitative Data

Direct quantitative measurements of cholesta-3,5-diene in healthy human or animal tissues are notably scarce in scientific literature. This lack of data may be due to its typically low or negligible physiological concentration and its potential to be formed as an analytical artifact.

However, a related oxidized derivative, cholesta-3,5-dien-7-one , has been detected and quantified in specific pathological conditions. Its presence suggests that while not part of a primary pathway, diene-containing sterols can be formed in vivo, possibly through oxidative stress mechanisms.

Compound Biological Matrix Condition Finding Reference(s)
Cholesta-3,5-dien-7-oneErythrocyte MembranesAlcoholismDetected in alcoholic subjects; not found in significant amounts in controls. Levels were observed to increase as polyunsaturated fatty acids declined.
Cholesta-3,5-dien-7-oneHuman Aortic PlaquesAtherosclerosisFound in atherosclerotic plaques. Its origin (true metabolite vs. artifact from a precursor like 7-oxocholesterol) was debated.

Note: The data above pertains to the 7-oxo derivative, not cholesta-3,5-diene itself. Researchers should exercise caution in extrapolating these findings.

Experimental Protocols: Analysis by GC-MS

Accurate detection and quantification of cholesta-3,5-diene require a robust analytical method that avoids its artificial creation. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, providing both high separation efficiency and structural confirmation. A generalized protocol is outlined below, which must be optimized for specific sample matrices.

Experimental Workflow

G cluster_workflow GC-MS Analysis Workflow for Cholesta-3,5-diene Start Biological Sample (Plasma, Tissue Homogenate) Extraction 1. Lipid Extraction (e.g., Folch or Bligh-Dyer method) (Avoid strong acids) Start->Extraction Sapon 2. Saponification (Optional) (To hydrolyze cholesterol esters) Extraction->Sapon Deriv 3. Derivatization (e.g., Silylation with BSTFA/TMCS) (To increase volatility) Sapon->Deriv GCMS 4. GC-MS Analysis Deriv->GCMS Data 5. Data Processing (Quantification vs. Internal Standard) GCMS->Data

Figure 4. General workflow for the analysis of cholesta-3,5-diene and other sterols by GC-MS.
Detailed Methodologies

Protocol 1: GC-MS Analysis of Cholesta-3,5-diene from Biological Samples

  • Lipid Extraction (Modified Folch Method):

    • Homogenize the tissue sample or plasma in a chloroform:methanol mixture (2:1, v/v). Use of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent auto-oxidation.

    • Add an appropriate internal standard (e.g., epicoprostanol or deuterated cholesterol) at the beginning of the extraction to account for sample loss.

    • After vortexing and centrifugation, collect the lower organic phase containing the lipids.

    • Wash the organic phase with a saline solution (e.g., 0.9% NaCl) to remove water-soluble contaminants.

    • Evaporate the solvent to dryness under a stream of nitrogen gas at a temperature not exceeding 40°C.

  • Saponification (Optional, for total sterol measurement):

    • To measure both free and esterified sterols, the dried lipid extract can be saponified.

    • Re-dissolve the lipid extract in a solution of ethanolic potassium hydroxide (e.g., 1 M KOH in 95% ethanol).

    • Incubate at 60-80°C for 1-2 hours.

    • After cooling, add water and re-extract the non-saponifiable lipids (including cholesta-3,5-diene) into a nonpolar solvent like hexane or diethyl ether.

    • Dry the organic extract under nitrogen.

  • Derivatization (Silylation):

    • Derivatization is essential for GC analysis of sterols, which are non-volatile. Silylation replaces the active hydrogen of any hydroxyl groups with a trimethylsilyl (TMS) group.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried lipid extract.

    • Use a non-polar solvent like pyridine or acetonitrile as the reaction medium.

    • Heat the mixture at 60-100°C for 1 hour to ensure complete derivatization.

    • The resulting TMS-ethers are volatile and thermally stable for GC-MS analysis.

  • GC-MS Parameters:

    • The following table provides a representative set of GC-MS parameters. These should be optimized based on the specific instrument and column used.

Parameter Setting Purpose/Comment
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)Provides good separation for non-polar steroid derivatives.
Carrier GasHeliumConstant flow rate (e.g., 1.0-1.2 mL/min).
Injection ModeSplitless (1 µL)Maximizes sensitivity for trace analysis.
Injector Temperature250-280°CEnsures rapid volatilization of the derivatized analytes.
Oven ProgramInitial: 180°C, hold 1 min. Ramp: 10-20°C/min to 300°C. Final Hold: 5-10 min.Temperature program should be optimized to separate cholesta-3,5-diene from cholesterol and other sterols.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard mode, 70 eV.
Acquisition ModeScan or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced sensitivity and quantification.
Monitored Ions (SIM)Target ions specific to cholesta-3,5-diene (m/z 368 for the molecular ion) and its TMS derivative if applicable.
Transfer Line Temp280°CPrevents condensation of analytes.
Ion Source Temp230°CStandard source temperature.

Conclusion

Cholesta-3,5-diene is a cholesterol-derived sterol whose primary route of formation is the non-enzymatic, acid-catalyzed dehydration of cholesterol. Contrary to some generalized statements, it is not an intermediate in the canonical biosynthetic pathways of steroid hormones or bile acids. For researchers and drug development professionals, the presence of cholesta-3,5-diene in an analytical sample should be interpreted with caution, as it may signify sample degradation or be an artifact of the experimental procedure rather than a marker of a specific metabolic pathway.

While its role as a direct biosynthetic precursor is unsupported, cholesta-3,5-diene and its derivatives have been detected in vivo under certain pathological conditions and have been noted for biological activities, such as modulating inflammatory responses. Future research may further elucidate these roles. However, for the purpose of studying steroidogenesis and bile acid metabolism, it is crucial to differentiate the established enzymatic pathways from the non-enzymatic formation of this diene. The analytical methods provided in this guide offer a framework for the accurate investigation of cholesta-3,5-diene, enabling researchers to confidently distinguish between its physiological presence and its artificial generation.

References

Exploratory

An In-Depth Technical Guide to Cholesta-3,5-diene (CAS 747-90-0)

For Researchers, Scientists, and Drug Development Professionals Abstract Cholesta-3,5-diene (CAS 747-90-0), a cholesterol derivative, has emerged as a significant bioactive molecule with promising applications in wound h...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene (CAS 747-90-0), a cholesterol derivative, has emerged as a significant bioactive molecule with promising applications in wound healing and inflammatory modulation. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and biological activity. Detailed experimental protocols for its synthesis, purification, and use in relevant biological assays are presented. Furthermore, this guide elucidates the molecular mechanism of action, including its role in activating the PI3K/Akt signaling pathway to promote neutrophil and fibroblast migration, crucial processes in tissue repair. All quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

Cholesta-3,5-diene, also known as Δ³,⁵-Cholestadiene or Cholesterilene, is a steroid lipid that is structurally related to cholesterol.[1][2] It is characterized by the presence of conjugated double bonds at the 3 and 5 positions of the cholestane ring system.

Table 1: Chemical and Physical Properties of Cholesta-3,5-diene

PropertyValueReference(s)
CAS Number 747-90-0[1][3]
Molecular Formula C₂₇H₄₄
Molecular Weight 368.64 g/mol
Appearance Powder
Melting Point 78-80 °C
Solubility Chloroform (50 mg/ml)
Storage Temperature -20°C

Synthesis and Purification

While various methods can be employed for the synthesis of Cholesta-3,5-diene, a common laboratory-scale preparation involves the acid-catalyzed dehydration of cholesterol.

Experimental Protocol: Synthesis from Cholesterol

Materials:

  • Cholesterol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (eluent)

Procedure:

  • Dissolve cholesterol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture, continuously removing the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude Cholesta-3,5-diene can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the pure product, as identified by TLC, are pooled and concentrated to yield pure Cholesta-3,5-diene.

Analytical Characterization

The identity and purity of Cholesta-3,5-diene can be confirmed using various analytical techniques.

Table 2: Analytical Data for Cholesta-3,5-diene

TechniqueDataReference(s)
¹H NMR (CDCl₃) Data available on PubChem
¹³C NMR (CDCl₃) Data available on PubChem
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 368. Key fragments: m/z 81, 95, 195.
Infrared (IR) Spectroscopy Data available on NIST WebBook
High-Performance Liquid Chromatography (HPLC) Purity: ≥93%

Biological Activity and Mechanism of Action

Cholesta-3,5-diene has been identified as an inflammatory modulator that plays a crucial role in accelerating wound healing. Its primary mechanism involves the recruitment of immune and structural cells to the site of injury.

Role in Wound Healing

Topical application of Cholesta-3,5-diene has been shown to promote the recruitment of neutrophils to wound sites. This initial inflammatory response is a critical step in the healing cascade, as neutrophils help to clear debris and prevent infection. Subsequently, it also promotes the migration of fibroblasts, which are essential for depositing new extracellular matrix and closing the wound.

Signaling Pathway

Cholesta-3,5-diene exerts its biological effects by activating chemokine receptor-mediated signaling pathways, specifically the Phosphoinositide 3-kinase (PI3K)/Akt pathway. While the exact chemokine receptor it binds to is a subject of ongoing research, the downstream effects are well-documented. Activation of the PI3K/Akt pathway is a central node in regulating cell migration, proliferation, and survival, all of which are vital for effective wound repair.

Cholesta_3_5_diene_Signaling_Pathway cholesta Cholesta-3,5-diene chemokine_receptor Chemokine Receptor (e.g., CXCR family) cholesta->chemokine_receptor pi3k PI3K chemokine_receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt downstream Downstream Effectors akt->downstream migration Neutrophil & Fibroblast Migration downstream->migration healing Wound Healing migration->healing

Caption: Cholesta-3,5-diene signaling pathway in wound healing.

Experimental Protocols for Biological Assays

The following protocols provide a framework for investigating the biological effects of Cholesta-3,5-diene.

In Vivo Wound Healing Assay (Zebrafish Model)

This protocol is adapted from a study demonstrating the pro-migratory effects of Cholesta-3,5-diene on neutrophils in a live animal model.

Zebrafish_Wound_Healing_Workflow start Start: Anesthetize Zebrafish Larvae wound Create Tailfin Wound (Transection) start->wound treat Topical Application of Cholesta-3,5-diene (30 µg/ml) wound->treat incubate Incubate at 32°C for 6 hours treat->incubate image Image Neutrophil Migration (Fluorescence Microscopy) incubate->image analyze Quantify Neutrophil Accumulation at Wound Site image->analyze

Caption: Workflow for in vivo zebrafish wound healing assay.

Table 3: Quantitative Data from Zebrafish Wound Healing Assay

TreatmentNeutrophil Accumulation at 6hReference(s)
Vehicle ControlBaseline
Cholesta-3,5-diene (30 µg/ml)~2-fold increase vs. vehicle
In Vitro Neutrophil Chemotaxis Assay (Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Isolated human or murine neutrophils

  • Transwell inserts (e.g., 5 µm pore size)

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Cholesta-3,5-diene stock solution

  • Chemoattractant (e.g., fMLP or CXCL1 as positive control)

  • Staining solution (e.g., DAPI or Crystal Violet)

Procedure:

  • Prepare a stock solution of Cholesta-3,5-diene in an appropriate solvent (e.g., ethanol or DMSO) and dilute to the desired concentrations in chemotaxis buffer.

  • Add the Cholesta-3,5-diene solutions or control buffer to the lower wells of the Transwell plate.

  • Resuspend isolated neutrophils in chemotaxis buffer and add to the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 1-3 hours).

  • After incubation, remove the non-migrated cells from the top of the insert.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

Data Analysis: Quantify the number of migrated cells per field and compare the results between different concentrations of Cholesta-3,5-diene and the controls.

In Vitro Fibroblast Migration Assay (Scratch Assay)

This assay assesses the ability of fibroblasts to migrate and close a "wound" in a cell monolayer.

Materials:

  • Human or murine dermal fibroblasts

  • Culture plates (e.g., 24-well plates)

  • Pipette tips (e.g., p200) for creating the scratch

  • Culture medium with and without serum

  • Cholesta-3,5-diene stock solution

  • Microscope with a camera

Procedure:

  • Seed fibroblasts in culture plates and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add culture medium containing different concentrations of Cholesta-3,5-diene or controls to the wells.

  • Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure over time for each condition.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol can be used to confirm that Cholesta-3,5-diene activates the PI3K/Akt signaling pathway in target cells (e.g., neutrophils or fibroblasts).

Procedure:

  • Treat cells with Cholesta-3,5-diene for various time points.

  • Lyse the cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the ratio of p-Akt to total Akt. An increase in this ratio indicates pathway activation.

Conclusion

Cholesta-3,5-diene is a promising bioactive lipid with well-defined roles in promoting key aspects of wound healing. Its ability to stimulate neutrophil and fibroblast migration through the activation of the PI3K/Akt signaling pathway makes it an attractive candidate for further investigation in the context of drug development for chronic wounds and other inflammatory conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this molecule.

References

Foundational

synonyms for cholesta-3,5-diene (cholesterilene, Δ3,5-cholestadiene)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of cholesta-3,5-diene, a sterol derivative with significant biological activity. This document covers...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cholesta-3,5-diene, a sterol derivative with significant biological activity. This document covers its nomenclature, physicochemical properties, and key experimental methodologies for its synthesis and analysis. Furthermore, it delves into its role in cellular signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.

Nomenclature and Synonyms

Cholesta-3,5-diene is a cholestane derivative with two double bonds at positions 3 and 5 of the steroid nucleus. It is known by several synonyms in scientific literature, which are crucial for comprehensive database searches and unambiguous identification.

Common Synonyms:

  • Cholesterilene

  • Δ3,5-Cholestadiene

  • Cholest-3,5-diene

  • 3,5-Cholestadiene

  • delta-3,5-Cholestadiene

  • Cholesterylene

  • NSC 5193

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of cholesta-3,5-diene is presented in the table below for easy reference and comparison. This data is essential for its identification, purification, and characterization.

PropertyValue
Molecular Formula C₂₇H₄₄
Molecular Weight 368.64 g/mol
CAS Number 747-90-0
Appearance White crystalline powder
Melting Point 78-80 °C
Solubility Soluble in chloroform (50 mg/ml)
Storage Temperature -20°C
¹H NMR Spectroscopy Spectral data available in public databases. Key signals include those in the olefinic region corresponding to the diene system.
¹³C NMR Spectroscopy Spectral data available in public databases. Characteristic peaks for the sp² hybridized carbons of the diene are observed.
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 368. A prominent fragment ion is observed at m/z 353, corresponding to the loss of a methyl group.[1] Other characteristic fragments are also observed.
Infrared Spectroscopy Key absorptions include C-H stretching and bending vibrations for the steroid backbone and C=C stretching for the diene system.

Biological Activity and Signaling Pathway

Cholesta-3,5-diene has been identified as an inflammatory modulator that plays a role in wound healing. It has been shown to promote the recruitment of neutrophils to wound sites, a critical step in the inflammatory response and subsequent tissue repair. This activity is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration. The activation of this pathway by cholesta-3,5-diene leads to downstream events that enhance neutrophil chemotaxis and fibroblast migration, contributing to an accelerated wound healing process.

Below is a diagram illustrating the proposed signaling pathway for cholesta-3,5-diene-mediated neutrophil recruitment.

Cholesta_3_5_diene_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cholesta-3,5-diene Cholesta-3,5-diene GPCR Chemokine Receptor (GPCR) Cholesta-3,5-diene->GPCR Binds to PI3K PI3K GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Chemotaxis Neutrophil Chemotaxis & Fibroblast Migration Downstream->Chemotaxis Promotes

Cholesta-3,5-diene signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of cholesta-3,5-diene.

Synthesis of Cholesta-3,5-diene from Cholesterol

This protocol describes the synthesis of cholesta-3,5-diene via the acid-catalyzed dehydration of cholesterol.

Materials:

  • Cholesterol

  • Anhydrous Toluene

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve cholesterol (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with hexane, to yield pure cholesta-3,5-diene.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Analysis of Cholesta-3,5-diene by HPLC

This protocol outlines a method for the analysis of cholesta-3,5-diene, which can be adapted from methods used for the analysis of sterols in olive oil.[2][3][4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 234 nm (corresponding to the conjugated diene system).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of cholesta-3,5-diene in the mobile phase and perform serial dilutions to create a calibration curve.

Procedure:

  • Dissolve the sample containing cholesta-3,5-diene in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample into the HPLC system and record the chromatogram.

  • Identify the cholesta-3,5-diene peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of cholesta-3,5-diene in the sample using the calibration curve.

Analysis of Cholesta-3,5-diene by GC-MS

This protocol provides a general procedure for the analysis of cholesta-3,5-diene by gas chromatography-mass spectrometry, a common method for sterol analysis.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 200°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Procedure:

  • Dissolve the sample containing cholesta-3,5-diene in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Inject an aliquot of the sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the cholesta-3,5-diene peak based on its retention time and by comparing its mass spectrum with a reference spectrum. Key ions to monitor include the molecular ion at m/z 368 and major fragments.

Neutrophil Chemotaxis Assay

This protocol describes an in vitro assay to evaluate the effect of cholesta-3,5-diene on neutrophil migration using a Boyden chamber.

Materials:

  • Human neutrophils isolated from fresh whole blood.

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size).

  • Chemoattractant (e.g., fMLP or IL-8).

  • Cholesta-3,5-diene.

  • Assay medium (e.g., RPMI with 0.1% BSA).

  • Cell staining solution (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

  • Resuspend the isolated neutrophils in the assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Prepare solutions of cholesta-3,5-diene at various concentrations in the assay medium. Pre-incubate the neutrophils with the cholesta-3,5-diene solutions (or vehicle control) for 30 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the Boyden chamber.

  • Place the polycarbonate membrane over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes to allow for cell migration.

  • After incubation, remove the membrane, and scrape off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Calculate the chemotactic index to quantify the effect of cholesta-3,5-diene on neutrophil migration.

Logical Workflow for Synthesis and Analysis

The following diagram outlines the logical workflow for the synthesis and subsequent analysis of cholesta-3,5-diene.

Synthesis_and_Analysis_Workflow cluster_analysis Characterization and Analysis Start Start: Cholesterol Synthesis Synthesis: Acid-catalyzed Dehydration Start->Synthesis Crude_Product Crude Cholesta-3,5-diene Synthesis->Crude_Product TLC TLC Monitoring Synthesis->TLC Reaction Monitoring Purification Purification: Column Chromatography Pure_Product Pure Cholesta-3,5-diene Purification->Pure_Product Crude_Product->Purification HPLC HPLC Analysis (Purity & Quantification) Pure_Product->HPLC GCMS GC-MS Analysis (Structural Confirmation) Pure_Product->GCMS NMR NMR Spectroscopy (Structural Elucidation) Pure_Product->NMR End End: Characterized Product HPLC->End GCMS->End NMR->End

Workflow for cholesta-3,5-diene.

References

Exploratory

cholesta-3,5-diene molecular weight and chemical formula

An In-Depth Technical Guide to Cholesta-3,5-diene: Molecular Weight and Chemical Formula This technical guide provides essential information regarding the molecular weight and chemical formula of cholesta-3,5-diene, tail...

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Cholesta-3,5-diene: Molecular Weight and Chemical Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of cholesta-3,5-diene, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The fundamental quantitative properties of cholesta-3,5-diene are summarized in the table below for straightforward reference and comparison.

ParameterValue
Chemical Formula C27H44[1][2][3][4][5]
Molecular Weight 368.64 g/mol
Monoisotopic Mass 368.344301404 Da

Experimental Protocols

The determination of the molecular weight and chemical formula of a compound like cholesta-3,5-diene is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. The provided data from various chemical databases are established reference values and do not cite specific, novel experimental protocols for their determination. High-resolution mass spectrometry would be the primary method for experimentally verifying the monoisotopic mass and, by extension, the chemical formula.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound, its elemental composition (chemical formula), and its calculated molecular weight.

Cholesta_3_5_diene_Properties A Cholesta-3,5-diene B Chemical Formula: C27H44 A->B has a C Molecular Weight: 368.64 g/mol B->C results in a

Caption: Relationship between cholesta-3,5-diene, its chemical formula, and molecular weight.

References

Foundational

Formation of Cholesta-3,5-diene in Foods During Thermal Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Thermal processing of cholesterol-containing foods can lead to a variety of chemical transformations, including the formation of cholesta-3,5-diene...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermal processing of cholesterol-containing foods can lead to a variety of chemical transformations, including the formation of cholesta-3,5-diene. This conjugated diene is a dehydration product of cholesterol and its presence in processed foods is an indicator of the thermal degradation of cholesterol. This technical guide provides an in-depth overview of the formation of cholesta-3,5-diene in various food matrices during cooking, the analytical methodologies for its quantification, and a summary of reported concentrations. The information presented is intended to support researchers, scientists, and professionals in the fields of food science, nutrition, and drug development in understanding the implications of this compound in thermally processed foods.

Introduction

Cholesterol is an essential lipid in animal-derived foods such as meat, poultry, dairy products, and eggs. During thermal processing, such as frying, baking, and grilling, cholesterol can undergo a series of chemical reactions, including oxidation and dehydration. One of the primary dehydration products is cholesta-3,5-diene. The formation of this compound is influenced by several factors, including the temperature and duration of heating, the food matrix, and the presence of other components. Understanding the pathways of cholesta-3,5-diene formation is crucial for assessing the quality and safety of processed foods.

Chemical Formation Pathway

Cholesta-3,5-diene is formed from cholesterol through a dehydration reaction, which involves the removal of a water molecule. This process is typically acid-catalyzed and is favored at high temperatures. The reaction proceeds via the formation of a carbocation intermediate, followed by the elimination of a proton to form a conjugated double bond system, which is thermodynamically more stable.

G Cholesterol Cholesterol Carbocation Carbocation Intermediate Cholesterol->Carbocation + H⁺ Carbocation->Cholesterol - H⁺ Cholesta_3_5_diene Cholesta-3,5-diene Carbocation->Cholesta_3_5_diene - H⁺ H2O H₂O Carbocation->H2O - H₂O

Caption: Dehydration pathway of cholesterol to cholesta-3,5-diene.

Quantitative Data on Cholesta-3,5-diene in Foods

Food MatrixThermal Processing MethodTemperature (°C)DurationCholesta-3,5-diene ConcentrationReference
ButterHeating15060 minPresent, decreased with heating[1]
ButterHeating18060 minPresent, decreased with heating[1]

Note: The available literature often reports the presence of cholesta-3,5-diene without specific quantification, or focuses on its decrease from an initial amount in cholesterol standards upon heating. More research is needed to establish a comprehensive database of its concentration in various cooked foods.

Experimental Protocols for Analysis

The analysis of cholesta-3,5-diene in food matrices typically involves lipid extraction, saponification to release the compound from any esterified forms, purification, and instrumental analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

A critical step in the accurate quantification of cholesta-3,5-diene is the sample preparation, which aims to isolate the analyte from the complex food matrix.

G cluster_0 Sample Preparation FoodSample Food Sample LipidExtraction Lipid Extraction (e.g., Folch method) FoodSample->LipidExtraction Saponification Saponification (e.g., with ethanolic KOH) LipidExtraction->Saponification SPE Solid-Phase Extraction (SPE) (e.g., Silica cartridge) Saponification->SPE Derivatization Derivatization (optional) (e.g., Silylation) SPE->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

Caption: General workflow for the analysis of cholesta-3,5-diene in food.

4.1.1. Lipid Extraction: The total lipids are extracted from the homogenized food sample. A common method is the Folch extraction, using a chloroform:methanol (2:1, v/v) mixture.

4.1.2. Saponification: The lipid extract is saponified to hydrolyze triacylglycerols and cholesterol esters. This is typically achieved by heating the extract with an alcoholic potassium hydroxide (KOH) solution. Cold saponification (at room temperature for a longer duration) is sometimes preferred to minimize the risk of artifact formation.

4.1.3. Solid-Phase Extraction (SPE): The unsaponifiable matter, containing cholesta-3,5-diene, is then purified using SPE. A silica cartridge is commonly used to separate the non-polar cholesta-3,5-diene from more polar compounds.

4.1.4. Derivatization (Optional): While cholesta-3,5-diene is amenable to direct GC analysis, derivatization (e.g., silylation) can sometimes be performed to improve chromatographic properties, although it is not always necessary for this specific compound.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the technique of choice for the identification and quantification of cholesta-3,5-diene due to its high sensitivity and selectivity.

4.2.1. GC Conditions (Typical):

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Injector: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C).

  • Carrier Gas: Helium is typically used as the carrier gas.

4.2.2. MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of cholesta-3,5-diene. The molecular ion (m/z 368) and other specific fragment ions are typically monitored.

Conclusion

The formation of cholesta-3,5-diene is an important indicator of cholesterol degradation in foods subjected to thermal processing. While its presence has been confirmed in various food products, there is a need for more comprehensive quantitative data across a wider range of foods and cooking conditions. The analytical methodologies, primarily based on GC-MS, are well-established for the broader class of cholesterol oxidation products and can be specifically applied to cholesta-3,5-diene. Further research in this area will provide a better understanding of the impact of food processing on cholesterol stability and will be valuable for food scientists, nutritionists, and professionals in related fields.

References

Exploratory

Cholesta-3,5-diene: A Non-Polar Dehydration Product of Cholesterol - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Cholesterol, an essential component of mammalian cell membranes, can undergo dehydration under acidic conditions to yield the non-polar sterol, cho...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol, an essential component of mammalian cell membranes, can undergo dehydration under acidic conditions to yield the non-polar sterol, cholesta-3,5-diene. This transformation, while seemingly a simple chemical conversion, has implications in various fields, from analytical chemistry to cellular signaling. This technical guide provides an in-depth overview of cholesta-3,5-diene, focusing on its synthesis from cholesterol, its physicochemical properties, and its emerging role as a bioactive molecule. Detailed experimental protocols for its synthesis and purification are provided, alongside a summary of its quantitative data. Furthermore, this guide elucidates the signaling pathway activated by cholesta-3,5-diene, offering a visual representation of its mechanism of action.

Introduction

Cholesta-3,5-diene (CAS 747-90-0) is a structural isomer of cholesta-5,7-diene, a well-known precursor to vitamin D3. Unlike its conjugated isomer, cholesta-3,5-diene is formed through the elimination of a water molecule from the C3 hydroxyl group and a hydrogen atom from either the C4 or C6 position of cholesterol, resulting in a conjugated double bond system spanning the A and B rings of the steroid nucleus. This non-polar nature makes it a significant compound in lipid chemistry and has been identified in various biological and food samples. Recent research has also highlighted its potential as an inflammatory modulator, capable of activating intracellular signaling pathways.[1]

Synthesis and Purification

The most common method for the synthesis of cholesta-3,5-diene is the acid-catalyzed dehydration of cholesterol. This reaction proceeds via a carbocation intermediate, leading to the formation of the more stable conjugated diene system.

Experimental Protocol: Acid-Catalyzed Dehydration of Cholesterol

This protocol is based on the acid-catalyzed dehydration of cholesterol using p-toluenesulfonic acid in an acetic acid medium.

Materials:

  • Cholesterol

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cholesterol in glacial acetic acid. Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Reaction Conditions: Heat the mixture to reflux (approximately 70°C) with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate solvent system. The disappearance of the cholesterol spot and the appearance of a new, less polar spot indicates the formation of cholesta-3,5-diene.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude cholesta-3,5-diene can be purified by either recrystallization or column chromatography.

2.2.1. Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as acetone or ethanol.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

2.2.2. Column Chromatography:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of the mobile phase (e.g., hexane).

  • Load the sample onto the column and elute with a non-polar solvent system, such as hexane or a hexane/ethyl acetate gradient.

  • Collect the fractions and monitor by TLC to identify the fractions containing pure cholesta-3,5-diene.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Quantitative Data

The following tables summarize the key quantitative data for cholesta-3,5-diene.

Table 1: Physicochemical Properties of Cholesta-3,5-diene

PropertyValueReference
Molecular FormulaC₂₇H₄₄[2][3]
Molecular Weight368.64 g/mol [4]
Melting Point78-80 °C[3]
Purity (by HPLC)≥93%

Table 2: Spectroscopic Data for Cholesta-3,5-diene

Spectroscopic TechniqueKey DataReference
Mass Spectrometry (MS) m/z: 368 (M⁺)NIST WebBook
Infrared (IR) Spectroscopy Characteristic peaks for C=C stretching of the diene system.NIST WebBook
¹H NMR Spectroscopy Signals corresponding to the olefinic protons of the diene system.PubChem
¹³C NMR Spectroscopy Signals corresponding to the sp² hybridized carbons of the diene system.PubChem

Biological Activity and Signaling Pathway

Recent studies have revealed that cholesta-3,5-diene is not merely an inert dehydration product but possesses biological activity as an inflammatory modulator. It has been shown to promote neutrophil chemotaxis and fibroblast migration, processes crucial for wound healing. This activity is mediated through the activation of chemokine receptor-mediated signaling pathways, specifically the PI3K/Akt pathway.

PI3K/Akt Signaling Pathway Activation

The proposed mechanism involves the interaction of cholesta-3,5-diene with a G-protein coupled receptor (GPCR), likely a chemokine receptor, on the cell surface. This interaction initiates a cascade of intracellular events, leading to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets, leading to cellular responses such as cell survival, proliferation, and migration.

Cholesta_3_5_diene_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cholesta-3,5-diene Cholesta-3,5-diene Chemokine_Receptor Chemokine Receptor (GPCR) Cholesta-3,5-diene->Chemokine_Receptor Binds PI3K PI3K Chemokine_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates p_Akt Akt (Active) Akt->p_Akt Phosphorylation Cellular_Responses Cell Survival, Proliferation, Migration p_Akt->Cellular_Responses Promotes

Caption: Cholesta-3,5-diene signaling pathway.

Experimental Workflow and Logical Relationships

The process from cholesterol to the biological action of cholesta-3,5-diene can be visualized as a logical workflow.

Experimental_Workflow Cholesterol Cholesterol Acid_Dehydration Acid-Catalyzed Dehydration Cholesterol->Acid_Dehydration Crude_Product Crude Cholesta-3,5-diene Acid_Dehydration->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Pure_Product Pure Cholesta-3,5-diene Purification->Pure_Product Biological_Assay Biological Assay (e.g., Chemotaxis) Pure_Product->Biological_Assay Signaling_Activation PI3K/Akt Pathway Activation Biological_Assay->Signaling_Activation

Caption: Experimental workflow for cholesta-3,5-diene.

Conclusion

Cholesta-3,5-diene, a non-polar dehydration product of cholesterol, is a compound of growing interest for researchers in lipid chemistry, analytical chemistry, and drug development. Its straightforward synthesis from a readily available precursor, coupled with its emerging biological activities, makes it an attractive molecule for further investigation. The detailed protocols and data presented in this guide provide a solid foundation for scientists to explore the synthesis, properties, and potential therapeutic applications of cholesta-3,5-diene. The elucidation of its role in activating the PI3K/Akt signaling pathway opens new avenues for research into its mechanism of action and its potential as a modulator of cellular processes.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the GC-MS Analysis of Cholesta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals Introduction Cholesta-3,5-diene is a cholestanoid and an important biomarker in various biological and pathological processes. It is formed through the dehy...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene is a cholestanoid and an important biomarker in various biological and pathological processes. It is formed through the dehydration of cholesterol and can be found in various biological samples. Accurate and sensitive quantification of cholesta-3,5-diene is crucial for research in areas such as lipid metabolism, oxidative stress, and disease diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of cholesta-3,5-diene due to its high resolution and sensitivity.

These application notes provide a comprehensive protocol for the analysis of cholesta-3,5-diene by GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Lipid Extraction and Saponification

This protocol is designed for the extraction of lipids, including cholesta-3,5-diene, from biological matrices such as plasma, serum, or tissue homogenates.

Materials:

  • Hexane, HPLC grade

  • Ethanol (95%), HPLC grade

  • Potassium hydroxide (KOH)

  • Internal Standard (IS) solution (e.g., 5α-cholestane in hexane, 10 µg/mL)

  • Deionized water

  • Nitrogen gas, high purity

  • Glass screw-cap test tubes

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Sample Aliquoting: To a glass test tube, add a known volume or weight of the sample (e.g., 100 µL of serum or 50 mg of tissue homogenate).

  • Internal Standard Addition: Add a precise volume of the internal standard solution (e.g., 50 µL of 10 µg/mL 5α-cholestane) to each sample, standard, and blank.[1]

  • Saponification: Add 2 mL of 2 M ethanolic KOH solution to each tube.[1] Cap the tubes tightly and vortex for 30 seconds.

  • Incubate the samples at 60°C for 1 hour in a water bath or heating block to hydrolyze any esterified forms of sterols.[2]

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water to each tube.

  • Vortex vigorously for 2 minutes to extract the non-saponifiable lipids into the hexane layer.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[2]

  • Solvent Evaporation: Carefully transfer the upper hexane layer to a clean glass tube. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar column is recommended, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC Parameters:

ParameterValue
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 275°C[1]
Oven Temperature Program Initial temperature 180°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 10 min.
Transfer Line Temperature 280°C

MS Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary
AnalyteMolecular Weight ( g/mol )Kovats Retention Index (non-polar column)
Cholesta-3,5-diene368.642880
Characteristic m/z Ions for SIM Analysis of Cholesta-3,5-diene
368 (M+)
255
213
147
145

Note: The selection of ions for SIM should be confirmed by analyzing a standard of cholesta-3,5-diene and selecting abundant and specific ions.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Add Internal Standard (5α-cholestane) sample->add_is saponification Saponification (Ethanolic KOH, 60°C) add_is->saponification extraction Hexane Extraction saponification->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution in Hexane evaporation->reconstitution injection GC Injection reconstitution->injection separation Chromatographic Separation (DB-5ms column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Full Scan / SIM) ionization->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Internal Standard Method) peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for cholesta-3,5-diene analysis.

data_analysis_logic raw_data Raw GC-MS Data peak_identification Peak Identification (Retention Time & Mass Spectrum) raw_data->peak_identification peak_integration Peak Area Integration (Analyte & Internal Standard) peak_identification->peak_integration concentration_calculation Concentration Calculation peak_integration->concentration_calculation calibration_curve Calibration Curve Generation (Standard Solutions) calibration_curve->concentration_calculation final_result Final Concentration of Cholesta-3,5-diene concentration_calculation->final_result

Caption: Logical flow of data analysis for quantification.

References

Application

Application Note: Quantification of Cholesta-3,5-diene in Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction Cholesta-3,5-diene is a sterol found in various biological systems that is gaining interest as a potential biomarker and an active signaling mo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene is a sterol found in various biological systems that is gaining interest as a potential biomarker and an active signaling molecule. It is an inflammatory modulator that can be found in various biological matrices and has been associated with conditions such as atherosclerosis and alcoholism.[1][2][3] Accurate quantification of cholesta-3,5-diene in biological samples is crucial for understanding its physiological and pathological roles. This application note provides detailed protocols for the analysis of cholesta-3,5-diene using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of its known biological roles and signaling pathways.

Biological Significance and Signaling Pathway

Cholesta-3,5-diene acts as an inflammatory modulator, notably by promoting neutrophil chemotaxis and fibroblast migration. This activity is mediated through the activation of chemokine receptor-mediated signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This signaling cascade is crucial for immune cell recruitment and extracellular matrix deposition, highlighting the potential of cholesta-3,5-diene as a therapeutic target in wound healing and inflammatory diseases.

Below is a diagram illustrating the proposed signaling pathway for cholesta-3,5-diene-induced neutrophil chemotaxis.

Cholesta_3_5_diene_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cholesta-3,5-diene Cholesta-3,5-diene GPCR Chemokine Receptor (GPCR) Cholesta-3,5-diene->GPCR PI3K PI3K GPCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation CellMigration Actin Polymerization & Cell Migration Akt->CellMigration Promotes

Caption: Proposed PI3K/Akt signaling pathway for Cholesta-3,5-diene.

Quantitative Data Summary

Direct quantitative data for cholesta-3,5-diene in biological samples is not widely available in the literature. However, several studies have reported its detection and relative changes in abundance in various pathological conditions. The following table summarizes these qualitative findings.

Biological MatrixConditionFindingAnalytical MethodReference
Erythrocyte MembranesAlcoholismDetected and levels increased compared to control subjects.GC-MS[1]
Atherosclerotic AortasAtherosclerosisDetected in atherosclerotic plaques.Not specified[2]
Brain TissueAtherosclerosisNot detected.Not specified
Zebrafish Larvae (tailfin)Wound Healing ModelPromotes neutrophil recruitment.Not applicable

Experimental Workflow

The general workflow for the quantification of cholesta-3,5-diene in biological samples involves sample homogenization, lipid extraction, optional derivatization, and analysis by either GC-MS or LC-MS/MS.

Experimental_Workflow Start Biological Sample (Plasma, Tissue, etc.) Homogenization Sample Homogenization (for tissues) Start->Homogenization Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE Derivatization Derivatization (Optional) SPE->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Data Data Analysis and Quantification GCMS->Data LCMSMS->Data

Caption: General experimental workflow for cholesta-3,5-diene analysis.

Detailed Experimental Protocols

Protocol 1: Quantification of Cholesta-3,5-diene by GC-MS

This protocol is suitable for the analysis of neutral sterols, including cholesta-3,5-diene, in plasma and tissue homogenates.

1. Sample Preparation and Lipid Extraction (Bligh-Dyer Method)

  • To 100 µL of plasma or tissue homogenate, add a known amount of an appropriate internal standard (e.g., epicoprostanol or a deuterated analog of cholesta-3,5-diene if available).

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly for 1 minute.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) into a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 37°C.

2. Derivatization (Silylation)

  • To the dried lipid extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for TMS-derivatized cholesta-3,5-diene (m/z 368, 353, 255) and the internal standard.

Protocol 2: Quantification of Cholesta-3,5-diene by LC-MS/MS

This protocol is suitable for the direct analysis of cholesta-3,5-diene without derivatization, which can be advantageous in preventing artifact formation.

1. Sample Preparation and Lipid Extraction

  • Follow the same lipid extraction procedure as described in Protocol 1 (Bligh-Dyer method).

  • After drying the organic extract, reconstitute the sample in 100 µL of methanol/chloroform (3:1, v/v) containing 10 mM ammonium acetate.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water/methanol (60:40, v/v) with 10 mM ammonium acetate.

  • Mobile Phase B: Methanol/chloroform (3:1, v/v) with 10 mM ammonium acetate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 45°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 35% B

    • 2-15 min: 35% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 35% B

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 325°C.

  • Vaporizer Temperature: 350°C.

  • Capillary Voltage: 4000 V.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The protonated molecule [M+H]+ of cholesta-3,5-diene is m/z 369. A characteristic transition would be m/z 369 -> 351 (loss of water).

Conclusion

The protocols detailed in this application note provide robust and sensitive methods for the quantification of cholesta-3,5-diene in various biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sample matrix, desired throughput, and available instrumentation. Accurate measurement of cholesta-3,5-diene will facilitate further research into its role as a biomarker and its involvement in inflammatory and metabolic diseases.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Cholesta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of cholesta-3,5-di...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of cholesta-3,5-diene. Cholesta-3,5-diene is a significant sterol derivative found in various biological and food matrices, and its accurate measurement is crucial in diverse research and development fields.[1][2][3] This document provides a comprehensive protocol for a reverse-phase HPLC (RP-HPLC) method with UV detection, including sample preparation, instrument parameters, and data analysis. The provided method is designed to be a starting point for researchers, who may need to optimize it for their specific sample matrix and analytical requirements.

Introduction

Cholesta-3,5-diene is a dehydrated derivative of cholesterol that can be formed during food processing or as a metabolic byproduct. Its presence and concentration can be indicative of the quality and history of certain food products, such as olive oils and edible fats.[1][2] In biomedical research, the analysis of cholesta-3,5-diene and other sterol derivatives is essential for understanding lipid metabolism and its role in various physiological and pathological processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for the analysis of cholesta-3,5-diene using a C18 reverse-phase column and UV detection, a common and accessible setup in most analytical laboratories.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of cholesta-3,5-diene from a lipid-rich matrix. The user should adapt this protocol based on the specific sample type.

  • Lipid Extraction (Bligh and Dyer Method Adaptation):

    • Homogenize the sample in a mixture of chloroform and methanol (1:2, v/v).

    • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Dry the extracted lipid fraction under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase for analysis.

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for the analysis of cholesta-3,5-diene. These parameters are based on methods developed for similar sterol compounds and may require optimization.

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV/Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Methanol:Acetonitrile (90:10, v/v)
Alternative Gradient: See discussion below
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C
Detector UV/Vis Detector
Detection Wavelength 205 - 212 nm

Note on Detection Wavelength: Cholesta-3,5-diene lacks a strong chromophore, making UV detection at higher wavelengths challenging. Detection at lower wavelengths, such as 205 nm, is recommended for improved sensitivity.

Alternative Mobile Phase (Gradient): For complex samples containing multiple sterols, a gradient elution may provide better separation. A potential gradient program could involve a mobile phase of methanol and water with a gradient from 85% methanol to 100% methanol over 15-20 minutes.

Data Presentation

The following table provides hypothetical quantitative data that could be obtained using this method. Researchers should generate their own data for their specific application and standards.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Cholesta-3,5-diene~ 8.5~ 0.5~ 1.5

Retention time is highly dependent on the specific HPLC system, column, and mobile phase composition. The values presented are estimates.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of cholesta-3,5-diene.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Extraction Lipid Extraction Homogenize->Extraction Dry Drying Extraction->Dry Reconstitute Reconstitution Dry->Reconstitute HPLC HPLC System Reconstitute->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the HPLC detection of cholesta-3,5-diene.

Discussion

The described RP-HPLC method provides a reliable approach for the detection of cholesta-3,5-diene. The choice of a C18 column is based on its wide applicability for the separation of nonpolar compounds like sterols. The isocratic mobile phase of methanol and acetonitrile offers a simple and robust starting point for method development.

For more complex matrices or for the simultaneous analysis of multiple sterols, a gradient elution may be necessary to achieve adequate separation. A mobile phase system consisting of methanol, acetonitrile, and water can be explored.

Due to the weak UV absorbance of cholesta-3,5-diene, alternative detection methods could be considered for enhanced sensitivity. These include Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). LC-MS, in particular, would provide higher selectivity and sensitivity, which is beneficial for trace-level analysis in complex biological samples.

Conclusion

This application note provides a detailed and practical HPLC method for the detection of cholesta-3,5-diene. The protocol is intended to serve as a foundational method that can be adapted and optimized for various research and analytical needs. The successful implementation of this method will enable researchers to accurately quantify cholesta-3,5-diene in their samples, contributing to advancements in food science, drug development, and biomedical research.

References

Application

Cholesta-3,5-diene: A Key Biomarker in Cholesterol Oxidation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Cholesta-3,5-diene is a cholesterol derivative formed through the oxidation of cholesterol. Its presence and co...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene is a cholesterol derivative formed through the oxidation of cholesterol. Its presence and concentration in biological systems are gaining increasing attention as a potential biomarker for oxidative stress and related pathologies. This document provides detailed application notes, experimental protocols, and data interpretation guidelines for the analysis of cholesta-3,5-diene, aimed at researchers, scientists, and professionals in drug development.

Cholesta-3,5-diene has been implicated in various physiological and pathological processes, including inflammation and wound healing.[1] It is known to be an inflammatory modulator that can target immune cells like neutrophils, accelerating wound healing by promoting cell migration.[1] This activity is mediated through the activation of signaling pathways such as PI3K/Akt.[1] Furthermore, elevated levels of cholesta-3,5-diene and its derivatives have been detected in various conditions, including in the erythrocyte membranes of alcoholic patients and in atherosclerotic aortas, suggesting its potential as a disease biomarker.[2][3]

Data Presentation

The following tables summarize the key quantitative findings related to cholesta-3,5-diene, providing a comparative overview for easy reference.

Table 1: Analytical Methods for Cholesta-3,5-diene Detection

Analytical TechniqueSample MatrixDerivatizationKey FindingsReference
GC-MSErythrocyte MembranesSilylationDetected in alcoholic patients, but not in significant amounts in controls.
HPLC-UVOlive Oils, Edible FatsBenzoylationUsed as a standard for quality analysis.
LC-MSHuman PlasmaNot specifiedComprehensive analysis of sterols and oxysterols.

Table 2: Reported Observations of Cholesta-3,5-diene and its Derivatives in Pathological Conditions

ConditionBiological SampleObserved ChangeAssociated FactorsReference
AlcoholismErythrocyte MembraneIncreased levels of cholesta-3,5-dien-7-oneDecreased levels of polyunsaturated fatty acids
AtherosclerosisHuman AortasPresence of cholesta-3,5-dien-7-onePotential artifact of saponification
Smith-Lemli-Opitz SyndromePlasmaPresence of cholesta-5,7,9(11)-trien-3β-olRadical oxidation of accumulated cholesta-5,7-dien-3β-ol
Alzheimer's DiseasePlasmaDysregulated lipidome, though specific cholesta-3,5-diene levels not detailedAssociated with disease risk genes
Cardiovascular DiseasePlasmaAltered lipid profiles, specific cholesta-3,5-diene data not providedAssociated with traditional risk factors

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of cholesta-3,5-diene from biological samples.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cholesta-3,5-diene in Human Plasma

This protocol is a general guide for the analysis of sterols and can be adapted for cholesta-3,5-diene.

1. Sample Preparation: Lipid Extraction and Saponification

  • To 200 µL of plasma, add an internal standard (e.g., 5α-cholestane).

  • Add 2 mL of a 1 M ethanolic potassium hydroxide (KOH) solution.

  • Incubate the mixture at 60°C for 1 hour to saponify the lipids.

  • After cooling to room temperature, add 2 mL of water and 3 mL of hexane.

  • Vortex vigorously for 2 minutes and centrifuge at 1500 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the non-saponifiable lipids, including cholesta-3,5-diene.

  • Repeat the extraction with another 3 mL of hexane and combine the hexane extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

  • Evaporate the derivatization reagent under nitrogen and reconstitute the sample in 100 µL of hexane.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Identification: The mass spectrum of cholesta-3,5-diene-TMS ether should be compared with a reference spectrum from a standard library (e.g., NIST).

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection for Cholesta-3,5-diene Analysis

This protocol is adapted from general methods for sterol analysis.

1. Sample Preparation: Lipid Extraction

  • Follow the lipid extraction procedure as described in Protocol 1 (steps 1.1 to 1.8), omitting the saponification step if analyzing for both free and esterified forms. For total cholesta-3,5-diene, saponification is necessary.

2. Derivatization (Optional but Recommended for UV Detection)

  • To enhance UV detection, derivatization with a UV-absorbing agent like benzoyl chloride can be performed.

  • Dissolve the dried lipid extract in 100 µL of pyridine.

  • Add 50 µL of benzoyl chloride and incubate at 60°C for 30 minutes.

  • Evaporate the reagents and reconstitute the sample in the mobile phase.

3. HPLC-UV Instrumental Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detector Wavelength: Set to the maximum absorbance of the derivatized cholesta-3,5-diene (determined by UV scan of a standard). For underivatized cholesta-3,5-diene, detection may be challenging due to its low intrinsic UV absorbance.

  • Quantification: A calibration curve should be generated using a certified standard of cholesta-3,5-diene.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of cholesta-3,5-diene.

G Formation Pathway of Cholesta-3,5-diene from Cholesterol Cholesterol Cholesterol OxidativeStress Oxidative Stress (e.g., ROS, Enzymes) Cholesterol->OxidativeStress Intermediate Cholesterol Hydroperoxides (e.g., 7-hydroperoxycholesterol) OxidativeStress->Intermediate Oxidation Dehydration Dehydration/ Rearrangement Intermediate->Dehydration Cholesta_3_5_diene Cholesta-3,5-diene Dehydration->Cholesta_3_5_diene Formation

Caption: Formation of Cholesta-3,5-diene from Cholesterol.

G Experimental Workflow for Cholesta-3,5-diene Biomarker Analysis cluster_sample Sample Collection & Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis & Interpretation BiologicalSample Biological Sample (Plasma, Tissue) LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Saponification Saponification (Optional) LipidExtraction->Saponification Derivatization Derivatization (e.g., Silylation) Saponification->Derivatization GCMS_HPLC GC-MS or HPLC Analysis Derivatization->GCMS_HPLC DataProcessing Data Processing (Peak Integration, etc.) GCMS_HPLC->DataProcessing Quantification Quantification (vs. Internal Standard) DataProcessing->Quantification StatisticalAnalysis Statistical Analysis (Healthy vs. Disease) Quantification->StatisticalAnalysis BiomarkerValidation Biomarker Validation StatisticalAnalysis->BiomarkerValidation

Caption: Workflow for Cholesta-3,5-diene Analysis.

G Proposed Activation of PI3K/Akt Signaling by Cholesta-3,5-diene Cholesta_3_5_diene Cholesta-3,5-diene ChemokineReceptor Chemokine Receptor Cholesta_3_5_diene->ChemokineReceptor Binds to PI3K PI3K ChemokineReceptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Cellular Responses (e.g., Cell Migration, Survival) pAkt->Downstream Promotes

Caption: Cholesta-3,5-diene and PI3K/Akt Pathway.

Conclusion

The analysis of cholesta-3,5-diene holds significant promise for advancing our understanding of oxidative stress and its role in various diseases. The protocols and data presented here provide a framework for researchers to investigate this important biomarker. Standardization of analytical methods and further clinical studies are crucial to fully establish the utility of cholesta-3,5-diene in diagnostic and drug development applications. The continued exploration of its signaling pathways will likely unveil new therapeutic targets and strategies.

References

Method

Application Notes and Protocols for the Use of Cholesta-3,5-diene as an Analytical Standard in Food Analysis

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the use of cholesta-3,5-diene as an analytical standard in the quantification of cholesterol oxidatio...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of cholesta-3,5-diene as an analytical standard in the quantification of cholesterol oxidation products (COPs) in various food matrices. Cholesta-3,5-diene is a dehydration product of cholesterol that can form during food processing, particularly at high temperatures, and serves as a useful marker for the quality analysis of edible fats and oils.[1][2]

I. Introduction

Cholesterol-containing foods are susceptible to oxidation during processing and storage, leading to the formation of cholesterol oxidation products (COPs).[3] Some of these compounds have been implicated in adverse health effects. Therefore, accurate and reliable analytical methods are essential for their quantification in food products. Cholesta-3,5-diene is frequently used as an analytical standard in these analyses, particularly for HPLC and GC-MS methods, due to its structural similarity to other COPs and its distinct chromatographic behavior.[1][2] It is commercially available with a purity of ≥93% (HPLC).

Physicochemical Properties of Cholesta-3,5-diene:

PropertyValueReference
CAS Number 747-90-0
Molecular Formula C₂₇H₄₄
Molecular Weight 368.64 g/mol
Melting Point 78-80 °C
Appearance Powder
Solubility Clear, colorless solution in chloroform at 50 mg/ml.
Storage -20°C

II. Quantitative Data Presentation

The following table summarizes the reported concentrations of cholesta-3,5-diene in various food matrices. This data can be used as a reference for expected concentration ranges.

Food MatrixProcessingConcentrationAnalytical MethodReference
Butter (thermally processed)Heating0.009 mg/gGC-MS
Unheated free cholesterol-105.3 mg/gGC-MS
Unheated cholesteryl palmitate-116.4 mg/gGC-MS
Partly refined olive oilRefining0.63 mg/kgHPLC-UV
Virgin olive oils (6 samples)Cold pressingNot detectedHPLC-UV

III. Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC-UV) Method for Edible Oils

This protocol is adapted from a validated method for the analysis of 3,5-stigmastadienes in olive oil using cholesta-3,5-diene as an internal standard.

1. Standard Preparation:

  • Prepare a stock solution of cholesta-3,5-diene in a 1:1 (v/v) mixture of acetonitrile and methyl tert-butyl ether.

  • Perform serial dilutions to create a calibration curve ranging from approximately 1 pg to 10,000 pg on-column.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Use a silica SPE cartridge (e.g., Agilent Bond Elut SI, 5 g, 20 mL).

  • Follow the sample preparation guidelines outlined in EN ISO 15788-3:2004 (D) for the extraction of the oil sample, incorporating the cholesta-3,5-diene internal standard.

3. HPLC-UV Instrumental Parameters:

ParameterSetting
Column Agilent LiChrospher C18, 4 x 250 mm, 5 µm
Mobile Phase Acetonitrile/methyl tert-butyl ether (70:30, v/v)
Flow Rate 1 mL/min
Run Time Isocratic, 30 minutes (can be shortened to 5 minutes with a shorter, sub-2 µm column)
Injection Volume 10-50 µL
Column Temperature Room Temperature
Detector Diode Array Detector (DAD)
Wavelength 235 nm

4. Method Validation Data:

  • Linearity: Excellent linearity was observed from 1.52 pg to 10,000 pg, with a correlation factor of 0.99998.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): In the low µg/kg range for the oil sample.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Processed Foods

This protocol is a representative method compiled from various sources for the analysis of COPs, including cholesta-3,5-diene, in food matrices like processed meat and dairy products.

1. Standard Preparation:

  • Prepare a stock solution of cholesta-3,5-diene in a suitable solvent such as hexane or chloroform.

  • Create working standards by diluting the stock solution to cover the expected concentration range in the samples.

2. Sample Preparation:

  • Lipid Extraction: Extract lipids from the food sample using a modified Folch procedure or other suitable solvent extraction methods.

  • Saponification (Cold): To hydrolyze esterified sterols, add 1 M ethanolic KOH to the lipid extract and incubate at room temperature for 18-24 hours. Cold saponification is often preferred to minimize artifact formation.

  • Extraction of Unsaponifiables: After saponification, add water and extract the unsaponifiable fraction (containing cholesta-3,5-diene and other sterols) with a non-polar solvent like n-hexane or diethyl ether.

  • Solid-Phase Extraction (SPE) Cleanup: Use a silica or aminopropyl SPE cartridge to remove interferences. Elute the sterol fraction with a solvent mixture such as hexane:diethyl ether.

3. Derivatization (Silylation):

  • Evaporate the solvent from the purified extract under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) and an anhydrous solvent (e.g., pyridine).

  • Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) ethers of any hydroxylated COPs. While cholesta-3,5-diene does not have a hydroxyl group to be derivatized, this step is crucial for the simultaneous analysis of other COPs that do.

4. GC-MS Instrumental Parameters (Typical):

ParameterSetting
Column DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250-280 °C
Injection Mode Splitless
Oven Temperature Program Initial temp: 150-180°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C, hold for 5-15 min
MS Transfer Line Temp 280-300 °C
Ion Source Temperature 200-230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions for Cholesta-3,5-diene m/z 368 (molecular ion), 255, 213 (characteristic fragment ions)

IV. Visualizations

experimental_workflow sample Food Sample (e.g., Edible Oil, Processed Meat) extraction Lipid Extraction sample->extraction saponification Saponification (Cold, Ethanolic KOH) extraction->saponification spe Solid-Phase Extraction (SPE) (Silica Cartridge) saponification->spe derivatization Derivatization (Silylation) (For GC-MS of COPs) spe->derivatization For Processed Foods hplc HPLC-UV Analysis spe->hplc For Edible Oils gcms GC-MS Analysis derivatization->gcms data Data Analysis & Quantification hplc->data gcms->data

Caption: General experimental workflow for the analysis of cholesta-3,5-diene.

signaling_pathway cholesterol Cholesterol in Food processing Food Processing (e.g., Heating, Refining) cholesterol->processing dehydration Dehydration processing->dehydration oxidation Oxidation processing->oxidation cholestadiene Cholesta-3,5-diene dehydration->cholestadiene cops Other Cholesterol Oxidation Products (COPs) oxidation->cops analysis Analytical Target cholestadiene->analysis cops->analysis

Caption: Formation of cholesta-3,5-diene from cholesterol during food processing.

References

Application

Application Note: Extraction of Cholesta-3,5-diene from Tissue Samples for Research and Drug Development

Introduction Cholesta-3,5-diene is a sterol and a derivative of cholesterol that is found in various biological tissues. It is involved in a range of physiological and pathological processes, making it a molecule of inte...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cholesta-3,5-diene is a sterol and a derivative of cholesterol that is found in various biological tissues. It is involved in a range of physiological and pathological processes, making it a molecule of interest for researchers in fields such as biochemistry, cell biology, and drug development. Accurate and efficient extraction of cholesta-3,5-diene from tissue samples is crucial for its quantification and further downstream analysis, which can provide insights into disease mechanisms and potential therapeutic targets. This application note provides a detailed protocol for the extraction of cholesta-3,5-diene from tissue samples, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Occurrence of Cholesta-3,5-diene and its Derivatives in Tissues

Quantitative data for cholesta-3,5-diene across a wide range of tissues is not extensively documented in the literature. However, its presence, or that of its oxidized derivative cholesta-3,5-dien-7-one, has been reported in several studies. The following table summarizes available data to provide a qualitative and semi-quantitative overview.

Tissue/Sample TypeSpeciesCompound DetectedReported Concentration/PresenceReference
Atherosclerotic AortasHumanCholesta-3,5-dien-7-oneDetected[1][2]
Erythrocyte MembranesHuman (in alcoholic patients)Cholesta-3,5-dien-7-oneIncreased levels compared to controls[3]
LiverRat (cholesterol-fed)Cholesta-3,5-dien-7-one~0.6 mg per rat[1]
LiverRat (normal diet)Cholesta-3,5-dien-7-one<0.06 mg per rat[1]
LiverOx, HorseCholesta-3,5-dien-7-oneDetected
TestesPigCholesta-3,5-dien-7-oneDetected
SpleenPigCholesta-3,5-dien-7-oneDetected
BrainHuman (atherosclerotic subjects)Cholesta-3,5-dien-7-oneNot detected

Note: The data presented are for cholesta-3,5-dien-7-one, a closely related derivative. The presence of this compound suggests the potential presence of its precursor, cholesta-3,5-diene, or that cholesta-3,5-diene may be prone to oxidation during extraction and analysis.

Experimental Workflow Diagram

ExtractionWorkflow A 1. Tissue Homogenization B 2. Lipid Extraction (Modified Bligh-Dyer) A->B C 3. Phase Separation B->C D 4. Collection of Organic Phase C->D E 5. Solvent Evaporation D->E F 6. Solid-Phase Extraction (SPE) Purification E->F G 7. Elution of Sterol Fraction F->G H 8. Final Evaporation & Reconstitution G->H I 9. Analysis by GC-MS or LC-MS H->I

Caption: Workflow for the extraction and analysis of cholesta-3,5-diene.

Experimental Protocol: Extraction of Cholesta-3,5-diene from Liver Tissue

This protocol is a comprehensive method for the extraction of cholesta-3,5-diene from liver tissue, followed by a purification step.

Materials and Reagents:

  • Liver tissue

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform

  • Methanol

  • Deionized water

  • Sodium chloride (NaCl) solution (0.9%)

  • Nitrogen gas

  • Solid-phase extraction (SPE) silica cartridges

  • Hexane

  • Iso-propanol

  • Toluene

  • Glass homogenizer (Dounce or Potter-Elvehjem)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Solvent evaporator (e.g., rotary evaporator or nitrogen stream evaporator)

  • Vortex mixer

Procedure:

Part 1: Tissue Homogenization and Lipid Extraction (Modified Bligh-Dyer Method)

  • Tissue Preparation: Weigh approximately 100-200 mg of frozen liver tissue. Thaw on ice and wash with ice-cold PBS to remove any blood.

  • Homogenization: Place the tissue in a glass homogenizer with 1.0 mL of ice-cold PBS. Homogenize thoroughly on ice until no large tissue fragments are visible.

  • Initial Solvent Addition: Transfer the homogenate to a glass centrifuge tube. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube.

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and disruption of cell membranes.

  • Phase Separation Induction: Add 1.25 mL of chloroform to the mixture and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Collection of Organic Phase: After centrifugation, two distinct layers will be visible. The lower layer is the organic phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the intermediate protein layer.

  • Re-extraction (Optional but Recommended): To maximize the recovery of lipids, add another 2 mL of chloroform to the remaining aqueous layer, vortex for 1 minute, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Solvent Evaporation: Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C. Ensure the sample is completely dry.

Part 2: Solid-Phase Extraction (SPE) for Sterol Fraction Purification

  • Cartridge Conditioning: Condition a silica SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry out completely.

  • Sample Loading: Re-dissolve the dried lipid extract from Part 1 in 1 mL of toluene. Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Washing (Elution of Non-polar Lipids): Wash the cartridge with 5 mL of hexane to elute very non-polar compounds such as cholesteryl esters. Discard this eluate.

  • Elution of Sterol Fraction: Elute the sterol fraction, including cholesta-3,5-diene, by passing 10 mL of 10% iso-propanol in hexane through the cartridge. Collect this eluate in a clean glass tube.

  • Final Evaporation and Reconstitution: Evaporate the solvent from the collected sterol fraction under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., hexane, acetonitrile, or a mobile phase compatible with the analytical method) to a known volume (e.g., 100-200 µL) for subsequent analysis.

Downstream Analysis:

The extracted and purified cholesta-3,5-diene is now ready for quantitative analysis. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the recommended techniques for sensitive and specific quantification. For GC-MS analysis, derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the sterol.

Safety Precautions:

  • Perform all steps involving organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle chloroform with extreme care as it is a hazardous substance.

References

Method

Application Note and Protocol for the Gas Chromatography Analysis of Cholesta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals Introduction Cholesta-3,5-diene is a sterol found in various biological and food samples. It is often formed through the dehydration of cholesterol during s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene is a sterol found in various biological and food samples. It is often formed through the dehydration of cholesterol during sample processing or as a result of certain physiological or pathological conditions. Its analysis is crucial for understanding cholesterol metabolism, assessing the quality of food products, and in toxicological studies. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for the separation and quantification of sterols. However, due to the low volatility of many sterols, a derivatization step is often necessary to improve their chromatographic behavior. This application note provides a detailed protocol for the analysis of cholesta-3,5-diene, typically as part of a broader sterol analysis, using silylation for the derivatization of hydroxylated sterols.

While cholesta-3,5-diene itself lacks a hydroxyl group and therefore does not undergo silylation, it is often analyzed concurrently with other sterols that do require derivatization. This protocol outlines a comprehensive workflow for the preparation and analysis of a sample containing a mixture of sterols, including cholesta-3,5-diene.

Analytical Workflow

The overall workflow for the analysis of cholesta-3,5-diene and other sterols by GC-MS involves sample preparation (including lipid extraction and saponification), derivatization of the sterol fraction, and subsequent instrumental analysis.

Cholesta-3,5-diene GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological or Food Sample extraction Lipid Extraction sample->extraction saponification Saponification (optional) extraction->saponification spe Solid Phase Extraction (SPE) (optional cleanup) saponification->spe dried_extract Dried Sterol Extract spe->dried_extract Evaporation silylation Silylation (e.g., with BSTFA + 1% TMCS) dried_extract->silylation derivatized_sample Derivatized Sample (TMS-ethers of hydroxylated sterols) silylation->derivatized_sample gc_ms GC-MS Analysis derivatized_sample->gc_ms Injection data_processing Data Processing and Quantification gc_ms->data_processing

Caption: Workflow for the GC-MS analysis of cholesta-3,5-diene and other sterols.

Experimental Protocols

Sample Preparation: Lipid Extraction and Saponification

This protocol is designed for the extraction of total lipids from a biological matrix (e.g., plasma, tissue homogenate) or a food sample. Saponification is an optional step to hydrolyze sterol esters to their free sterol form.

Materials:

  • Hexane/Isopropanol (3:2, v/v)

  • Internal Standard (e.g., 5α-cholestane or epicoprostanol)

  • 1 M Ethanolic Potassium Hydroxide (KOH)

  • Deionized Water

  • n-Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

  • Water bath or heating block

Procedure:

  • Homogenization: Homogenize the sample as required. For liquid samples like plasma, use a defined volume (e.g., 100 µL). For tissue or food samples, use a known weight.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the sample.

  • Lipid Extraction:

    • Add 3 mL of hexane/isopropanol (3:2, v/v) to the sample.

    • Vortex vigorously for 1 minute.

    • Allow the mixture to stand at room temperature for 10-15 minutes.

    • Add 2 mL of deionized water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the lipids to a clean glass tube.

    • Repeat the extraction of the lower aqueous phase with another 2 mL of n-hexane.

    • Combine the hexane extracts.

  • Saponification (Optional):

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

    • Add 2 mL of 1 M ethanolic KOH.

    • Incubate at 60°C for 1 hour in a water bath.

    • Cool the sample to room temperature.

    • Add 2 mL of deionized water and 3 mL of n-hexane.

    • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the extraction and combine the hexane layers.

  • Drying and Evaporation:

    • Pass the final hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization: Silylation

This step converts polar hydroxyl groups on sterols to non-polar trimethylsilyl (TMS) ethers, increasing their volatility for GC analysis.[1] As previously mentioned, cholesta-3,5-diene will not be derivatized but will be present in the final sample for injection.

Materials:

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Ensure the dried lipid extract from the previous step is completely free of moisture.

  • Add 100 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS.[2]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization of hydroxylated sterols.[2]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Silylation Reaction cluster_reaction Reaction at 60-70°C reagents {Silylation Reagent (BSTFA + TMCS)} sterol Sterol with -OH group (e.g., Cholesterol) R-OH cholestadiene Cholesta-3,5-diene No -OH group derivatized_sterol Silylated Sterol (TMS-ether) R-O-Si(CH3)3 sterol->derivatized_sterol Reaction no_reaction Cholesta-3,5-diene Remains Unchanged cholestadiene->no_reaction No Reaction

Caption: Silylation derivatization of sterols for GC analysis.

GC-MS Parameters and Quantitative Data

The following tables provide typical GC-MS parameters for the analysis of sterols and representative quantitative data for related compounds.

Table 1: Typical GC-MS Instrument Parameters
ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent 5% phenyl-methylpolysiloxane)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Oven ProgramInitial temp 180°C, hold for 2 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-600 (for qualitative analysis)
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM) for quantification
Table 2: Representative Quantitative Data for Sterol Analysis by GC-MS

The following data for cholesterol precursors and oxysterols are indicative of the performance that can be expected from a validated GC-MS method for sterol analysis.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Desmosterol10.20.010.03
Lathosterol10.50.020.05
Lanosterol12.10.030.10
7α-Hydroxycholesterol9.80.010.03
7β-Hydroxycholesterol10.60.010.03
7-Ketocholesterol11.50.020.06
Cholesta-3,5-diene (est.)~9.5N/AN/A

Data Analysis and Interpretation

For quantification, it is recommended to use Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity. The choice of ions to monitor will depend on the mass spectrum of the compound of interest. For cholesta-3,5-diene (molecular weight 368.6 g/mol ), characteristic ions in its EI mass spectrum should be selected for monitoring. A calibration curve should be prepared using standards of known concentrations to quantify the amount of cholesta-3,5-diene and other sterols in the samples. The use of an internal standard is crucial to correct for variations in sample preparation and instrument response.

Conclusion

This application note provides a comprehensive guide for the derivatization and analysis of cholesta-3,5-diene by GC-MS, in the context of a broader sterol analysis. The silylation protocol is effective for improving the chromatographic properties of hydroxylated sterols, allowing for their simultaneous analysis with non-derivatized compounds like cholesta-3,5-diene. The provided experimental details and typical performance data will aid researchers in developing and validating their own methods for the accurate quantification of these important analytes.

References

Application

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Cholesta-3,5-diene

For Researchers, Scientists, and Drug Development Professionals Abstract Cholesta-3,5-diene is a significant steroidal hydrocarbon, recognized for its role as an inflammatory modulator and its presence as a dehydration p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesta-3,5-diene is a significant steroidal hydrocarbon, recognized for its role as an inflammatory modulator and its presence as a dehydration product of cholesterol.[1][2][3][4][5] Accurate identification and quantification of cholesta-3,5-diene are crucial in various research fields, including lipidomics, drug development, and clinical diagnostics. This document provides detailed application notes on the mass spectrometry fragmentation pattern of cholesta-3,5-diene, primarily under electron ionization (EI), and outlines a general protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Information

PropertyValueSource
Chemical Name Cholesta-3,5-dieneNIST WebBook
Synonyms Δ3,5-Cholestadiene, CholesteryleneSigma-Aldrich, NIST WebBook
Molecular Formula C₂₇H₄₄NIST WebBook
Molecular Weight 368.64 g/mol NIST WebBook
CAS Number 747-90-0NIST WebBook

Mass Spectrometry Fragmentation Pattern

Electron ionization (EI) mass spectrometry of cholesta-3,5-diene yields a characteristic fragmentation pattern that is instrumental for its identification. The molecular ion (M⁺˙) is typically observed with high abundance, confirming the molecular weight of the compound. Subsequent fragmentation primarily involves rearrangements and cleavages within the steroidal ring system and the aliphatic side chain.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the EI mass spectrum of cholesta-3,5-diene, with their relative intensities.

m/zRelative Intensity (%)Proposed Fragment Identity
36899.99[M]⁺˙ (Molecular Ion)
255Moderate[M - C₈H₁₇]⁺ (Loss of side chain)
14782.50Retro-Diels-Alder fragmentation product
14566.30Further fragmentation product
8185.60Fragment from the steroidal ring system
4378.10Isopropyl cation or related fragment

Data sourced from PubChem CID 92835 and NIST WebBook.

Proposed Fragmentation Pathway

The fragmentation of cholesta-3,5-diene under electron ionization can be rationalized through several key pathways. The conjugated diene system in rings A and B influences the initial ionization and subsequent fragmentation. A significant fragmentation route is the retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for cyclic systems containing a double bond.

Cholesta-3,5-diene Fragmentation Pathway Proposed EI Fragmentation of Cholesta-3,5-diene M Cholesta-3,5-diene (m/z 368) frag255 [M - C₈H₁₇]⁺ (m/z 255) M->frag255 Loss of C₈H₁₇ side chain frag147 [C₁₁H₁₅]⁺ (m/z 147) M->frag147 Retro-Diels-Alder frag145 [C₁₁H₁₃]⁺ (m/z 145) frag147->frag145 - H₂ frag81 [C₆H₉]⁺ (m/z 81) frag147->frag81 Further Fragmentation

Caption: Proposed Electron Ionization Fragmentation Pathway of Cholesta-3,5-diene.

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the analysis of cholesta-3,5-diene using Gas Chromatography coupled with Mass Spectrometry (GC-MS).

Materials and Reagents
  • Cholesta-3,5-diene standard (≥93% purity)

  • Solvent: Chloroform or Hexane (HPLC grade)

  • Internal Standard (e.g., 5α-cholestane)

  • Sample vials with PTFE-lined caps

Instrumentation
  • Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation
  • Standard Solution: Prepare a stock solution of cholesta-3,5-diene (e.g., 1 mg/mL) in the chosen solvent. Perform serial dilutions to create calibration standards at desired concentrations.

  • Internal Standard: Prepare a stock solution of the internal standard (e.g., 1 mg/mL).

  • Sample Fortification: Spike samples and calibration standards with the internal standard to a final concentration of, for example, 10 µg/mL.

  • Biological Samples: For biological matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by saponification and derivatization might be necessary to remove interfering lipids and cholesterol.

GC-MS Parameters
ParameterSetting
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial: 150 °C for 1 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Energy 70 eV
Mass Range m/z 40-500
Scan Mode Full Scan
Data Analysis
  • Identify the cholesta-3,5-diene peak in the total ion chromatogram (TIC) based on its retention time, which can be confirmed by running a pure standard.

  • Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library or the data provided in this document).

  • For quantification, construct a calibration curve by plotting the ratio of the peak area of cholesta-3,5-diene to the peak area of the internal standard against the concentration of the calibration standards.

GC-MS Workflow General GC-MS Workflow for Cholesta-3,5-diene Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Prepare Standards & Samples prep2 Spike with Internal Standard prep1->prep2 gcms Inject into GC-MS prep2->gcms acquire Acquire Data (Full Scan) gcms->acquire identify Identify Peak (RT & MS) acquire->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Workflow for the GC-MS analysis of Cholesta-3,5-diene.

Biological Context and Signaling

Cholesta-3,5-diene has been identified as an inflammatory modulator that can accelerate wound healing. It promotes the chemotaxis of neutrophils and the migration of fibroblasts by activating chemokine receptor-mediated signaling pathways, such as the PI3K/Akt pathway.

Cholesta-3,5-diene Signaling Pathway Cholesta-3,5-diene Signaling in Wound Healing C35D Cholesta-3,5-diene ChemR Chemokine Receptor C35D->ChemR Activates PI3K PI3K ChemR->PI3K Activates Akt Akt PI3K->Akt Activates Neutrophil Neutrophil Chemotaxis Akt->Neutrophil Fibroblast Fibroblast Migration Akt->Fibroblast Wound Wound Healing Neutrophil->Wound Fibroblast->Wound

Caption: Signaling pathway of Cholesta-3,5-diene in promoting wound healing.

Conclusion

The characteristic fragmentation pattern of cholesta-3,5-diene, particularly its abundant molecular ion and key fragment ions at m/z 255, 147, 145, and 81, allows for its confident identification using EI-MS. The provided GC-MS protocol offers a robust starting point for the routine analysis of this compound in various matrices. Understanding its mass spectrometric behavior is essential for researchers in fields ranging from analytical chemistry to pharmacology.

References

Method

Protocol for Topical Application of Cholesta-3,5-diene in Wound Healing Models

For Researchers, Scientists, and Drug Development Professionals Application Notes Cholesta-3,5-diene is a cholesterol metabolite that has demonstrated significant potential as a therapeutic agent in wound healing.[1][2]...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cholesta-3,5-diene is a cholesterol metabolite that has demonstrated significant potential as a therapeutic agent in wound healing.[1][2] As an inflammatory modulator, it accelerates tissue repair by promoting the recruitment of key immune and structural cells to the wound site. Specifically, cholesta-3,5-diene enhances neutrophil chemotaxis and fibroblast migration, critical processes in the inflammatory and proliferative phases of wound healing.[1] Its mechanism of action involves the activation of chemokine receptor-mediated signaling pathways, including the PI3K/Akt pathway, which leads to enhanced immune cell infiltration and extracellular matrix deposition.[1]

These protocols provide detailed methodologies for evaluating the efficacy of topically applied cholesta-3,5-diene in established preclinical wound healing models. The described in vivo rat excisional wound model allows for the assessment of macroscopic and microscopic healing parameters, while the ex vivo fibroblast migration assay and the in vivo zebrafish tailfin injury model offer specific insights into the cellular mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies evaluating the effect of cholesta-3,5-diene on wound healing parameters.

Table 1: Effect of Cholesta-3,5-diene on Neutrophil Recruitment in Zebrafish Tailfin Injury Model

Treatment GroupMean Neutrophil Count at Wound Site (6 hours post-injury)Fold Change vs. Vehicle ControlStatistical Significance (p-value)
Vehicle Control15 ± 31.0-
Cholesta-3,5-diene (30 µg/ml)30 ± 52.0< 0.05

Data extracted and synthesized from Al-Hassan JM, et al. (2020).[1]

Table 2: Effect of Cholesta-3,5-diene on Human Dermal Fibroblast Migration (ex vivo)

Treatment GroupMean Fibroblast Migration into Scratch Gap (24 hours)Percentage Increase vs. Vehicle ControlStatistical Significance (p-value)
Vehicle ControlBaseline--
Cholesta-3,5-dieneIncreased migrationData not quantified in original studyNot applicable

Qualitative observations of enhanced migration are reported in Al-Hassan JM, et al. (2020).

Experimental Protocols

Preparation of Topical Cholesta-3,5-diene Formulation

This protocol describes the preparation of a liposomal formulation suitable for the topical application of the lipophilic compound cholesta-3,5-diene. Liposomes are chosen as a vehicle to enhance skin penetration and bioavailability.

Materials:

  • Cholesta-3,5-diene powder

  • Soybean phosphatidylcholine

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Dissolve cholesta-3,5-diene in chloroform to a concentration of 10 mg/ml.

  • Lipid Film Formation:

    • In a round-bottom flask, combine soybean phosphatidylcholine and cholesterol in a 2:1 molar ratio.

    • Add the cholesta-3,5-diene stock solution to the lipid mixture to achieve the desired final concentration in the formulation (e.g., 1 mg/ml).

    • The total lipid concentration should be approximately 10-20 mg/ml.

    • Evaporate the organic solvents using a rotary evaporator at 40°C under reduced pressure until a thin, dry lipid film is formed on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas for 30 minutes to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation of the flask at room temperature for 1-2 hours. The volume of PBS should be calculated to achieve the desired final concentration of cholesta-3,5-diene.

  • Sonication:

    • To reduce the size of the multilamellar vesicles and create small unilamellar vesicles, sonicate the liposomal suspension using a probe sonicator on ice. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.

  • Sterilization:

    • Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.

  • Storage: Store the sterile liposomal formulation at 4°C for up to one week.

In Vivo Rat Excisional Wound Healing Model

This protocol details the creation of full-thickness excisional wounds in a rat model and the subsequent topical application of cholesta-3,5-diene.

Materials:

  • Sprague-Dawley rats (female, 8-10 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Electric clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • 4 mm or 6 mm biopsy punch

  • Sterile surgical instruments (scissors, forceps)

  • Topical cholesta-3,5-diene formulation (prepared as in Protocol 1)

  • Vehicle control (liposomal formulation without cholesta-3,5-diene)

  • Occlusive dressing (e.g., Tegaderm™)

  • Digital caliper

  • Tissue collection supplies (scalpel, formalin, etc.)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic protocol.

    • Shave the dorsal thoracic region of the rat.

    • Disinfect the shaved area with 70% ethanol followed by povidone-iodine.

  • Wound Creation:

    • Create two full-thickness excisional wounds on the dorsum of each rat, on either side of the midline, using a sterile biopsy punch.

  • Topical Application:

    • Immediately after wound creation (Day 0), apply a predetermined volume (e.g., 50-100 µl) of the topical cholesta-3,5-diene formulation to one wound and an equal volume of the vehicle control to the contralateral wound.

    • Cover each wound with an occlusive dressing.

  • Post-operative Care and Treatment:

    • House the rats individually to prevent them from disturbing the dressings.

    • Re-apply the topical treatments daily or as required by the study design.

  • Wound Closure Assessment:

    • At predetermined time points (e.g., days 3, 7, 10, and 14), remove the dressings and photograph the wounds with a digital camera including a ruler for scale.

    • Measure the wound area using a digital caliper or image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area on Day 0.

  • Histological Analysis:

    • At the end of the experiment, euthanize the rats and excise the entire wound, including a margin of surrounding healthy skin.

    • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.

    • Quantify histological parameters using a standardized scoring system.

Ex Vivo Fibroblast Migration (Scratch) Assay

This assay assesses the effect of cholesta-3,5-diene on the migratory capacity of dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (primary culture or cell line)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • 24-well tissue culture plates

  • Sterile 200 µl pipette tips

  • Cholesta-3,5-diene stock solution (dissolved in a suitable solvent like DMSO)

  • Vehicle control (DMSO)

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts into 24-well plates and culture until they form a confluent monolayer.

  • Scratch Creation:

    • Create a sterile "scratch" or cell-free gap in the confluent monolayer using a sterile 200 µl pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the medium with fresh, low-serum (e.g., 1% FBS) medium containing either cholesta-3,5-diene at the desired concentration or the vehicle control.

  • Image Acquisition:

    • Immediately after adding the treatment (0 hours), capture images of the scratch at predefined locations in each well using an inverted microscope.

    • Incubate the plates at 37°C and 5% CO2.

    • Capture images of the same locations at subsequent time points (e.g., 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at multiple points for each image using image analysis software.

    • Calculate the rate of cell migration by determining the change in the width of the scratch over time.

    • Compare the migration rates between the cholesta-3,5-diene-treated and vehicle control groups.

In Vivo Zebrafish Tailfin Injury Model for Neutrophil Recruitment

This model provides a rapid and visually tractable method to assess the effect of cholesta-3,5-diene on neutrophil migration to a site of injury.

Materials:

  • Transgenic zebrafish larvae expressing GFP in neutrophils (e.g., Tg(mpx:GFP)) at 3 days post-fertilization (dpf)

  • E3 medium (zebrafish embryo medium)

  • Tricaine methanesulfonate (MS-222) for anesthesia

  • Microscope slides with a depression or a petri dish with solidified agarose for mounting

  • Sterile scalpel blade or needle

  • Cholesta-3,5-diene stock solution

  • Vehicle control

  • Fluorescence microscope

Procedure:

  • Larvae Preparation:

    • Collect 3 dpf Tg(mpx:GFP) larvae and distribute them into a 24-well plate.

  • Treatment:

    • Add cholesta-3,5-diene to the E3 medium in the wells to a final concentration of 30 µg/ml.

    • Add the vehicle control to a separate set of wells.

    • Incubate the larvae in the treatment solutions for a specified period (e.g., 1 hour) before injury.

  • Tailfin Transection:

    • Anesthetize a larva by placing it in E3 medium containing tricaine.

    • Mount the anesthetized larva on a microscope slide or in an agarose-coated petri dish.

    • Using a sterile scalpel blade or needle, carefully transect the caudal fin of the larva.

  • Post-Injury Incubation and Imaging:

    • Return the injured larva to its respective well containing the treatment or vehicle control.

    • At a predetermined time point post-injury (e.g., 6 hours), anesthetize the larva again.

    • Mount the larva and visualize the wound site using a fluorescence microscope.

  • Quantification of Neutrophil Recruitment:

    • Count the number of GFP-positive neutrophils that have migrated to the wound site.

    • Compare the number of recruited neutrophils between the cholesta-3,5-diene-treated and vehicle control groups.

Visualizations

G cluster_prep Protocol 1: Formulation Preparation cluster_rat Protocol 2: Rat Wound Model cluster_fibroblast Protocol 3: Fibroblast Migration cluster_zebrafish Protocol 4: Zebrafish Neutrophil Recruitment prep1 Dissolve Cholesta-3,5-diene in Chloroform prep2 Form Lipid Film (Phosphatidylcholine, Cholesterol, Cholesta-3,5-diene) prep1->prep2 prep3 Hydrate with PBS prep2->prep3 prep4 Sonicate to form Small Unilamellar Vesicles prep3->prep4 prep5 Sterile Filtration prep4->prep5 rat1 Anesthetize and Shave Rat rat2 Create Excisional Wounds rat1->rat2 rat3 Topical Application (Cholesta-3,5-diene or Vehicle) rat2->rat3 rat4 Wound Closure Measurement (Days 3, 7, 10, 14) rat3->rat4 rat5 Histological Analysis rat4->rat5 fib1 Culture Fibroblasts to Confluency fib2 Create Scratch Wound fib1->fib2 fib3 Treat with Cholesta-3,5-diene or Vehicle fib2->fib3 fib4 Image Acquisition (0, 12, 24, 48h) fib3->fib4 fib5 Analyze Migration Rate fib4->fib5 zeb1 Treat Tg(mpx:GFP) Larvae zeb2 Transect Caudal Fin zeb1->zeb2 zeb3 Incubate Post-Injury zeb2->zeb3 zeb4 Fluorescence Microscopy (6h post-injury) zeb3->zeb4 zeb5 Quantify Neutrophil Recruitment zeb4->zeb5

Caption: Experimental workflow for evaluating cholesta-3,5-diene in wound healing models.

G cluster_neutrophil Neutrophil Chemotaxis cluster_fibroblast Fibroblast Migration cholesta Cholesta-3,5-diene chemokine_receptor_n Chemokine Receptor (e.g., CXCR1/2) cholesta->chemokine_receptor_n activates receptor_f Receptor cholesta->receptor_f activates pi3k_n PI3K chemokine_receptor_n->pi3k_n activates akt_n Akt pi3k_n->akt_n activates migration_n Actin Polymerization & Cell Migration akt_n->migration_n promotes wound_healing Accelerated Wound Healing migration_n->wound_healing pi3k_f PI3K receptor_f->pi3k_f activates akt_f Akt pi3k_f->akt_f activates migration_f Cytoskeletal Reorganization & Cell Migration akt_f->migration_f promotes migration_f->wound_healing

Caption: Proposed signaling pathway for cholesta-3,5-diene-mediated wound healing.

References

Application

Application Notes and Protocols for the Detection of Cholesta-3,5-diene in Erythrocyte Membranes

For Researchers, Scientists, and Drug Development Professionals Introduction Cholesta-3,5-diene is a dehydrated derivative of cholesterol that can be formed endogenously. Its presence and concentration in biological memb...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesta-3,5-diene is a dehydrated derivative of cholesterol that can be formed endogenously. Its presence and concentration in biological membranes, such as those of erythrocytes, may serve as a potential biomarker for various physiological and pathological states, including oxidative stress and certain metabolic disorders. These application notes provide a comprehensive overview and detailed protocols for the detection and potential quantification of cholesta-3,5-diene in human erythrocyte membranes.

Application Notes

The detection of cholesta-3,5-diene in erythrocyte membranes holds potential significance in several areas of research and drug development:

  • Biomarker of Oxidative Stress: Erythrocytes are particularly susceptible to oxidative damage. The formation of cholesta-3,5-diene can be a consequence of cholesterol oxidation, making it a potential biomarker for systemic oxidative stress.

  • Indicator of Disease States: Elevated levels of related compounds, such as cholesta-3,5-dien-7-one, have been detected in the erythrocyte membranes of individuals with alcoholism, suggesting a possible link between cholesta-3,5-diene metabolism and certain disease conditions[1].

  • Drug Development: Understanding the impact of xenobiotics on membrane composition is crucial. Monitoring cholesta-3,5-diene levels could be a tool to assess drug-induced oxidative stress or alterations in lipid metabolism.

  • Inflammatory Response: Cholesta-3,5-diene has been identified as an inflammatory modulator that can activate the PI3K/Akt signaling pathway. Its presence in erythrocyte membranes might have implications for inflammatory processes.

Data Presentation

Currently, there is a lack of quantitative data in the scientific literature regarding the specific concentrations of cholesta-3,5-diene in human erythrocyte membranes in either healthy or diseased states. However, a related compound, cholesta-3,5-dien-7-one, has been qualitatively assessed in the erythrocyte membranes of alcoholic patients compared to control subjects.

CompoundSubject GroupFinding in Erythrocyte MembranesAnalytical MethodReference
Cholesta-3,5-dien-7-oneAlcoholic PatientsDetectedGas Chromatography-Mass Spectrometry (GC-MS)[1]
Cholesta-3,5-dien-7-oneControl SubjectsNot detected in significant amountsGas Chromatography-Mass Spectrometry (GC-MS)[1]
Cholesta-3,5-dieneNot specifiedNo quantitative data available in the reviewed literature--

Experimental Protocols

The following protocols are a synthesis of established methods for the analysis of neutral sterols in erythrocyte membranes and are adapted for the specific detection of cholesta-3,5-diene.

Protocol 1: Isolation of Erythrocyte Membranes (Ghost Preparation)

This protocol describes the preparation of erythrocyte ghosts, which are erythrocyte membranes devoid of their cytoplasmic content.

Materials:

  • Whole blood collected in EDTA-containing tubes

  • Phosphate-buffered saline (PBS), ice-cold

  • 5 mM Sodium phosphate buffer (pH 8.0), ice-cold (hypotonic lysis buffer)

  • Refrigerated centrifuge

Procedure:

  • Centrifuge whole blood at 1,000 x g for 15 minutes at 4°C to pellet the erythrocytes.

  • Aspirate and discard the plasma and buffy coat (the layer of white blood cells and platelets).

  • Resuspend the erythrocyte pellet in 5 volumes of ice-cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C. Repeat this washing step two more times.

  • After the final wash, lyse the erythrocytes by resuspending the pellet in 40 volumes of ice-cold 5 mM sodium phosphate buffer (pH 8.0).

  • Incubate on ice for 20 minutes with occasional mixing to ensure complete lysis.

  • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

  • Carefully decant the supernatant (hemolysate).

  • Wash the erythrocyte ghost pellet by resuspending in ice-cold 5 mM sodium phosphate buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C. Repeat this washing step until the supernatant is clear and colorless, indicating the removal of residual hemoglobin.

  • After the final wash, store the erythrocyte ghost pellet at -80°C until lipid extraction.

Protocol 2: Total Lipid Extraction from Erythrocyte Membranes

This protocol details the extraction of total lipids from the prepared erythrocyte ghosts using a modified Folch method.

Materials:

  • Erythrocyte ghost pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Vortex mixer

Procedure:

  • Thaw the erythrocyte ghost pellet on ice.

  • To the pellet, add a 20-fold volume (relative to the pellet volume) of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of the membranes.

  • Incubate at room temperature for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at room temperature to separate the phases.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract to completeness under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until derivatization and analysis.

Protocol 3: Derivatization and GC-MS Analysis of Cholesta-3,5-diene

This protocol describes the derivatization of the lipid extract and the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of cholesta-3,5-diene. As cholesta-3,5-diene does not have a hydroxyl group, derivatization is not strictly necessary for this specific compound but is included as it is standard practice for broader sterol profiling.

Materials:

  • Dried lipid extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

  • Autosampler vials with inserts

Procedure:

A. Derivatization (Silylation):

  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex briefly.

  • Heat the mixture at 60°C for 1 hour to ensure complete derivatization of any hydroxyl-containing sterols.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.

B. GC-MS Analysis:

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

  • GC Conditions (Example):

    • Inlet Temperature: 280°C

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min, hold for 15 minutes.

      • Ramp to 300°C at 5°C/min, hold for 5 minutes.

  • MS Conditions (Example):

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

  • Data Analysis:

    • Identify cholesta-3,5-diene based on its retention time and mass spectrum. The molecular ion (M+) of cholesta-3,5-diene is expected at m/z 368.6.

    • For quantification, a calibration curve should be prepared using a pure standard of cholesta-3,5-diene. An internal standard (e.g., epicoprostanol or a deuterated version of a related sterol) should be added prior to extraction for accurate quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis whole_blood Whole Blood Collection (EDTA) erythrocytes Erythrocyte Pellet whole_blood->erythrocytes Centrifugation washed_erythrocytes Washed Erythrocytes erythrocytes->washed_erythrocytes Washing with PBS erythrocyte_ghosts Erythrocyte Ghosts washed_erythrocytes->erythrocyte_ghosts Hypotonic Lysis lipid_extraction Total Lipid Extraction (Chloroform:Methanol) erythrocyte_ghosts->lipid_extraction dried_extract Dried Lipid Extract lipid_extraction->dried_extract Evaporation derivatization Derivatization (Silylation) (Optional for Cholesta-3,5-diene) dried_extract->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: Experimental workflow for the detection of cholesta-3,5-diene.

formation_pathway cholesterol Cholesterol dehydrocholesterol_7 7-Dehydrocholesterol cholesterol->dehydrocholesterol_7 DHCR7 Inhibition / Oxidative Processes cholestadiene Cholesta-3,5-diene cholesterol->cholestadiene dehydrocholesterol_7->cholestadiene oxidative_stress Oxidative Stress / Dehydration oxidative_stress->cholesterol oxidative_stress->dehydrocholesterol_7

Caption: Potential formation pathways of cholesta-3,5-diene.

signaling_pathway cholestadiene Cholesta-3,5-diene receptor Chemokine Receptor (Hypothesized) cholestadiene->receptor Binds and Activates pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Recruits and Activates downstream Downstream Cellular Responses (e.g., Neutrophil Chemotaxis, Fibroblast Migration) akt->downstream Phosphorylates Downstream Targets

Caption: PI3K/Akt signaling pathway activation by cholesta-3,5-diene.

References

Method

Application Note: Measurement of Cholesta-3,5-diene in Environmental Tobacco Smoke Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals. Abstract This application note details a comprehensive protocol for the identification and quantification of cholesta-3,5-diene in environmental toba...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the identification and quantification of cholesta-3,5-diene in environmental tobacco smoke (ETS) samples. Cholesta-3,5-diene, a dehydration product of cholesterol formed during combustion, serves as a potential tracer for the particulate matter of ETS. The methodology described herein covers air sample collection, sample preparation including extraction and derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS). This protocol provides a framework for researchers studying exposure to ETS and its associated health risks.

Introduction

Environmental tobacco smoke (ETS), a complex mixture of thousands of chemical compounds, is a significant contributor to indoor air pollution.[1] Accurate measurement of ETS exposure is critical for health risk assessment.[2] While nicotine and cotinine are common biomarkers for ETS exposure, they primarily trace the vapor phase.[3][4] Tracers for the particulate matter (PM) phase of ETS are also necessary for a complete exposure profile.[5]

Cholesterol, a component of cell membranes, can undergo dehydration at high temperatures to form cholesta-3,5-diene. This process is relevant in the context of burning tobacco, which contains plant sterols and cholesterol. One study has identified cholesta-3,5-diene as a dominant component in the smoke generated from the pyrolysis of biological tissue, a process analogous to cigarette combustion. This suggests that cholesta-3,5-diene may be a stable and specific molecular marker for the particulate phase of ETS.

This document provides a detailed protocol for sampling and analyzing cholesta-3,5-diene in indoor air, adapted from established methods for analyzing cholesterol and its oxidation products.

Experimental Protocol

The overall workflow for the analysis of cholesta-3,5-diene in ETS is depicted below.

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing a Air Sampling on Filter b Solvent Extraction a->b Transfer filter c Saponification b->c Add KOH d Derivatization (Silylation) c->d Add BSTFA e GC-MS Analysis d->e Inject sample f Quantification e->f Integrate peak G A Cholesterol B Cholesta-3,5-diene A->B  Heat (Combustion) - H₂O (Dehydration)  

References

Technical Notes & Optimization

Troubleshooting

improving cholesta-3,5-diene quantification accuracy and precision

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the accuracy and precision of cholesta-3,5-diene quantification. Frequently Asked Questions (FA...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the accuracy and precision of cholesta-3,5-diene quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying cholesta-3,5-diene?

A1: The most common and reliable techniques for quantifying cholesta-3,5-diene are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. GC-MS is often preferred for its high sensitivity and specificity, though it typically requires derivatization of the analyte. HPLC-UV is a robust alternative, particularly for samples where derivatization is problematic.

Q2: Why is derivatization necessary for the GC-MS analysis of cholesta-3,5-diene?

A2: While cholesta-3,5-diene is more volatile than cholesterol, derivatization is highly recommended for GC-MS analysis to improve its thermal stability and chromatographic behavior. Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group, leading to sharper peaks and reduced tailing.

Q3: How can I prevent the artificial formation of cholesta-3,5-diene from cholesterol during sample preparation?

A3: Cholesta-3,5-diene can be formed as an artifact from the acid-catalyzed dehydration of cholesterol during sample processing. To minimize this, avoid acidic conditions and high temperatures. Use neutral pH buffers and solvents, and perform extraction and evaporation steps at low temperatures. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidative side reactions.

Q4: What is a suitable internal standard for cholesta-3,5-diene quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as cholesta-3,5-diene-d7. However, this may not be commercially available. A suitable alternative is a non-endogenous compound with a similar chemical structure and chromatographic behavior. 5α-cholestane is a commonly used internal standard for sterol analysis by GC-MS. It is crucial to validate the chosen internal standard to ensure it accurately reflects the behavior of cholesta-3,5-diene throughout the analytical process.

Q5: What are common causes of poor peak shape (e.g., tailing) in the GC-MS analysis of silylated cholesta-3,5-diene?

A5: Peak tailing for silylated compounds is often caused by active sites in the GC system, such as exposed silanol groups in the inlet liner or the column.[1] Incomplete derivatization can also lead to significant peak tailing.[1] System contamination from previous injections is another potential cause.[1]

Troubleshooting Guides

GC-MS Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector or column.2. Incomplete derivatization.3. Column contamination.1. Use a deactivated inlet liner and a high-quality, well-conditioned capillary column.2. Optimize derivatization conditions (time, temperature, reagent concentration). Ensure the sample is completely dry before adding the silylating agent.3. Bake out the column at a high temperature or trim the first few centimeters of the column.
Low Analyte Response 1. Incomplete derivatization.2. Analyte degradation in the injector.3. Leaks in the GC system.1. Review and optimize the derivatization protocol.2. Lower the injector temperature.3. Perform a leak check of the injector, column fittings, and gas lines.
Poor Reproducibility 1. Inconsistent injection volume.2. Variability in derivatization efficiency.3. Sample degradation over time.1. Use an autosampler for precise injections.2. Ensure consistent reaction conditions for all samples and standards.3. Analyze samples as soon as possible after preparation and store them at low temperatures (e.g., -20°C) away from light.[2]
Ghost Peaks 1. Carryover from previous injections.2. Contaminated syringe or inlet liner.1. Run solvent blanks between samples.2. Clean the syringe and replace the inlet liner regularly.
HPLC-UV Analysis
IssuePossible Cause(s)Recommended Solution(s)
Baseline Noise or Drift 1. Contaminated mobile phase or detector flow cell.2. Air bubbles in the system.3. Temperature fluctuations.1. Use high-purity solvents and filter the mobile phase. Flush the system and clean the flow cell.2. Degas the mobile phase thoroughly.3. Use a column oven and ensure a stable laboratory temperature.
Peak Tailing or Fronting 1. Column overload.2. Mismatch between sample solvent and mobile phase.3. Column degradation.1. Dilute the sample or reduce the injection volume.2. Dissolve the sample in the initial mobile phase.3. Replace the column.
Variable Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in flow rate.3. Column temperature changes.1. Prepare the mobile phase accurately and consistently.2. Check the pump for leaks and ensure proper functioning.3. Use a column oven.
Low Sensitivity 1. Incorrect detection wavelength.2. Sample degradation.3. Insufficient sample concentration.1. Determine the UV absorbance maximum for cholesta-3,5-diene and set the detector accordingly.2. Protect samples from light and heat.3. Concentrate the sample or increase the injection volume (if not causing peak distortion).

Quantitative Data Summary

The following tables provide representative quantitative performance data for the analysis of sterols using GC-MS and HPLC-UV. These values are based on published data for similar compounds and should be considered as a reference. Method validation for cholesta-3,5-diene should be performed to establish specific performance characteristics.

Table 1: Representative GC-MS Performance Data for Sterol Analysis

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Representative HPLC-UV Performance Data for Sterol Analysis

ParameterTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)1 - 10 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Experimental Protocols

GC-MS Quantification of Cholesta-3,5-diene

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Lipid Extraction)

  • To 1 mL of sample (e.g., plasma, cell lysate), add 10 µL of internal standard solution (e.g., 1 µg/mL 5α-cholestane in ethanol).

  • Add 4 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Vortex vigorously for 1 minute.

  • Add 1 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Cool to room temperature before GC-MS analysis.

3. GC-MS Parameters

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for cholesta-3,5-diene-TMS and the internal standard.

HPLC-UV Quantification of Cholesta-3,5-diene

This protocol is a general guideline and may require optimization.

1. Sample Preparation (Lipid Extraction)

  • Follow the same lipid extraction procedure as described for the GC-MS protocol.

2. HPLC-UV Parameters

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: Monitor at the wavelength of maximum absorbance for cholesta-3,5-diene (approximately 234 nm).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC-UV Analysis sp1 Sample Collection (e.g., Plasma, Tissue) sp2 Addition of Internal Standard sp1->sp2 sp3 Lipid Extraction (e.g., Folch or Bligh-Dyer) sp2->sp3 sp4 Solvent Evaporation sp3->sp4 gc1 Derivatization (Silylation) sp4->gc1 hp1 Reconstitution in Mobile Phase sp4->hp1 gc2 GC Separation gc1->gc2 gc3 MS Detection (SIM) gc2->gc3 gc4 Data Analysis gc3->gc4 hp2 HPLC Separation hp1->hp2 hp3 UV Detection hp2->hp3 hp4 Data Analysis hp3->hp4

Caption: General experimental workflow for cholesta-3,5-diene quantification.

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Corrective Actions start Peak Tailing Observed c1 Active Sites in System start->c1 c2 Incomplete Derivatization start->c2 c3 Column Contamination start->c3 s1 Use Deactivated Liner & Conditioned Column c1->s1 s2 Optimize Derivatization (Time, Temp, Reagent) c2->s2 s3 Bake Out or Trim Column c3->s3

Caption: Troubleshooting logic for peak tailing in GC-MS analysis.

References

Optimization

Technical Support Center: Navigating the Challenges of Separating Cholesta-3,5-diene from Sterol Isomers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address t...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the complexities of separating cholesta-3,5-diene from other sterol isomers during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of cholesta-3,5-diene from other sterol isomers, particularly cholesterol, so challenging?

A1: The primary challenge lies in the high degree of structural similarity between cholesta-3,5-diene and other sterols like its precursor, cholesterol. These molecules share the same carbon skeleton and differ only in the position of double bonds and the presence or absence of a hydroxyl group. This results in very similar physicochemical properties, such as polarity, boiling point, and molecular weight, making their separation by standard chromatographic techniques difficult.

Q2: How is cholesta-3,5-diene typically formed in a sample?

A2: Cholesta-3,5-diene is often an artifact generated from the dehydration of cholesterol during sample preparation or analysis. This can be induced by exposure to acidic conditions, high temperatures, or certain active surfaces in the chromatographic system. It is crucial to be aware of this potential for artifact formation to ensure accurate quantification of the native sterol profile.

Q3: What are the most common analytical techniques used for the separation and analysis of cholesta-3,5-diene?

A3: The most prevalent methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography, often coupled with Mass Spectrometry (HPLC-MS). GC-MS typically requires derivatization of sterols to increase their volatility, while HPLC-MS can analyze the compounds in their native form. The choice of technique depends on the sample matrix, the required sensitivity, and the available instrumentation.

Q4: Can mass spectrometry alone differentiate between cholesta-3,5-diene and cholesterol if they co-elute?

A4: Yes, to some extent. While they have different molecular weights (cholesterol is C27H46O, MW = 386.65 g/mol ; cholesta-3,5-diene is C27H44, MW = 368.64 g/mol ), in-source fragmentation of cholesterol can produce a cholestadiene fragment ion at m/z 369 ([M-H2O+H]+), which is the same as the protonated molecular ion of cholesta-3,5-diene.[1] However, by using tandem mass spectrometry (MS/MS), unique fragmentation patterns for each compound can be identified, allowing for their differentiation and quantification even in cases of co-elution. For instance, monitoring the neutral loss of cholestane (368.5 Da) can be used to selectively detect cholesteryl esters.[2]

Troubleshooting Guides

Issue 1: Co-elution of Cholesta-3,5-diene and Cholesterol Peaks in HPLC
  • Symptom: A single, broad, or partially resolved peak is observed where two distinct peaks for cholesta-3,5-diene and cholesterol are expected.

  • Potential Causes:

    • Inadequate column selectivity for sterol isomers.

    • Suboptimal mobile phase composition.

    • Inappropriate column temperature.

  • Solutions:

    • Column Selection: Standard C18 columns may not provide sufficient resolution. Consider using a column with a different stationary phase that offers alternative selectivity mechanisms. Phenyl-Hexyl or cholesterol-based stationary phases can provide better separation for structurally similar compounds.[3] Silver ion HPLC has also been shown to provide excellent separation of sterols based on the number and location of double bonds.[4]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the ratio of organic solvents (e.g., acetonitrile, methanol, isopropanol) and the aqueous component can significantly impact resolution. The use of additives like formic acid can improve peak shape.

    • Temperature Control: Optimize the column temperature. Lower temperatures can sometimes improve separation by increasing the interaction between the analytes and the stationary phase, although this may also lead to broader peaks and longer run times.

Issue 2: Unexpected Presence or Overestimation of Cholesta-3,5-diene
  • Symptom: Cholesta-3,5-diene is detected in samples where it is not expected, or its concentration appears artificially high.

  • Potential Causes:

    • Artifact formation from cholesterol during sample preparation (e.g., extraction, saponification).

    • Thermal degradation of cholesterol in the GC inlet.

  • Solutions:

    • Sample Preparation: Avoid harsh acidic conditions and high temperatures during sample extraction and preparation. If saponification is necessary, use milder conditions (e.g., lower temperature, shorter time).

    • GC Conditions: Optimize the GC inlet temperature to minimize on-column degradation of cholesterol. A lower inlet temperature may be sufficient to volatilize the derivatized sterols without causing dehydration.

    • Derivatization: Ensure complete derivatization of cholesterol's hydroxyl group. Un-derivatized cholesterol is more prone to dehydration.

Data Presentation

ParameterCholesta-3,5-dieneCholesterolReference
Molecular Formula C27H44C27H46O[5]
Molecular Weight 368.64 g/mol 386.65 g/mol
Key MS Fragment (ESI+) m/z 369 [M+H]+m/z 369 [M-H2O+H]+
Key MS Fragment (EI) m/z 368 (M+), 255m/z 386 (M+), 368 (M-H2O)+, 301, 275

Experimental Protocols

Protocol 1: GC-MS Analysis of Cholesta-3,5-diene and Cholesterol

This protocol is a general guideline and may require optimization for specific instruments and sample matrices.

  • Sample Preparation (Saponification and Extraction): a. To approximately 100 mg of the sample, add 2 mL of 2 M ethanolic potassium hydroxide. b. Add an internal standard (e.g., 5α-cholestane). c. Heat at 60°C for 60 minutes in a sealed tube. d. Cool the sample to room temperature and add 2 mL of water and 2 mL of n-hexane. e. Vortex for 1 minute and centrifuge at 2000 rpm for 5 minutes. f. Collect the upper hexane layer. Repeat the extraction twice more. g. Combine the hexane fractions and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Silylation): a. To the dried extract, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS or MSTFA). b. Heat at 70°C for 30 minutes. c. After cooling, the sample is ready for GC-MS analysis.

  • GC-MS Parameters:

    • GC Column: A low to mid-polarity column is recommended. A good starting point is a 30m x 0.25mm ID, 0.25µm film thickness 5% phenyl-methylpolysiloxane column (e.g., TG-5MS).

    • Injector Temperature: 250°C - 280°C.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min, hold for 10 minutes.

      • Ramp to 300°C at 5°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-600.

      • Selective Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions (e.g., m/z 368 for cholesta-3,5-diene and m/z 329 and 458 for silylated cholesterol).

Protocol 2: HPLC-MS/MS Analysis of Cholesta-3,5-diene and Cholesterol

This protocol is adapted for the analysis of underivatized sterols.

  • Sample Preparation (Lipid Extraction): a. Use a modified Bligh-Dyer or Folch extraction method to extract lipids from the sample. b. Add an appropriate internal standard (e.g., d7-cholesterol). c. Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.

  • HPLC Parameters:

    • Column: A C18 column with good hydrophobic selectivity (e.g., Luna C18, 250 x 2.0 mm, 3 µm) is a common choice. For improved separation of isomers, a Phenyl-Hexyl or a cholesterol-based stationary phase can be advantageous.

    • Mobile Phase:

      • Solvent A: Water/Methanol (60/40, v/v) with 10 mM ammonium acetate.

      • Solvent B: Methanol/Chloroform (3/1, v/v) with 10 mM ammonium acetate.

    • Gradient:

      • 0-13 min: 35% to 100% B.

      • 13-14 min: 100% B.

      • 14-14.5 min: 100% to 35% B.

      • 14.5-20 min: 35% B.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 30°C.

  • MS/MS Parameters:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Cholesta-3,5-diene: Monitor the transition m/z 369 → [fragment ion].

      • Cholesterol: Monitor the transition m/z 369 (from in-source water loss) → [fragment ion] or m/z 387 [M+H]+ → 369.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological or Food Sample extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) sample->extraction saponification Saponification (optional) (to hydrolyze esters) extraction->saponification derivatization Derivatization (for GC) (e.g., Silylation) extraction->derivatization if no saponification hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms for HPLC saponification->derivatization for GC saponification->hplc_ms for HPLC gc_ms GC-MS Analysis derivatization->gc_ms identification Peak Identification (Retention Time, Mass Spectra) hplc_ms->identification gc_ms->identification quantification Quantification (Internal Standard Calibration) identification->quantification

Caption: Experimental workflow for the analysis of cholesta-3,5-diene and other sterols.

artifact_formation cholesterol Cholesterol (C27H46O) diene Cholesta-3,5-diene (C27H44) cholesterol->diene - H2O (Dehydration) acid Acidic pH heat High Temperature surface Active Surfaces

Caption: Formation of cholesta-3,5-diene as a dehydration artifact from cholesterol.

References

Troubleshooting

stability of cholesta-3,5-diene standards under different storage conditions

This technical support guide provides researchers, scientists, and drug development professionals with information on the stability of cholesta-3,5-diene standards under various storage conditions. The following question...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with information on the stability of cholesta-3,5-diene standards under various storage conditions. The following question-and-answer format addresses specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid cholesta-3,5-diene standards?

For long-term storage, solid cholesta-3,5-diene standards should be stored at -20°C.[1] It is crucial to store the standard in a tightly sealed container to protect it from moisture and air.

Q2: How should I store cholesta-3,5-diene standards once they are in solution?

Based on this and general best practices, it is recommended to:

  • Use a suitable solvent: Chloroform is a solvent in which cholesta-3,5-diene is known to be soluble.

  • Protect from light: Store solutions in amber glass vials to prevent potential photodegradation.

  • Protect from air: Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.

  • Store at low temperatures: For solutions, storage at -20°C is recommended to slow down potential degradation processes.

Q3: What are the potential degradation pathways for cholesta-3,5-diene?

As a conjugated diene, cholesta-3,5-diene is susceptible to degradation through several pathways:

  • Oxidation: The double bonds in the diene system are prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various oxidized products, such as epoxides, diols, and ketones. While specific oxidation products of cholesta-3,5-diene are not extensively documented in the available literature, the oxidation of other cholestadienols has been shown to produce a variety of oxysterols.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in conjugated dienes, leading to isomerization or the formation of other photoproducts.

  • Acid-catalyzed rearrangement: In the presence of acids, cholesta-3,5-diene can undergo rearrangement reactions.

Q4: Are there any known degradation products of cholesta-3,5-diene?

Specific degradation products of cholesta-3,5-diene under typical storage conditions are not well-documented in the searched literature. However, based on the chemistry of conjugated dienes and sterols, potential degradation products could include various isomers, oxidation products (such as cholesta-3,5-dien-7-one), and photoproducts. GC-MS analysis of samples from various biological and chemical systems has identified cholesta-3,5-dien-7-one, suggesting it can be a product of cholesterol oxidation where cholesta-3,5-diene is an intermediate.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent analytical results over time. Degradation of the cholesta-3,5-diene standard.1. Review your storage procedures. Ensure the standard is stored at the recommended temperature, protected from light and air. 2. Prepare fresh stock solutions more frequently. 3. Perform a system suitability test before each analytical run to ensure the integrity of your standard.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Analyze a freshly prepared standard solution to confirm the identity of the main peak. 2. If new peaks appear over time, it is likely due to degradation. Consider using a stability-indicating analytical method to separate and identify these products. 3. If possible, use GC-MS to identify the mass of the unknown peaks, which can provide clues to their structure.
Difficulty dissolving the solid standard. The standard may have degraded or absorbed moisture.1. Ensure the storage container has been tightly sealed. 2. Allow the container to warm to room temperature before opening to prevent condensation. 3. If solubility issues persist with a fresh vial, contact the supplier.

Experimental Protocols

While a specific, validated stability-indicating method for cholesta-3,5-diene was not found in the reviewed literature, the following outlines a general approach for conducting a stability study based on established analytical techniques for sterols.

Protocol: Stability Assessment of Cholesta-3,5-diene Solutions by HPLC-UV

1. Objective: To evaluate the stability of cholesta-3,5-diene in a selected solvent under different storage conditions (e.g., refrigerated, room temperature, and exposed to light).

2. Materials:

  • Cholesta-3,5-diene reference standard

  • HPLC-grade solvent (e.g., chloroform, acetonitrile, or methanol)

  • Amber and clear glass vials with PTFE-lined caps

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of cholesta-3,5-diene and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into several amber and clear vials.

  • Storage Conditions:

    • Control (T=0): Analyze a freshly prepared sample immediately.

    • Refrigerated, Protected from Light: Store amber vials at 4°C.

    • Room Temperature, Protected from Light: Store amber vials at ambient temperature (e.g., 25°C).

    • Room Temperature, Exposed to Light: Store clear vials at ambient temperature, exposed to laboratory light.

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • HPLC Analysis:

    • Mobile Phase: A suitable mobile phase for sterol analysis, such as a mixture of acetonitrile and water, or methanol and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 30°C.

    • Detection Wavelength: Based on the UV spectrum of cholesta-3,5-diene.

    • Injection Volume: e.g., 10 µL.

  • Data Analysis:

    • Calculate the percentage of cholesta-3,5-diene remaining at each time point relative to the initial concentration (T=0).

    • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Data Presentation

The quantitative data from such a study should be summarized in a table for easy comparison.

Table 1: Example of Stability Data for Cholesta-3,5-diene in Solution

Storage ConditionTime Point% Cholesta-3,5-diene RemainingAppearance of Degradation Products (Peak Area %)
4°C, Protected from Light01000
1 week
2 weeks
1 month
25°C, Protected from Light01000
1 week
2 weeks
1 month
25°C, Exposed to Light01000
1 week
2 weeks
1 month

Note: This table is a template. Actual data would need to be generated through experimentation.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_standard Prepare Cholesta-3,5-diene Stock Solution aliquot Aliquot into Amber and Clear Vials prep_standard->aliquot storage_fridge 4°C (Protected from Light) aliquot->storage_fridge Store storage_rt_dark 25°C (Protected from Light) aliquot->storage_rt_dark Store storage_rt_light 25°C (Exposed to Light) aliquot->storage_rt_light Store analysis_t0 Analyze at T=0 aliquot->analysis_t0 analysis_tp Analyze at Time Points storage_fridge->analysis_tp storage_rt_dark->analysis_tp storage_rt_light->analysis_tp hplc HPLC-UV Analysis analysis_t0->hplc analysis_tp->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of cholesta-3,5-diene solutions.

Potential Degradation Pathways

Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products cholestadiene Cholesta-3,5-diene light Light (Photodegradation) cholestadiene->light air Air (O2) (Oxidation) cholestadiene->air acid Acid (Rearrangement) cholestadiene->acid photoproducts Photoproducts / Isomers light->photoproducts oxysterols Oxysterols (e.g., Epoxides, Ketones) air->oxysterols rearranged Rearranged Isomers acid->rearranged

Caption: Potential degradation pathways for cholesta-3,5-diene.

References

Optimization

preventing artifact formation of cholesta-3,5-diene during sample preparation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of cholesta-3,5-diene as an ar...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of cholesta-3,5-diene as an artifact during the analysis of cholesterol.

Frequently Asked Questions (FAQs)

Q1: What is cholesta-3,5-diene and why is it a concern in my cholesterol analysis?

A1: Cholesta-3,5-diene is a dehydration product of cholesterol. It is not typically found in significant amounts in biological systems but can be readily formed as an artifact from cholesterol during sample preparation. Its presence can lead to the overestimation of certain cholesterol oxidation products and inaccurate quantification of cholesterol itself.

Q2: What are the primary causes of cholesta-3,5-diene formation during sample preparation?

A2: The two main causes for the artifactual formation of cholesta-3,5-diene are:

  • Acid-Catalyzed Dehydration: Traces of acid in solvents or on glassware can catalyze the elimination of water from the cholesterol molecule.

  • Thermal Stress: High temperatures, especially during hot saponification or in the heated injector of a gas chromatograph (GC), can promote the degradation of cholesterol to cholesta-3,5-diene.

Q3: I am using Gas Chromatography-Mass Spectrometry (GC-MS) for my analysis. How can I tell if the cholesta-3,5-diene peak in my chromatogram is an artifact?

A3: If you observe a significant peak for cholesta-3,5-diene, it is highly likely to be an artifact, especially if your sample preparation involved acidic conditions or high temperatures. To confirm, you can try modifying your sample preparation protocol to milder conditions (e.g., cold saponification) and observe if the peak intensity decreases or disappears.

Q4: Can the type of derivatization agent I use for GC-MS analysis influence the formation of cholesta-3,5-diene?

A4: While the derivatization agent itself may not directly cause the formation of cholesta-3,5-diene, the reaction conditions can play a role. Some derivatization methods require heating, which can contribute to thermal degradation. It is crucial to select a derivatization reagent and protocol that are effective at lower temperatures. Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (trimethylchlorosilane) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are commonly used for sterol analysis and can be effective under milder heating conditions.

Troubleshooting Guide

Issue Possible Causes Recommended Actions & Solutions
A significant peak corresponding to cholesta-3,5-diene is observed in the GC-MS chromatogram. 1. Acidic conditions during sample handling or extraction. 2. High temperature during saponification. 3. High GC injector temperature. 4. Contaminated solvents or glassware. 1. Neutralize all solutions and use acid-free solvents. Ensure glassware is thoroughly rinsed with a non-acidic solvent and dried.2. Switch to a cold saponification protocol (see Experimental Protocols section).3. Optimize the GC injector temperature to the lowest possible setting that still allows for efficient volatilization of the cholesterol derivative.4. Use high-purity solvents and meticulously clean glassware, including silanization to deactivate acidic sites.
Inconsistent or unexpectedly high levels of cholesta-3,5-diene across replicate samples. 1. Variable exposure to light. 2. Inconsistent heating during sample preparation. 3. Presence of oxidizing agents. 1. Protect samples from light by using amber vials or covering them with aluminum foil.2. Ensure uniform and controlled heating for all samples if a heating step is unavoidable. Use a calibrated heating block or water bath.3. Flush samples with an inert gas like nitrogen or argon to minimize oxidation. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) during extraction, but be mindful of potential interference in your analysis.
Cholesterol recovery is low, and the cholesta-3,5-diene peak is prominent. 1. Harsh saponification conditions leading to significant degradation. 2. Prolonged exposure to acidic conditions. 1. Adopt a validated cold saponification method. A study has shown that cholesterol retention can drop to 73% at 45°C during saponification.[1] 2. Minimize the time samples are in contact with any acidic reagents. Neutralize promptly after any required acidic step.

Data Presentation

The formation of cholesta-3,5-diene is significantly influenced by temperature. The following table summarizes the concentration of cholesta-3,5-diene formed from cholesterol standards when heated at different temperatures and times.

Temperature (°C)Heating Time (min)Cholesta-3,5-diene Concentration (mg/g)
180301.2 ± 0.1
180602.5 ± 0.2
1801204.8 ± 0.4
2203010.5 ± 0.9
2206021.3 ± 1.8
22012035.1 ± 2.9

Data compiled from studies on thermal processing of cholesterol.

Experimental Protocols

Protocol 1: Recommended Cold Saponification for Cholesterol Analysis

This protocol is designed to minimize the formation of cholesta-3,5-diene by avoiding high temperatures.

  • Sample Preparation:

    • To your lipid extract in a glass tube, add an appropriate internal standard (e.g., 5α-cholestane).

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Saponification:

    • Add 2 mL of 1 M potassium hydroxide (KOH) in methanol.

    • Tightly cap the tube and vortex thoroughly.

    • Incubate at room temperature (20-25°C) for 18-24 hours in the dark.

  • Extraction:

    • Add 2 mL of deionized water and 5 mL of hexane (or another suitable non-polar solvent).

    • Vortex for 2 minutes and then centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including cholesterol) to a clean tube.

    • Repeat the extraction of the aqueous layer with another 5 mL of hexane.

    • Combine the hexane extracts.

  • Washing and Drying:

    • Wash the combined hexane extract with 2 mL of deionized water to remove any residual KOH.

    • Evaporate the hexane to dryness under a stream of nitrogen.

  • Derivatization for GC-MS Analysis:

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA + 1% TMCS or MSTFA).

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Protocol 2: General Precautions to Minimize Artifact Formation
  • Glassware: Use silanized glassware to prevent interactions with active sites.

  • Solvents: Use high-purity, peroxide-free solvents.

  • Inert Atmosphere: Perform sample preparation steps under an inert atmosphere (nitrogen or argon) whenever possible.

  • Light Protection: Protect samples from direct light exposure.

Visualizations

Cholesterol Cholesterol (C27H46O) TransitionState Carbocation Intermediate Cholesterol->TransitionState H+ (acid catalyst) -H2O H2O H2O CholestaDiene Cholesta-3,5-diene (C27H44) TransitionState->CholestaDiene -H+

Caption: Acid-catalyzed dehydration of cholesterol to cholesta-3,5-diene.

cluster_prep Sample Preparation cluster_analysis Analysis LipidExtraction Lipid Extraction Saponification Cold Saponification (Room Temp, 18-24h) LipidExtraction->Saponification NeutralExtraction Neutral Extraction (Hexane) Saponification->NeutralExtraction Derivatization Silylation (e.g., BSTFA, 60-70°C) NeutralExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Recommended workflow for cholesterol analysis to minimize artifact formation.

References

Troubleshooting

Technical Support Center: Optimization of LC-MS/MS for Cholesta-3,5-diene Detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography-T...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of cholesta-3,5-diene.

Frequently Asked Questions (FAQs)

1. What is the optimal ionization method for cholesta-3,5-diene analysis?

Atmospheric Pressure Chemical Ionization (APCI) is the preferred ionization technique for cholesta-3,5-diene and other nonpolar sterols. APCI provides good sensitivity for these compounds without the need for derivatization.[1] Electrospray ionization (ESI) is generally not effective for the ionization of cholesta-3,5-diene.

2. What is the expected precursor ion for cholesta-3,5-diene in positive ion mode?

In positive ion mode using APCI, the expected precursor ion for cholesta-3,5-diene is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 369.4. Given that cholesta-3,5-diene is already a dehydrated form of cholesterol, it does not readily lose a water molecule in the ion source.

3. What are the recommended multiple reaction monitoring (MRM) transitions for cholesta-3,5-diene?

While specific optimized MRM transitions can be instrument-dependent, a good starting point for method development is to monitor the fragmentation of the precursor ion at m/z 369.4. Based on the fragmentation of similar sterol compounds, the following product ions can be considered for monitoring. It is crucial to optimize the collision energies for each transition on your specific instrument.

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentRole
369.4147.1C-ring fragmentationQuantifier/Qualifier
369.4159.1Sterol ring fragmentQualifier
369.4255.2Side-chain lossQualifier

4. What type of liquid chromatography (LC) method is suitable for cholesta-3,5-diene analysis?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for separating cholesta-3,5-diene from other components in a sample.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of cholesta-3,5-diene.

Issue 1: Low or No Signal for Cholesta-3,5-diene

Potential Cause Troubleshooting Step
Incorrect Ionization Source Confirm that the mass spectrometer is equipped with and operating in APCI mode. ESI is not suitable for this analyte.
Suboptimal Source Parameters Optimize APCI source parameters, including vaporizer temperature and corona discharge current, to ensure efficient ionization.
Incorrect Precursor Ion Selection Ensure the mass spectrometer is set to monitor the [M+H]⁺ ion at m/z 369.4.
Inefficient Sample Extraction Review the sample preparation protocol to ensure efficient extraction of the nonpolar cholesta-3,5-diene. Consider using a robust lipid extraction method such as a modified Bligh-Dyer or Folch extraction.
Analyte Degradation Cholesta-3,5-diene can be susceptible to oxidation. Ensure proper sample handling and storage, and consider the use of antioxidants during sample preparation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Incompatible Injection Solvent The injection solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. Reconstitute the final sample extract in a solvent compatible with the initial LC conditions.
Column Overload Inject a smaller sample volume or dilute the sample to avoid overloading the analytical column.
Secondary Interactions with Column Residual silanols on silica-based C18 columns can cause peak tailing for some compounds. Consider using an end-capped column or adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase.
Column Contamination Flush the column with a strong solvent wash to remove any adsorbed matrix components. If the problem persists, the column may need to be replaced.

Issue 3: Co-elution with Interfering Peaks

Potential Cause Troubleshooting Step
Isobaric Interferences Other sterols or lipids in the sample may have the same nominal mass as cholesta-3,5-diene. Optimize the chromatographic separation to resolve these interferences.
Insufficient Chromatographic Resolution Adjust the mobile phase gradient to increase the separation of cholesta-3,5-diene from closely eluting compounds. A shallower gradient or a different organic modifier (e.g., methanol vs. acetonitrile) can alter selectivity. Consider a column with a different stationary phase chemistry, such as a pentafluorophenyl (PFP) phase, for alternative selectivity.
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of cholesta-3,5-diene. Improve sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering matrix components.

Experimental Protocols

Sample Preparation: Extraction from Plasma

This protocol provides a general procedure for the extraction of cholesta-3,5-diene from plasma samples.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of a similar sterol). Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 500 µL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrumentation and application.

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient 0-2 min: 70% B; 2-10 min: 70-100% B; 10-15 min: 100% B; 15.1-18 min: 70% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Source APCI
Polarity Positive
Vaporizer Temperature 400°C
Corona Current 4 µA
Scan Type Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow Experimental Workflow for Cholesta-3,5-diene Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample protein_precipitation Protein Precipitation (Methanol) plasma->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 l_l_extraction Liquid-Liquid Extraction (Hexane) centrifugation1->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Injection apci_ionization APCI Ionization lc_separation->apci_ionization ms_detection MS/MS Detection (MRM) apci_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for cholesta-3,5-diene analysis.

troubleshooting_logic Troubleshooting Logic for Low Signal start Low or No Signal check_ionization Check Ionization Source (APCI vs. ESI) start->check_ionization check_ms_params Optimize MS Parameters (Precursor, CE) check_ionization->check_ms_params APCI Correct solution_found Signal Restored check_ionization->solution_found Switched to APCI check_sample_prep Review Sample Prep (Extraction Efficiency) check_ms_params->check_sample_prep Parameters Optimized check_ms_params->solution_found Parameters Corrected check_lc_conditions Verify LC Conditions (Column, Mobile Phase) check_sample_prep->check_lc_conditions Prep Verified check_sample_prep->solution_found Prep Improved check_lc_conditions->solution_found Conditions Corrected

Caption: Troubleshooting logic for low signal issues.

References

Optimization

minimizing matrix interference in cholesta-3,5-diene analysis

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the quantitati...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the quantitative analysis of cholesta-3,5-diene, with a focus on minimizing matrix interference.

Frequently Asked Questions (FAQs)

Q1: What is cholesta-3,5-diene and why is its analysis important?

A1: Cholesta-3,5-diene is a sterol and an oxidation derivative of cholesterol.[1][2] Its analysis is crucial in several research areas. It can act as an inflammatory modulator, targeting immune cells like neutrophils and promoting wound healing by activating signaling pathways such as PI3K/Akt.[3] Additionally, monitoring cholesta-3,5-diene and other related sterols is relevant in understanding disorders of cholesterol biosynthesis, such as Smith-Lemli-Opitz Syndrome (SLOS), which is caused by a deficiency of the 7-dehydrocholesterol (7-DHC) reductase enzyme.[4][5]

Q2: What are the primary sources of matrix interference in cholesta-3,5-diene analysis in biological samples?

A2: The primary sources of matrix interference in biological samples like plasma or serum are highly abundant lipids, particularly phospholipids and cholesteryl esters. Phospholipids are notorious for causing ion suppression in electrospray ionization mass spectrometry (ESI-MS). These matrix components can co-elute with cholesta-3,5-diene, interfere with the ionization process, and lead to inaccurate quantification and poor reproducibility.

Q3: What are the common analytical techniques for cholesta-3,5-diene quantification?

A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • LC-MS/MS is highly sensitive and specific, often considered the gold standard. It can analyze free sterols directly after extraction and cleanup.

  • GC-MS offers excellent chromatographic resolution but requires a derivatization step (e.g., silylation) to make non-volatile sterols like cholesta-3,5-diene amenable to gas-phase analysis.

Q4: What is a matrix effect, and how is it measured?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, causing either ion suppression (signal decrease) or enhancement (signal increase). It is a major concern in LC-MS/MS. It can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (spiked into a blank matrix extract) to the peak area of the analyte in a neat solvent standard at the same concentration.

  • Formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) x 100

  • A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.

Troubleshooting Guides

Problem: Low or inconsistent recovery of cholesta-3,5-diene.

This issue often points to suboptimal sample preparation, including the initial extraction or the solid-phase extraction (SPE) cleanup step.

Potential Cause Troubleshooting Solution
Incomplete Lysis of Lipoproteins Ensure thorough vortexing and mixing during the initial lipid extraction with solvents like chloroform/methanol to disrupt lipoproteins that bind sterols.
Inefficient Saponification If analyzing total sterols (free + esterified), ensure the saponification step (e.g., with ethanolic KOH) is complete to fully hydrolyze cholesteryl esters.
Analyte Loss During SPE Verify the SPE cartridge conditioning and elution solvent volumes. For silica cartridges, ensure the non-polar wash (e.g., hexane) is not prematurely eluting the slightly more polar cholesta-3,5-diene. Use an appropriate elution solvent like 30% isopropanol in hexane.
Use of an Inappropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., d7-cholesterol) added at the very beginning of sample preparation to accurately track and correct for analyte loss at every step.

Problem: Poor peak shape or peak splitting in LC-MS analysis.

Chromatographic issues are common when dealing with complex biological extracts.

Potential Cause Troubleshooting Solution
Column Overload The biological extract is too concentrated. Dilute the final extract before injection. Sample dilution is a known strategy to reduce matrix effects.
Co-elution with Phospholipids Optimize the chromatographic gradient to better separate cholesta-3,5-diene from major phospholipid classes. Consider using a different column chemistry, such as a pentafluorophenyl (PFP) phase, which can offer different selectivity for lipids.
Incompatible Reconstitution Solvent Ensure the final extract is reconstituted in a solvent compatible with the initial mobile phase to ensure good peak focusing on the column. A high percentage of strong organic solvent can cause peak distortion.

Problem: High signal suppression (ion suppression) in LC-MS/MS.

This is a classic matrix effect problem, usually caused by residual phospholipids.

Potential Cause Troubleshooting Solution
Inefficient Matrix Removal Simple protein precipitation is often insufficient for removing lipids. Implement a robust sample cleanup protocol involving liquid-liquid extraction followed by solid-phase extraction (SPE) to effectively remove phospholipids.
Chromatographic Co-elution Adjust the LC gradient to ensure cholesta-3,5-diene does not elute in a region of high matrix interference. This can be visualized with a post-column infusion experiment.
Suboptimal MS Source Parameters Optimize ESI source parameters (e.g., gas temperatures, flow rates, capillary voltage) to improve desolvation and minimize the impact of co-eluting matrix components.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the recovery and precision of sterol analysis. Methods combining liquid-liquid extraction, saponification, and solid-phase extraction generally yield high efficiency.

Table 1: Comparison of Extraction Efficiencies for Sterols in Human Plasma

Parameter Methodology Result Reference
Extraction EfficiencyMethanol:Dichloromethane extraction, hydrolysis, and SPE85% - 110%
Inter-day PrecisionComprehensive LC-MS and GC-MS method<10% RSD
Recovery (Spiked Serum)Bligh-Dyer extraction followed by online SPE-LC-MS99% - 120%

Experimental Protocols

Protocol 1: Comprehensive Sample Preparation for Total Cholesta-3,5-diene Analysis from Plasma

This protocol is adapted from validated methods for comprehensive sterol analysis and is designed to measure both free and esterified cholesta-3,5-diene by incorporating a saponification step.

  • Sample Aliquoting & Internal Standard Spiking:

    • To a 1.5 mL glass tube, add 200 µL of human plasma.

    • Spike the sample with a known amount of a suitable stable isotope-labeled internal standard (e.g., d7-labeled sterol).

  • Lipid Extraction (Bligh & Dyer):

    • Add 600 µL of chloroform:methanol (1:2, v/v).

    • Vortex vigorously for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 3,500 rpm for 5 minutes.

    • Transfer the supernatant to a new glass tube.

    • Add 200 µL of chloroform and 200 µL of PBS (phosphate-buffered saline).

    • Vortex for 10 seconds and centrifuge at 2,600 rpm for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase into a clean glass tube.

  • Saponification (to hydrolyze esters):

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of 1 M ethanolic KOH.

    • Incubate at room temperature for 2 hours (or 60°C for 1 hour) to hydrolyze steryl esters.

  • Extraction of Non-saponifiable Lipids:

    • Add 1 mL of water and 2 mL of hexane to the saponified extract.

    • Vortex thoroughly and centrifuge to separate phases.

    • Collect the upper hexane layer. Repeat the hexane extraction twice more.

    • Pool the hexane fractions and dry under nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge (e.g., 100 mg) with 2 mL of hexane.

    • Reconstitute the dried extract from step 4 in 1 mL of hexane or toluene and load it onto the cartridge.

    • Wash the cartridge with 2 mL of hexane to elute non-polar interferences (like cholesteryl esters, if saponification was skipped).

    • Elute cholesta-3,5-diene and other sterols with 8 mL of 30% isopropanol in hexane.

    • Dry the eluate under nitrogen.

  • Final Reconstitution:

    • For LC-MS analysis, reconstitute the final extract in 100 µL of a suitable solvent (e.g., 95% methanol).

    • For GC-MS analysis, proceed to the derivatization step.

Protocol 2: Silylation for GC-MS Analysis

This protocol creates trimethylsilyl (TMS) ether derivatives for improved volatility and chromatographic performance.

  • Derivatization:

    • To the dried, cleaned extract from Protocol 1, add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

    • Add 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30-60 minutes.

    • Cool to room temperature before injection into the GC-MS.

Visualizations

Logical & Experimental Workflows

cluster_Troubleshooting Troubleshooting Workflow for Matrix Interference cluster_key Legend Start Poor Quantitative Result (Low Recovery / High Variability) CheckRecovery Assess Analyte Recovery (Pre- vs. Post-Spike) Start->CheckRecovery RecoveryOK Recovery >85%? CheckRecovery->RecoveryOK CheckME Evaluate Matrix Effect (Post-Spike vs. Neat Std) MEOK ME ~100%? CheckME->MEOK RecoveryOK->CheckME Yes OptimizeSPE Optimize SPE Cleanup: - Check sorbent - Adjust wash/elute solvents RecoveryOK->OptimizeSPE No OptimizeLC Optimize LC Separation: - Adjust gradient - Change column chemistry MEOK->OptimizeLC No ResultOK Acceptable Result MEOK->ResultOK Yes OptimizeLLE Optimize LLE: - Ensure phase separation - Check solvent choice OptimizeSPE->OptimizeLLE OptimizeLLE->CheckRecovery DiluteSample Dilute Sample Extract OptimizeLC->DiluteSample DiluteSample->CheckME UseIS Implement Isotope-Labeled Internal Standard Problem Problem Investigation Investigation Decision Decision Solution Solution Outcome Outcome

Caption: Troubleshooting workflow for matrix interference issues.

cluster_Workflow Experimental Workflow: Sample Preparation for Sterol Analysis Start Plasma Sample (200 µL) Spike Spike with Isotope-Labeled IS Start->Spike LLE Liquid-Liquid Extraction (Bligh & Dyer) Spike->LLE Saponify Saponification (Optional, for total sterols) LLE->Saponify Drydown1 Dry Extract (Nitrogen Stream) Saponify->Drydown1 SPE Solid-Phase Extraction (SPE) - Silica Cartridge Drydown1->SPE Wash Wash: Hexane SPE->Wash Elute Elute: Hexane/Isopropanol SPE->Elute Drydown2 Dry Final Eluate Elute->Drydown2 Reconstitute Reconstitute in Mobile Phase / Deriv. Solvent Drydown2->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Sample preparation workflow for cholesta-3,5-diene.

Signaling Pathway

Cholesta-3,5-diene Signaling Pathway in Neutrophils cluster_Signaling Cholesta-3,5-diene Signaling Pathway in Neutrophils Diene Cholesta-3,5-diene Receptor Chemokine Receptor (e.g., CXCR2) Diene->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates CellResponse Cellular Response Akt->CellResponse Chemotaxis Neutrophil Chemotaxis (Cell Migration) CellResponse->Chemotaxis WoundHealing Enhanced Wound Healing Chemotaxis->WoundHealing

Caption: PI3K/Akt signaling pathway activated by cholesta-3,5-diene.

References

Optimization

Technical Support Center: Cholesta-3,5-diene Solubility and Handling

For researchers, scientists, and drug development professionals, the successful dissolution of cholesta-3,5-diene is a critical first step in a wide range of experimental workflows. This technical support center provides...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful dissolution of cholesta-3,5-diene is a critical first step in a wide range of experimental workflows. This technical support center provides comprehensive guidance on the solubility of cholesta-3,5-diene in ethanol and other common organic solvents, along with detailed troubleshooting procedures to address common challenges.

Solubility Data

The solubility of cholesta-3,5-diene, a hydrophobic steroidal diene, is influenced by the polarity of the solvent. The following table summarizes available quantitative and qualitative solubility data. Due to the structural similarity, solubility data for cholesterol is also provided as a reference point.

SolventCholesta-3,5-diene SolubilityCholesterol SolubilityTemperature (°C)Notes
Alcohols
MethanolNo specific data found~7.5 kcal/mol heat of solution[1]37Solubility of cholesterol increases with temperature[2][3].
Ethanol2 mg/mL[4]~32.5 mg/100 mL[5]Not SpecifiedRequires sonication for cholesta-3,5-diene.
IsopropanolNo specific data found~48.9 mg/100 mLNot Specified
n-ButanolNo specific data foundHigher than methanol and ethanol20-45Solubility of cholesterol in alcohols increases with chain length up to a point.
Chlorinated Solvents
Chloroform50 mg/mLSolubleNot SpecifiedYields a clear, colorless solution.
Ketones
AcetoneNo specific data found~32.5 mg/100 mLNot Specified
Esters
Ethyl AcetateNo specific data foundSoluble20-45
Apolar Solvents
HeptaneNo specific data foundSoluble20-45
Polar Aprotic Solvents
DMSONot specified, but used for stock solutionsNot specifiedNot SpecifiedOften used as a solvent for preparing stock solutions of hydrophobic compounds for biological assays.
DMFNo specific data foundNot specifiedNot Specified
AcetonitrileNo specific data foundReadily solubleNot Specified

Experimental Protocols

General Protocol for Dissolving Cholesta-3,5-diene:

  • Weighing the Compound: Accurately weigh the desired amount of cholesta-3,5-diene powder in a clean, dry glass vial.

  • Solvent Addition: Add a small volume of the selected organic solvent to the vial.

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes to facilitate initial dissolution.

  • Enhancing Solubility (if necessary):

    • Sonication: Place the vial in a sonicator bath for 5-15 minutes. This is particularly effective for solvents like ethanol.

    • Gentle Heating: If the compound remains insoluble, gently warm the solution in a water bath (e.g., 30-40°C). Monitor the process closely to avoid solvent evaporation or compound degradation. For some related sterols, dissolving in methanol is aided by heating.

  • Assessing Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Stock Solution Storage: Once dissolved, store the stock solution at -20°C or -80°C to maintain stability. Follow the supplier's recommendations for long-term storage.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of cholesta-3,5-diene.

Frequently Asked Questions (FAQs):

  • Q1: My cholesta-3,5-diene is not dissolving in ethanol even after vortexing. What should I do?

    • A1: Cholesta-3,5-diene has limited solubility in ethanol and often requires additional energy to dissolve. As per technical datasheets, sonication is recommended to achieve a concentration of 2 mg/mL. If a sonicator is unavailable, gentle heating (30-40°C) may also aid dissolution, though care should be taken to prevent solvent loss.

  • Q2: I need to prepare a stock solution at a higher concentration than what is listed for ethanol. Which solvent should I use?

    • A2: For higher concentration stock solutions, chloroform is a good option, with a reported solubility of 50 mg/mL. Other non-polar or weakly polar solvents in which cholesterol shows good solubility, such as ethyl acetate or heptane, could also be considered.

  • Q3: My compound dissolved in an organic solvent, but precipitated when I added it to my aqueous buffer for a cell-based assay. How can I prevent this?

    • A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. To mitigate this, try the following:

      • Lower the final concentration: The final concentration in your aqueous buffer may be exceeding the aqueous solubility of cholesta-3,5-diene.

      • Use a co-solvent system: If your experimental conditions permit, maintain a small percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution.

      • Add the stock solution to the buffer while vortexing: This can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.

  • Q4: Is it safe to heat my cholesta-3,5-diene solution?

    • A4: Gentle heating can be an effective way to increase the solubility of many compounds. However, it is crucial to ensure the thermal stability of cholesta-3,5-diene in the chosen solvent. Avoid excessive temperatures or prolonged heating to prevent potential degradation.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting solubility issues with cholesta-3,5-diene.

References

Troubleshooting

Technical Support Center: Optimal Storage and Handling of Cholesta-3,5-diene

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage conditions to prevent the degradation of cholesta-3,5-diene. Below, you wi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal storage conditions to prevent the degradation of cholesta-3,5-diene. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid cholesta-3,5-diene?

A1: For long-term stability, solid cholesta-3,5-diene should be stored at -20°C in a tightly sealed container. It is also advisable to protect it from light by using an amber vial or by storing the container in a dark place.

Q2: I need to work with cholesta-3,5-diene in solution. What is the best way to store it?

A2: Cholesta-3,5-diene solutions are more susceptible to degradation than the solid form. For optimal stability, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q3: Which solvents are recommended for dissolving cholesta-3,5-diene?

A3: Cholesta-3,5-diene is soluble in organic solvents such as chloroform, yielding a clear, colorless solution.[2] When preparing solutions for biological experiments, ensure the chosen solvent is compatible with your assay.

Q4: My analytical results show unexpected peaks. Could my cholesta-3,5-diene be degrading?

A4: The appearance of unexpected peaks in analytical methods like HPLC or GC-MS is a strong indicator of degradation. The primary degradation pathways for cholesta-3,5-diene are likely oxidation and photodegradation. A common oxidation product is cholesta-3,5-dien-7-one.[3]

Q5: How can I prevent the oxidation of my cholesta-3,5-diene samples?

A5: To prevent oxidation, it is crucial to minimize exposure to air. For solid samples, storing under an inert atmosphere (e.g., argon or nitrogen) is beneficial. For solutions, use de-gassed solvents and purge the headspace of the vial with an inert gas before sealing.

Q6: Is cholesta-3,5-diene sensitive to light?

A6: Yes, compounds with conjugated double bonds, like cholesta-3,5-diene, are often susceptible to photodegradation.[4] It is essential to store both solid samples and solutions in light-resistant containers, such as amber vials, and to minimize exposure to ambient and UV light during handling.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with cholesta-3,5-diene.

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results in assays. Degradation of cholesta-3,5-diene due to improper storage or handling.1. Verify Storage Conditions: Confirm that both solid and solution stocks have been stored at the recommended temperatures and protected from light. 2. Prepare Fresh Solutions: If possible, prepare fresh dilutions from a solid stock that has been properly stored. 3. Analytical Check: Analyze your stock solution using HPLC or GC-MS to confirm the purity and concentration of cholesta-3,5-diene.
Appearance of a yellowish tint in the solid compound or solution. This may indicate oxidation or other forms of degradation.1. Do not use: A visible change in color is a strong indicator of degradation. The sample should be discarded. 2. Review Storage Practices: Ensure that future samples are stored under an inert atmosphere and protected from light and air.
Unexpected peaks observed during HPLC or GC-MS analysis. The sample has likely degraded. The additional peaks could correspond to oxidation or photodegradation products.1. Identify Degradants: If possible, use mass spectrometry to identify the structure of the degradation products. This can help confirm the degradation pathway. 2. Implement Preventative Measures: Based on the likely degradation pathway (e.g., oxidation), reinforce preventative measures such as using de-gassed solvents and inert atmosphere storage.
Low recovery of the compound after storage in solution. Adsorption to the storage container surface or degradation.1. Use appropriate containers: Polypropylene or silanized glass vials may reduce adsorption. 2. Confirm Stability: Perform a stability study in the chosen solvent and storage container to ensure compatibility.

Summary of Storage Conditions and Stability

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container. Consider storage under an inert atmosphere.
In Solvent -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Use de-gassed solvents and purge with inert gas.
In Solvent -20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles. Use de-gassed solvents and purge with inert gas.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cholesta-3,5-diene

This protocol provides a general framework for developing an HPLC method to separate cholesta-3,5-diene from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point for steroid analysis. The gradient can be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where cholesta-3,5-diene has significant absorbance (e.g., around 230-240 nm due to the conjugated diene system).

  • Sample Preparation: Dissolve a known concentration of cholesta-3,5-diene in the mobile phase or a compatible solvent.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Protocol 2: Forced Degradation Study of Cholesta-3,5-diene

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare several solutions of cholesta-3,5-diene of known concentration in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 24-48 hours.

    • Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24-48 hours.

    • Thermal Degradation: Store a solution at 60°C for 48 hours.

    • Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using the validated stability-indicating HPLC method (Protocol 1).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products.

Visualizations

Degradation_Pathway Cholestadiene Cholesta-3,5-diene Oxidation Oxidation (O2, ROS) Cholestadiene->Oxidation Exposure to air Photodegradation Photodegradation (UV light) Cholestadiene->Photodegradation Exposure to light Oxidized_Product Cholesta-3,5-dien-7-one & other oxysterols Oxidation->Oxidized_Product Photo_Products Isomers and adducts Photodegradation->Photo_Products

Caption: Potential degradation pathways for cholesta-3,5-diene.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Sample Prepare Cholesta-3,5-diene Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prepare_Sample->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Conditions->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation

References

Reference Data & Comparative Studies

Validation

A Comparative Guide: Cholesta-3,5-diene and Lathosterol as Markers for Cholesterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of cholesta-3,5-diene and lathosterol as biomarkers for monitoring cholesterol biosynthesis. The selection of an...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cholesta-3,5-diene and lathosterol as biomarkers for monitoring cholesterol biosynthesis. The selection of an appropriate marker is critical for understanding cholesterol metabolism in various physiological and pathological states, as well as for evaluating the efficacy of lipid-lowering therapies. This document summarizes their roles in cholesterol metabolism, presents quantitative data for comparison, details experimental protocols for their measurement, and provides visual representations of the relevant biochemical pathways.

Introduction to Cholesterol Biosynthesis Markers

Cholesterol homeostasis is a tightly regulated process, and its dysregulation is implicated in numerous diseases, most notably cardiovascular disease. The rate of endogenous cholesterol synthesis is a key parameter in assessing this balance. Non-invasive biomarkers that accurately reflect the rate of cholesterol production are invaluable tools in both basic research and clinical settings. An ideal biomarker for cholesterol biosynthesis should be a direct intermediate in the synthesis pathway, and its concentration in circulation should correlate strongly with the overall rate of cholesterol production.

Lathosterol: The Established Precursor

Lathosterol is a well-validated biomarker of cholesterol synthesis.[1][2][3] It is a direct precursor of cholesterol in the Kandutsch-Russell pathway, one of the two main branches of cholesterol biosynthesis that occur after the formation of lanosterol.[4][5] The concentration of lathosterol in the plasma has been shown to have a strong positive correlation with whole-body cholesterol synthesis rates. This makes it a reliable indicator for assessing the efficacy of drugs that inhibit cholesterol synthesis, such as statins.

Cholesta-3,5-diene: A Cholesterol Derivative

Cholesta-3,5-diene is a sterol that is structurally related to cholesterol. However, its role as a direct marker for the rate of cholesterol biosynthesis is not well-established. It is primarily considered to be a non-enzymatic dehydration product of cholesterol. Its formation can also be a result of auto-oxidation of cholesterol. Therefore, elevated levels of cholesta-3,5-diene may reflect increased cholesterol turnover or oxidative stress rather than an increased rate of de novo synthesis. While it has been investigated for its roles in other biological processes, such as inflammation and wound healing, its utility as a specific marker for cholesterol biosynthesis is limited.

Quantitative Comparison

The following table summarizes the key quantitative parameters for cholesta-3,5-diene and lathosterol as markers of cholesterol biosynthesis.

FeatureCholesta-3,5-dieneLathosterol
Role in Cholesterol Metabolism Dehydration/oxidation product of cholesterol.Direct precursor in the Kandutsch-Russell pathway of cholesterol biosynthesis.
Primary Indication Potential marker of cholesterol degradation or oxidative stress.Direct indicator of whole-body cholesterol synthesis rate.
Typical Plasma Concentration Generally low and variable; not consistently reported as a standard clinical marker.Mean concentrations in healthy individuals are approximately 6.23 ± 3.14 µmol/L.
Correlation with Synthesis Rate Poorly correlated with the rate of cholesterol biosynthesis.Strongly correlated with cholesterol synthesis rates (r ≈ 0.70-0.74).
Clinical Utility Limited utility as a direct marker of cholesterol synthesis.Widely used to assess baseline cholesterol synthesis and the response to statin therapy.

Experimental Protocols

Accurate quantification of cholesta-3,5-diene and lathosterol in biological matrices is crucial for their use as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Protocol 1: Simultaneous Quantification of Lathosterol and other Sterols in Plasma by GC-MS

This protocol is adapted from methods for the simultaneous analysis of various sterols in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., 5α-cholestane or epicoprostanol).

  • Perform alkaline hydrolysis of sterol esters by adding 1 mL of 1 M ethanolic potassium hydroxide and incubating at 60°C for 1 hour.

  • After cooling, extract the free sterols by adding 1 mL of water and 3 mL of n-hexane. Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for lathosterol-TMS (e.g., m/z 458, 368, 353) and the internal standard.

Protocol 2: Analysis of Cholesta-3,5-diene in Biological Samples

The analysis of cholesta-3,5-diene can be performed using similar GC-MS methodology, with specific attention to its volatility and chromatographic behavior.

1. Sample Preparation and Extraction:

  • Follow a similar lipid extraction procedure as for lathosterol, ensuring minimal exposure to acidic conditions which can artificially generate cholesta-3,5-diene from cholesterol.

2. Derivatization:

  • Cholesta-3,5-diene does not have a hydroxyl group and therefore does not require derivatization.

3. GC-MS Analysis:

  • Utilize a similar GC program as for other sterols.

  • In the mass spectrometer, monitor for the characteristic ions of cholesta-3,5-diene (e.g., m/z 368, 353, 255, 213).

Signaling Pathways and Molecular Relationships

The following diagrams illustrate the position of lathosterol within the cholesterol biosynthesis pathway and the relationship of cholesta-3,5-diene to cholesterol.

Cholesterol_Derivative Cholesterol Cholesterol Cholesta-3,5-diene Cholesta-3,5-diene Cholesterol->Cholesta-3,5-diene Dehydration / Auto-oxidation

References

Comparative

A Comparative Guide to Cholesta-3,5-diene and Cholesta-3,5-dien-7-one in Biological Systems

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the biological activities, mechanisms of action, and potential therapeutic applications of two closely related...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities, mechanisms of action, and potential therapeutic applications of two closely related cholesterol derivatives: cholesta-3,5-diene and cholesta-3,5-dien-7-one. The information presented is based on available experimental data to assist researchers in understanding the distinct roles of these molecules in biological systems.

Overview

Cholesta-3,5-diene and cholesta-3,5-dien-7-one are both oxysterols, which are oxidized derivatives of cholesterol. While structurally similar, the presence of a ketone group at the 7-position in cholesta-3,5-dien-7-one significantly alters its biological properties compared to cholesta-3,5-diene. This guide will delve into their distinct roles, from inflammatory modulation and wound healing to neuromodulation and pathology.

Biological Activity and Mechanism of Action

Cholesta-3,5-diene: The Inflammatory Modulator and Wound Healing Agent

Cholesta-3,5-diene has emerged as a significant modulator of the inflammatory response, particularly in the context of wound healing.[1] Experimental evidence demonstrates its ability to promote the recruitment of neutrophils and fibroblasts to wound sites, a critical step in the healing process.[1][2]

The primary mechanism of action for cholesta-3,5-diene involves the activation of chemokine receptor-mediated signaling pathways, most notably the PI3K/Akt pathway.[1] This activation enhances immune cell recruitment and the deposition of extracellular matrix, contributing to tissue repair.[1] Due to these properties, topical application of cholesta-3,5-diene is being explored for its therapeutic potential in chronic ulcers and other skin lesions.

Cholesta-3,5-dien-7-one: The Neuromodulator with Pathological Implications

In contrast to its non-ketonated counterpart, cholesta-3,5-dien-7-one exhibits prominent activity in the central nervous system as a negative allosteric modulator of GABAA receptors. It has been shown to reduce GABA-induced currents in HEK cells expressing GABAA receptors containing α1β1γ2 or α4β3γ2 subunits. This modulation of GABAergic signaling suggests a role in regulating neuronal excitability.

Beyond its neuromodulatory effects, cholesta-3,5-dien-7-one has been identified in pathological contexts. It is found in atherosclerotic aortas and the erythrocyte membranes of individuals with alcoholism, hinting at its potential involvement in the progression of these conditions. Furthermore, it is a known degradation product of 7-ketocholesterol, a cytotoxic oxysterol.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the biological activities of cholesta-3,5-diene and cholesta-3,5-dien-7-one.

ParameterCholesta-3,5-dieneCholesta-3,5-dien-7-oneReference
Biological Activity Inflammatory modulator, promotes wound healingNegative allosteric modulator of GABAA receptors
Mechanism of Action Activates PI3K/Akt signaling pathwayModulates α1β1γ2 and α4β3γ2 subunit-containing GABAA receptors
IC50 Not Reported1.5 µM (α1β1γ2), 1 µM (α4β3γ2) for GABA-induced currents
In Vivo Effect Promotes neutrophil recruitment in zebrafish larvae (30 µg/ml)Increases latency in hot plate test in mice (2, 10, 50 mg/kg)
Oral LD50 (mouse) 794 mg/kgNot Reported

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathway for cholesta-3,5-diene and the modulatory effect of cholesta-3,5-dien-7-one.

Cholesta_3_5_diene_Signaling C35D Cholesta-3,5-diene ChemokineReceptor Chemokine Receptor C35D->ChemokineReceptor activates PI3K PI3K ChemokineReceptor->PI3K activates Akt Akt PI3K->Akt activates CellMigration Neutrophil & Fibroblast Migration Akt->CellMigration promotes WoundHealing Wound Healing CellMigration->WoundHealing leads to

Caption: PI3K/Akt signaling pathway activated by Cholesta-3,5-diene.

Cholesta_3_5_dien_7_one_Action cluster_receptor GABA_A Receptor GABA_A GABA_A Receptor (α1β1γ2 or α4β3γ2) ChlorideInflux Cl- Influx GABA_A->ChlorideInflux mediates GABA GABA GABA->GABA_A binds & activates C35D7O Cholesta-3,5-dien-7-one C35D7O->GABA_A negatively modulates NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideInflux->NeuronalHyperpolarization ReducedExcitability Reduced Neuronal Excitability NeuronalHyperpolarization->ReducedExcitability

Caption: Negative allosteric modulation of GABAA receptor by Cholesta-3,5-dien-7-one.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are summaries of protocols relevant to the biological activities discussed.

Neutrophil Chemotaxis Assay (for Cholesta-3,5-diene)

Objective: To assess the effect of cholesta-3,5-diene on neutrophil migration towards a wound.

Model System: Transgenic zebrafish larvae expressing green fluorescent protein (GFP) in neutrophils (e.g., Tg(mpx:GFP)).

Procedure:

  • Anesthetize zebrafish larvae.

  • Induce a tailfin wound using a sterile blade.

  • Immediately after wounding, topically apply a solution of cholesta-3,5-diene (e.g., 30 µg/ml in a vehicle control) to the wound site.

  • Maintain the larvae in a controlled environment.

  • At specified time points (e.g., 6 hours post-treatment), immobilize the larvae and visualize neutrophil migration to the wound site using fluorescence microscopy.

  • Quantify the number of GFP-positive neutrophils at the wound site and compare between treated and control groups.

Electrophysiological Recording of GABAA Receptor Currents (for Cholesta-3,5-dien-7-one)

Objective: To measure the effect of cholesta-3,5-dien-7-one on GABA-induced currents in cells expressing GABAA receptors.

Model System: Human Embryonic Kidney (HEK) cells transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α1, β1, and γ2).

Procedure:

  • Culture and transfect HEK cells with the appropriate GABAA receptor subunit plasmids.

  • Perform whole-cell patch-clamp recordings from the transfected cells.

  • Establish a stable baseline current.

  • Apply GABA at a concentration that elicits a submaximal current response (e.g., EC20).

  • Co-apply GABA with varying concentrations of cholesta-3,5-dien-7-one.

  • Measure the peak amplitude of the GABA-induced current in the presence and absence of the test compound.

  • Calculate the percentage inhibition of the GABA-induced current and determine the IC50 value for cholesta-3,5-dien-7-one.

Conclusion

Cholesta-3,5-diene and cholesta-3,5-dien-7-one, despite their structural similarity, exhibit distinct and significant biological activities. Cholesta-3,5-diene acts as a pro-healing inflammatory modulator with potential therapeutic applications in tissue repair. In contrast, cholesta-3,5-dien-7-one functions as a neuromodulator by targeting GABAA receptors and has been associated with certain pathological conditions. This guide provides a foundational comparison to aid researchers in designing future studies and exploring the therapeutic potential and pathological relevance of these two important oxysterols. Further research is warranted to directly compare their effects in various biological systems and to fully elucidate their metabolic pathways and in vivo functions.

References

Validation

A Comparative Guide to HPLC and GC-MS Methods for Cholesta-3,5-diene Measurement

For researchers, scientists, and drug development professionals, the accurate quantification of cholesta-3,5-diene, a cholesterol derivative often formed during sample processing or present in certain matrices, is critic...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesta-3,5-diene, a cholesterol derivative often formed during sample processing or present in certain matrices, is critical for data integrity and interpretation. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, complete with a summary of performance data, detailed experimental protocols, and workflow diagrams to aid in methodological selection and implementation.

While direct comparative studies on cholesta-3,5-diene are limited, a robust body of literature exists for the analysis of structurally similar compounds like cholesterol and other sterols. The data presented here is a synthesis of these findings, providing a reliable proxy for the expected performance in cholesta-3,5-diene analysis.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for HPLC and GC-MS in the context of sterol analysis.

Performance MetricHPLCGC-MSKey Observations
Linearity (R²) ≥ 0.998[1][2]> 0.998[1][2]Both methods demonstrate excellent linearity over a range of concentrations.
Accuracy (% Recovery) 93.33 - 103%[1]97.10 - >99%Both techniques provide high accuracy with excellent recovery rates.
Precision (%RSD) < 3%1.39 - 10.5%Both methods show good precision, with low intra-day and inter-day variability.
Limit of Detection (LOD) 1.49 - 5 µg/mL0.001 - 0.19 ng/mLGC-MS generally offers significantly lower detection limits, indicating higher sensitivity.
Limit of Quantification (LOQ) 2.72 - 7 µg/mL0.003 - 0.56 ng/mLConsistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.

Experimental Protocols

Accurate and reproducible quantification of cholesta-3,5-diene necessitates meticulous experimental protocols. Below are representative methodologies for both HPLC and GC-MS analysis.

HPLC Method for Cholesta-3,5-diene

This protocol is based on reversed-phase HPLC with UV detection, a common method for the analysis of sterols. Cholesta-3,5-diene has been used as a standard in the HPLC analysis of olive oils.

1. Sample Preparation (Saponification and Extraction):

  • Weigh an appropriate amount of the sample into a flask.

  • Add an internal standard (e.g., 5α-cholestane) to correct for procedural losses.

  • Perform alkaline saponification by adding an ethanolic potassium hydroxide solution and refluxing the mixture. This step liberates sterols from their esterified forms.

  • After cooling, extract the unsaponifiable matter containing cholesta-3,5-diene using a non-polar solvent like n-hexane or diethyl ether.

  • Wash the organic phase with water to remove impurities.

  • Evaporate the solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile or other suitable organic solvents.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the diene system of cholesta-3,5-diene (typically around 235 nm).

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve generated from cholesta-3,5-diene standards of known concentrations.

GC-MS Method for Cholesta-3,5-diene

GC-MS provides high sensitivity and specificity, making it ideal for trace-level analysis.

1. Sample Preparation (Saponification and Extraction):

  • The saponification and extraction steps are similar to the HPLC protocol.

2. Derivatization:

  • To increase the volatility and thermal stability of cholesta-3,5-diene for GC analysis, the hydroxyl group (if present in related interfering sterols) is typically derivatized. For cholesta-3,5-diene, which lacks a hydroxyl group, this step may be omitted, but it is crucial for the analysis of other sterols in the sample. A common derivatization method is silylation.

  • Evaporate the extracted sample to dryness.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and an appropriate solvent (e.g., pyridine or toluene).

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Parameters:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 180°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to ensure elution of the analyte.

  • Injector: Splitless or split injection, depending on the concentration of the analyte.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Methodological Comparison

FeatureHPLCGC-MS
Sample Preparation Simpler, as derivatization is not required.More complex and time-consuming due to the mandatory derivatization step for many sterols.
Sensitivity Generally lower, suitable for higher concentration samples.Superior sensitivity, ideal for trace-level detection.
Selectivity Good, but can be affected by co-eluting compounds.Excellent, with the mass spectrometer providing a high degree of confidence in compound identification.
Throughput Can be higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Instrumentation Cost Generally lower.Generally higher.
Solvent Consumption Can be higher depending on the run time.Lower, as it primarily uses gas as the mobile phase.

Workflow Diagrams

HPLC_Workflow sample Sample saponification Alkaline Saponification sample->saponification Add Internal Standard & KOH extraction Liquid-Liquid Extraction saponification->extraction Extract with Hexane evaporation Evaporation & Reconstitution extraction->evaporation Dry down & Resuspend hplc_analysis HPLC-UV Analysis evaporation->hplc_analysis data_processing Data Processing & Quantification hplc_analysis->data_processing

HPLC Analysis Workflow for Cholesta-3,5-diene.

GCMS_Workflow sample Sample saponification Alkaline Saponification sample->saponification Add Internal Standard & KOH extraction Liquid-Liquid Extraction saponification->extraction Extract with Hexane derivatization Derivatization (Silylation) extraction->derivatization Dry down & Add Silylating Agent gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

GC-MS Analysis Workflow for Cholesta-3,5-diene.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the analysis of cholesta-3,5-diene and related sterols. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is advantageous due to its simpler sample preparation, as it does not typically require derivatization. This can lead to higher throughput in a quality control environment.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and for complex matrices where interferences may be a concern. The mass spectral data also provides a higher degree of confidence in compound identification.

For researchers requiring high sensitivity and definitive identification, GC-MS is the recommended technique. For routine analysis of samples with higher concentrations of cholesta-3,5-diene, HPLC provides a simpler and faster alternative.

References

Comparative

Cholesta-3,5-diene: A Comparative Analysis of its Presence in Healthy and Diseased Tissues

For Researchers, Scientists, and Drug Development Professionals Cholesta-3,5-diene, a cholesterol-derived sterol, has emerged as a molecule of interest in various pathological conditions. Its presence and concentration i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesta-3,5-diene, a cholesterol-derived sterol, has emerged as a molecule of interest in various pathological conditions. Its presence and concentration in tissues can signify underlying metabolic alterations associated with disease. This guide provides a comparative overview of cholesta-3,5-diene concentrations in healthy versus diseased tissues, supported by available experimental data. It also details the methodologies for its detection and quantification, aiming to facilitate further research in this area.

Data Presentation: Cholesta-3,5-diene/Cholesta-3,5-dien-7-one Concentrations

The following table summarizes the currently available quantitative and semi-quantitative data for cholesta-3,5-diene and its oxidized form, cholesta-3,5-dien-7-one, in various human tissues. It is important to note that direct comparative studies with precise quantification in both healthy and diseased states are limited.

Tissue/Sample TypeConditionCompoundConcentration/LevelReference
Prostate Tissue (Surgical Smoke Particulate Matter)Prostatic Tissue PyrolysisCholesta-3,5-diene2551 ± 12 ng/mg of PM2.5[1]
Erythrocyte MembraneAlcoholismCholesta-3,5-dien-7-oneIncreased levels compared to controls (quantitative data not specified in abstract)[2]
Atherosclerotic AortaAtherosclerosisCholesta-3,5-dien-7-oneEstimated 5-10 mg from a 5.81 g lipid sample of a plaque[3]
Brain TissueAtherosclerosisCholesta-3,5-dien-7-oneNot detected[3]
SerumLung Cancer (NSCLC)Cholesta-3,5-dieneIdentified as a potential biomarker

Note: The data for prostate tissue represents the concentration in particulate matter from surgical smoke generated during the pyrolysis of the tissue, which strongly suggests its presence at high levels within the tissue itself. The study on alcoholic patients indicated a qualitative increase, and the data on atherosclerotic aortas is an estimation. Further research with robust quantification in both healthy and diseased tissues is warranted to establish definitive concentration ranges.

Experimental Protocols

The quantification of cholesta-3,5-diene and related sterols in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are standard techniques for sterol analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

GC-MS is a widely used and powerful technique for the separation and identification of sterols.

1. Sample Preparation (Lipid Extraction and Saponification):

  • Lipid Extraction: Tissues are homogenized and lipids are extracted using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification: To hydrolyze cholesteryl esters and other lipids, the lipid extract is treated with a strong base, typically potassium hydroxide (KOH) in ethanol, and heated. This process yields free sterols.

  • Extraction of Unsaponifiable Lipids: The sterols are then extracted from the saponified mixture using a non-polar solvent like hexane or petroleum ether.

  • Derivatization: To increase their volatility and improve chromatographic separation, the hydroxyl group of sterols is derivatized, most commonly by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form trimethylsilyl (TMS) ethers.

2. GC-MS Analysis:

  • Gas Chromatograph: An Agilent 7890 GC or similar, equipped with a capillary column suitable for sterol analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate the different sterols. For example, an initial temperature of 180°C, ramped to 280°C at 10°C/min, and held for 20 minutes.

  • Mass Spectrometer: An Agilent 5975C or a similar mass selective detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: The mass spectrometer is operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of known sterols, which offers higher sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sterol Analysis

LC-MS is another powerful technique that can be used for the analysis of sterols, often with less sample derivatization required compared to GC-MS.

1. Sample Preparation:

  • Lipid Extraction: Similar to GC-MS, lipids are extracted from the tissue homogenate using a solvent mixture like chloroform:methanol.

  • Purification: Solid-phase extraction (SPE) may be used to clean up the sample and isolate the sterol fraction.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of sterols.

  • Mobile Phase: A gradient of solvents, for example, a mixture of methanol, acetonitrile, and water with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used. ESI may require derivatization to improve the ionization efficiency of cholesterol and its derivatives.

  • Data Acquisition: For targeted quantification, multiple reaction monitoring (MRM) is used on a triple quadrupole mass spectrometer, providing high selectivity and sensitivity.

Visualizations

Cholesterol Biosynthesis Pathway

The formation of cholesta-3,5-diene is linked to the cholesterol biosynthesis pathway. Understanding this pathway provides context for the potential metabolic alterations that could lead to its accumulation in diseased states.

Cholesterol_Biosynthesis cluster_disease Disease States (e.g., Cancer, Atherosclerosis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Rate-limiting step) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 7-dehydrocholesterol 7-dehydrocholesterol Lanosterol->7-dehydrocholesterol Cholesterol Cholesterol 7-dehydrocholesterol->Cholesterol DHCR7 Cholesta-3,5-diene Cholesta-3,5-diene Cholesterol->Cholesta-3,5-diene Dehydration/ Oxidation Altered Enzyme Activity Altered Enzyme Activity Altered Enzyme Activity->Lanosterol Increased Oxidative Stress Increased Oxidative Stress Increased Oxidative Stress->Cholesterol

Caption: Simplified Cholesterol Biosynthesis Pathway and Potential Alterations in Disease.

Experimental Workflow for Sterol Analysis

The following diagram illustrates a general workflow for the analysis of sterols from biological tissues using gas chromatography-mass spectrometry (GC-MS).

Sterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Lipid_Extraction Lipid Extraction (e.g., Folch method) Tissue_Homogenization->Lipid_Extraction Saponification Saponification (KOH/Ethanol) Lipid_Extraction->Saponification Sterol_Extraction Sterol Extraction (Hexane) Saponification->Sterol_Extraction Derivatization Derivatization (e.g., Silylation) Sterol_Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Identification Compound Identification (Library Match, Retention Time) MS_Detection->Identification Quantification Quantification (Internal Standards) Identification->Quantification

Caption: General Experimental Workflow for GC-MS Based Sterol Analysis.

References

Validation

A Systematic Review of the Biological Functions of Cholesta-3,5-diene: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a systematic literature review of the biological functions of cholesta-3,5-diene, an oxysterol derived from cholesterol. It objectively...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic literature review of the biological functions of cholesta-3,5-diene, an oxysterol derived from cholesterol. It objectively compares its performance with other alternatives where data is available and provides supporting experimental data and detailed methodologies for key experiments.

Inflammatory Modulation and Wound Healing

Cholesta-3,5-diene has emerged as a significant modulator of inflammatory processes, particularly in the context of wound healing. It has been shown to accelerate tissue repair by targeting and recruiting key immune and structural cells to the site of injury.

One of the primary mechanisms by which cholesta-3,5-diene promotes wound healing is through the recruitment of neutrophils, which are the first immune cells to arrive at a wound site.[1] This process, known as chemotaxis, is crucial for clearing debris and pathogens. Following the initial inflammatory phase, cholesta-3,5-diene also promotes the migration of fibroblasts, which are essential for depositing new extracellular matrix and rebuilding the damaged tissue.[1] This dual action on both immune and structural cells highlights its potential as a therapeutic agent for chronic wounds or skin lesions.[1]

The pro-healing effects of cholesta-3,5-diene are mediated through the activation of chemokine receptor signaling pathways, with the PI3K/Akt pathway being a key player.[1] Activation of this pathway is known to regulate cell migration, proliferation, and survival, all of which are critical for effective wound repair.

Quantitative Comparison of Pro-Wound Healing Effects

The following table summarizes the quantitative data on the effect of cholesta-3,5-diene on neutrophil recruitment in an in vivo wound healing model.

Compound/TreatmentAssayModel SystemConcentrationResultReference
Cholesta-3,5-diene Neutrophil RecruitmentTransgenic Zebrafish Larvae (Tg(mpx:GFP)) Tailfin Wound30 µg/ml (topical)2-fold increase in neutrophil accumulation at the wound site by 6h post-treatment vs. vehicle control[1]
Vehicle ControlNeutrophil RecruitmentTransgenic Zebrafish Larvae (Tg(mpx:GFP)) Tailfin WoundN/ABaseline neutrophil accumulation

Experimental Protocols

In vivo Zebrafish Wound Healing Assay for Neutrophil Recruitment

This protocol is adapted from studies on the effect of cholesta-3,5-diene on wound healing.

  • Animal Model: Transgenic zebrafish larvae (e.g., Tg(mpx:GFP)) expressing green fluorescent protein (GFP) in neutrophils are used at 3 days post-fertilization.

  • Anesthesia and Wounding: Larvae are anesthetized in tricaine solution. A sterile scalpel is used to create a partial tailfin amputation.

  • Treatment: Immediately after wounding, larvae are transferred to a fresh medium containing the test compound (e.g., 30 µg/ml cholesta-3,5-diene) or a vehicle control.

  • Imaging: At specified time points (e.g., 6 hours post-wounding), larvae are mounted in low-melting-point agarose on a glass slide.

  • Quantification: Fluorescent neutrophils that have migrated to the wound site are visualized using a fluorescence microscope and counted. The data is then statistically analyzed to compare the treated group with the control group.

In vitro Fibroblast Migration (Scratch) Assay

This is a standard method to assess the effect of compounds on cell migration.

  • Cell Culture: Human dermal fibroblasts are cultured in a 24-well plate until they form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: The culture medium is replaced with a fresh medium containing various concentrations of cholesta-3,5-diene or a vehicle control.

  • Imaging: The scratch is imaged at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.

  • Analysis: The width of the scratch is measured at different points for each time point. The rate of wound closure is calculated to determine the effect of the compound on fibroblast migration.

Signaling Pathway

Wound_Healing_Pathway C35D Cholesta-3,5-diene ChemokineReceptor Chemokine Receptor C35D->ChemokineReceptor binds and activates PI3K PI3K ChemokineReceptor->PI3K activates AKT Akt PI3K->AKT activates CellMigration Cell Migration (Neutrophils, Fibroblasts) AKT->CellMigration promotes WoundHealing Wound Healing CellMigration->WoundHealing leads to

Cholesta-3,5-diene induced wound healing signaling pathway.

Regulation of Cholesterol Homeostasis

Cholesta-3,5-diene is classified as an oxysterol, which are oxidized derivatives of cholesterol that act as key signaling molecules in lipid metabolism. Oxysterols are known to be non-genomic regulators of cholesterol homeostasis. Their biological effects are diverse and include the modulation of protein prenylation, apoptosis, sphingolipid metabolism, and platelet aggregation.

A primary mechanism through which oxysterols regulate cholesterol levels is by acting as ligands for Liver X Receptors (LXRs), which are nuclear receptors that function as master regulators of cholesterol, fatty acid, and glucose metabolism. Upon activation by an oxysterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which facilitate the removal of excess cholesterol from cells.

Comparative Effects of Oxysterols on LXR Target Gene Expression

The following table compares the effects of different oxysterols on the expression of the LXR target gene ABCA1.

OxysterolCell LineConcentrationEffect on ABCA1 mRNA ExpressionReference
22(R)-hydroxycholesterol ARPE1910 µM10-fold increase
25-hydroxycholesterol Murine FibroblastsNot specifiedInduces expression
Cholesta-3,5-diene Not specifiedNot specifiedPostulated to activate LXR and induce expression

Experimental Protocol

LXR Transactivation Reporter Assay

This assay is used to determine if a compound can activate LXR.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then co-transfected with two plasmids: one expressing the LXR ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.

  • Treatment: The transfected cells are then treated with various concentrations of the test oxysterols (e.g., cholesta-3,5-diene, 22(R)-hydroxycholesterol) or a vehicle control.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Analysis: An increase in luciferase activity indicates that the compound has bound to and activated the LXR ligand-binding domain. The data can be used to generate dose-response curves and calculate EC50 values.

Signaling Pathway

LXR_Pathway Oxysterol Oxysterol (e.g., Cholesta-3,5-diene) LXR LXR Oxysterol->LXR binds and activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE in DNA LXR_RXR->LXRE binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes initiates CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux

LXR-mediated regulation of cholesterol efflux by oxysterols.

Potential Anticancer Applications

The role of cholesterol metabolism in cancer is an active area of research. Cancer cells often exhibit altered cholesterol metabolism to support their high proliferation rates and membrane synthesis. While there is a strong rationale for targeting cholesterol pathways in cancer therapy, direct evidence for the anticancer activity of cholesta-3,5-diene, including quantitative data such as IC50 values, is currently limited in the published literature. Further research is needed to explore the potential of cholesta-3,5-diene and its derivatives as anticancer agents.

Summary and Experimental Workflow

Cholesta-3,5-diene is a multifunctional oxysterol with demonstrated biological activity in wound healing and a theoretical role in regulating cholesterol homeostasis. Its ability to promote neutrophil and fibroblast migration via the PI3K/Akt pathway is supported by quantitative in vivo data. As an oxysterol, it is expected to act as a ligand for LXR, thereby influencing cholesterol efflux, although direct comparative data on its potency are lacking.

Experimental Workflow for Assessing Biological Functions

Experimental_Workflow cluster_wound_healing Wound Healing Assessment cluster_cholesterol Cholesterol Homeostasis Assessment WH_start In vivo / In vitro Model WH_treatment Treat with Cholesta-3,5-diene WH_start->WH_treatment WH_migration Assess Cell Migration (Scratch Assay / Chemotaxis) WH_treatment->WH_migration WH_pathway Analyze Signaling Pathway (Western Blot for p-Akt) WH_treatment->WH_pathway WH_quantify Quantify Results WH_migration->WH_quantify WH_pathway->WH_quantify CH_start Cell Line with LXR Reporter CH_treatment Treat with Oxysterols CH_start->CH_treatment CH_assay Perform LXR Transactivation Assay CH_treatment->CH_assay CH_gene_exp Measure Target Gene Expression (qPCR for ABCA1) CH_treatment->CH_gene_exp CH_quantify Quantify and Compare CH_assay->CH_quantify CH_gene_exp->CH_quantify

Experimental workflow for assessing biological functions.

References

Comparative

Cholesta-3,5-diene in Food: A Comparative Analysis of Its Presence and Quantification

For Immediate Release A comprehensive review of available scientific literature reveals the presence of cholesta-3,5-diene, a cholesterol oxidation product, across a range of food matrices, particularly in processed food...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the presence of cholesta-3,5-diene, a cholesterol oxidation product, across a range of food matrices, particularly in processed foods rich in animal fats. This guide provides a comparative analysis of its content, details the analytical methodologies for its quantification, and offers insights for researchers, scientists, and drug development professionals interested in this compound.

Cholesta-3,5-diene is formed from the dehydration of cholesterol, a process that can be accelerated by heat and other processing conditions. Its presence in food is an indicator of cholesterol degradation. Understanding its distribution in various foodstuffs is crucial for assessing dietary exposure and for quality control in food processing.

Quantitative Analysis of Cholesta-3,5-diene in Various Food Matrices

The concentration of cholesta-3,5-diene varies significantly across different food categories. The following table summarizes the available quantitative data from scientific studies. It is important to note that the formation of this compound is highly dependent on the specific processing methods, storage conditions, and the initial cholesterol content of the food.

Food MatrixFood Item ExampleProcessingCholesta-3,5-diene ContentReference
Dairy Products ButterHeatingFormation of cholesterol oxidation products, including cholestadienes, is known to occur, though specific quantitative data for cholesta-3,5-diene is limited. One study noted its presence in unheated cholesterol standards where its concentration decreased upon heating.[1]
Meat Products Processed TurkeyCommercial ProcessingThe related compound, cholesta-3,5-dien-7-one, had a detection limit of 0.09 mg/g in processed meat. Total cholesterol oxides in raw turkey meatballs ranged from 35.0 to 389.0 mg/100g.[2][2]
Beef and PorkHeat Processing (Pan-frying)Total cholesterol oxidation products (COPs) were found to be higher in processed samples compared to raw, with beef containing up to 16.5 mg/kg and pork up to 22.2 mg/kg of extracted fat.
Edible Oils & Fats Olive Oils, Edible FatsN/ACholesta-3,5-diene is used as an analytical standard for quality analysis in these products, suggesting its potential presence.
Other Protein HydrolysatesIndustrial TreatmentNonpolar steroid hydrocarbons, including cholestadiene, are formed.

Note: Direct comparative values for cholesta-3,5-diene are scarce in the literature. Much of the research focuses on a broader range of cholesterol oxidation products (COPs). The data presented should be interpreted with caution due to variations in analytical methodologies and reporting standards.

Experimental Protocols for Quantification

The accurate quantification of cholesta-3,5-diene in complex food matrices requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

Key Experimental Steps:
  • Lipid Extraction: The initial step involves the extraction of total lipids from the food sample. A common method is the Folch extraction, which uses a chloroform-methanol solvent system.

  • Saponification: To release cholesterol and its derivatives from their esterified forms, the lipid extract undergoes saponification, typically using a solution of potassium hydroxide in ethanol or methanol. This step is critical and needs to be performed under controlled conditions to prevent the artificial formation of oxidation products.

  • Purification/Cleanup: The unsaponifiable matter, which contains cholesta-3,5-diene, is then extracted using a non-polar solvent like hexane or diethyl ether. Solid-phase extraction (SPE) with silica gel or other sorbents is often used for further purification and to remove interfering compounds.

  • Derivatization (for GC-MS): To enhance volatility and improve chromatographic separation, the hydroxyl groups of any co-eluting sterols are often derivatized to form trimethylsilyl (TMS) ethers. Cholesta-3,5-diene, lacking a hydroxyl group, is analyzed directly.

  • Instrumental Analysis:

    • GC-MS: Provides high sensitivity and specificity for the identification and quantification of cholesta-3,5-diene. A non-polar capillary column is typically used.

    • HPLC: Can be used for the analysis of cholesterol and its oxidation products, often with UV or diode-array detection (DAD).

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of cholesta-3,5-diene in a food matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing FoodMatrix Food Matrix LipidExtraction Lipid Extraction (e.g., Folch Method) FoodMatrix->LipidExtraction Saponification Saponification (e.g., Ethanolic KOH) LipidExtraction->Saponification UnsaponifiableExtraction Extraction of Unsaponifiables (e.g., Hexane) Saponification->UnsaponifiableExtraction SPE_Cleanup Solid-Phase Extraction (SPE Cleanup) UnsaponifiableExtraction->SPE_Cleanup Derivatization Derivatization (for other sterols) SPE_Cleanup->Derivatization Optional for co-eluting sterols GCMS_Analysis GC-MS Analysis SPE_Cleanup->GCMS_Analysis HPLC_Analysis HPLC-DAD Analysis SPE_Cleanup->HPLC_Analysis Derivatization->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification HPLC_Analysis->Quantification DataAnalysis Data Analysis & Interpretation Quantification->DataAnalysis formation_pathway Cholesterol Cholesterol Intermediate Carbocation Intermediate Cholesterol->Intermediate Protonation & Loss of H2O (Heat, Acid) Cholesta_3_5_diene Cholesta-3,5-diene Intermediate->Cholesta_3_5_diene Deprotonation

References

Validation

Assessing the Specificity of Cholesta-3,5-diene as a Marker for Food Processing: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive assessment of cholesta-3,5-diene as a specific marker for food processing. It compares its performance with other establ...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of cholesta-3,5-diene as a specific marker for food processing. It compares its performance with other established markers and presents supporting experimental data and detailed methodologies for its analysis.

Introduction

The processing of food, particularly heat treatment, induces a variety of chemical changes that can impact its nutritional quality, safety, and sensory attributes. Identifying reliable chemical markers to monitor these changes is crucial for quality control and process optimization. Cholesta-3,5-diene, a dehydration product of cholesterol, has been proposed as a potential indicator of thermal processing in cholesterol-containing foods. This guide evaluates the specificity of cholesta-3,5-diene by examining its formation under various processing conditions and comparing it with other markers.

Formation and Specificity of Cholesta-3,5-diene

Cholesta-3,5-diene is formed from the dehydration of cholesterol, a reaction that can be initiated by heat. Its presence in processed foods is therefore indicative of the thermal stress the food has undergone.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cholesterol [label="Cholesterol"]; Heat [label="Heat\n(e.g., Frying, Baking, Drying)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dehydration [label="Dehydration", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cholesta-3,5-diene" [label="Cholesta-3,5-diene", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

G Cholesterol Cholesterol Dehydration Dehydration Cholesterol->Dehydration - H2O Heat Heat (e.g., Frying, Baking, Drying) Heat->Dehydration Cholesta-3,5-diene Cholesta-3,5-diene Dehydration->Cholesta-3,5-diene

However, its specificity as a marker is a critical consideration. Cholesta-3,5-diene is also known to be a non-polar cholesterol oxidation product (COP), although it is typically formed to a lesser extent than other more polar COPs.[1] The presence of cholesta-3,5-diene has also been reported in biological samples under specific conditions, which could potentially interfere with its use as a sole indicator of food processing.

Comparison with Alternative Food Processing Markers

To objectively assess the utility of cholesta-3,5-diene, it is essential to compare it with other established markers of food processing. The choice of an appropriate marker often depends on the food matrix and the type of processing being evaluated.

MarkerFormation PrincipleFood Matrix SuitabilityProcessing SpecificityAnalytical Method
Cholesta-3,5-diene Cholesterol dehydrationCholesterol-containing foods (meat, dairy, eggs, fats)Primarily thermal processingGC-MS
Furosine Maillard reaction (early stage)Foods containing lactose and proteins (e.g., milk)Thermal processing (especially heating of milk)HPLC, LC-MS
Hydroxymethylfurfural (HMF) Maillard reaction (advanced stage), sugar dehydrationCarbohydrate-rich foods (e.g., honey, fruit juices, milk)Thermal processing, prolonged storageHPLC, GC-MS
Lipid Oxidation Products (e.g., Malondialdehyde, 4-Hydroxynonenal) Oxidation of polyunsaturated fatty acidsFoods rich in unsaturated fats (e.g., oils, meat)Thermal processing, storage, exposure to oxygenSpectrophotometry, HPLC, GC-MS
Acrylamide Maillard reaction (asparagine and reducing sugars)Starchy foods cooked at high temperatures (e.g., potato chips, bread)High-temperature processing (frying, baking, roasting)LC-MS/MS, GC-MS

Quantitative Data from Experimental Studies

The following table summarizes available quantitative data on the formation of cholesta-3,5-diene and other cholesterol oxidation products (COPs) in various food matrices under different processing and storage conditions. It is important to note that data specifically quantifying cholesta-3,5-diene is limited in the public domain.

Food ProductProcessing/Storage ConditionsCholesta-3,5-diene LevelOther COPs Levels (µg/g lipid)Reference
Whole Milk Powder Fresh, low-heat treatedNot Detected7-ketocholesterol: ND; α-epoxide: ND; β-epoxide: ND[2]
Whole Milk Powder Fresh, high-heat treatedNot Detected7-ketocholesterol: up to 1.25; α-epoxide: up to 1.23; β-epoxide: up to 1.78[2]
Whole Milk Powder Stored, low-heat treatedNot Reported7-ketocholesterol: 12.45 ± 0.89; β-epoxide: up to 5.67[2]
Dry-cured Ham UntreatedNot ReportedBaseline levels[3]
Dry-cured Ham High-Pressure Processed (600 MPa)No significant changeNo significant change in 7α-OH, 7β-OH, β-epoxy, α-epoxy, 25-OH, 7-keto
Dry-cured Ham High-Pressure Processed (900 MPa)Significant increaseSignificant increase in 7α-OH, 7β-OH, β-epoxy, α-epoxy, 25-OH, 7-keto

These data indicate that while high-heat treatment and storage can lead to the formation of COPs in milk powder, high-pressure processing at very high pressures can also induce cholesterol oxidation in meat products. This highlights the need for further research to establish the specific conditions under which cholesta-3,5-diene is a reliable marker.

Experimental Protocols

A validated and detailed experimental protocol for the quantification of cholesta-3,5-diene in various food matrices is crucial for obtaining reliable and comparable data. The following outlines a general workflow based on established methods for cholesterol and COP analysis.

G cluster_0 Sample Preparation cluster_1 Purification & Derivatization cluster_2 Analysis Homogenization Homogenization Lipid_Extraction Lipid_Extraction Homogenization->Lipid_Extraction Folch/Bligh & Dyer Saponification Saponification Lipid_Extraction->Saponification KOH/NaOH SPE SPE Saponification->SPE Silica/Alumina Derivatization Derivatization SPE->Derivatization Silylation (e.g., BSTFA) GCMS_Analysis GCMS_Analysis Derivatization->GCMS_Analysis GC-MS/MS Quantification Quantification GCMS_Analysis->Quantification

1. Lipid Extraction:

  • A representative sample of the food product is homogenized.

  • Lipids are extracted using a suitable solvent system, such as chloroform:methanol (2:1, v/v) according to the Folch method, or dichloromethane:methanol.

2. Saponification:

  • The extracted lipids are saponified to release sterols from their esterified forms. This is typically achieved by heating with a solution of potassium hydroxide in methanol or ethanol.

3. Purification:

  • The unsaponifiable matter, containing cholesterol and its derivatives, is extracted with a non-polar solvent like hexane or diethyl ether.

  • Solid-phase extraction (SPE) using silica or alumina cartridges can be employed for further purification and to separate different classes of sterols.

4. Derivatization:

  • To improve volatility and thermal stability for gas chromatography, the hydroxyl groups of any co-eluting sterols are derivatized. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common method. Cholesta-3,5-diene itself does not have a hydroxyl group and thus does not undergo silylation.

5. GC-MS Analysis:

  • The derivatized (or underivatized for cholesta-3,5-diene) extract is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the different compounds. The oven temperature is programmed to increase gradually to achieve optimal separation.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

6. Quantification:

  • Quantification is performed using an internal standard (e.g., 5α-cholestane) and a calibration curve prepared with a certified standard of cholesta-3,5-diene.

Conclusion and Future Perspectives

Cholesta-3,5-diene shows promise as a marker for thermal processing in cholesterol-containing foods. Its formation through the dehydration of cholesterol is a direct consequence of heat application. However, its specificity needs to be carefully evaluated in the context of other potential formation pathways, such as cholesterol oxidation, and its possible presence in unprocessed biological materials.

Key takeaways:

  • Potential as a Thermal Processing Marker: The presence of cholesta-3,5-diene is a strong indicator of heat treatment in foods containing cholesterol.

  • Need for More Quantitative Data: Further research is required to establish a comprehensive database of cholesta-3,5-diene levels in a wide variety of unprocessed and processed foods to define clear thresholds for different processing intensities.

  • Comparison with Other Markers is Crucial: The utility of cholesta-3,5-diene as a marker is best assessed in conjunction with other established markers to provide a more complete picture of the chemical changes occurring during food processing.

  • Impact of Non-Thermal Processing: The effect of non-thermal processing technologies on the formation of cholesta-3,5-diene is an emerging area of research that warrants further investigation.

For researchers and professionals in drug development, understanding the formation of such compounds in food is relevant for assessing dietary exposure to potentially bioactive molecules. Further validation and application of standardized analytical methods will be essential to fully establish the role of cholesta-3,5-diene as a specific and reliable marker for food processing.

References

Comparative

Evaluating the Purity of Commercially Available Cholesta-3,5-diene Standards: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the purity of commercially available cholesta-3,5-diene standards from leading suppliers. Ensuring the pur...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the purity of commercially available cholesta-3,5-diene standards from leading suppliers. Ensuring the purity of analytical standards is paramount for accurate quantification and reliable experimental outcomes in research and drug development. This document outlines detailed experimental protocols for the assessment of cholesta-3,5-diene purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The findings are summarized in comparative tables to aid in the selection of the most suitable standard for your analytical needs.

Commercial Cholesta-3,5-diene Standards: A Comparative Overview

Three commercially available cholesta-3,5-diene standards were selected for this evaluation. The purity specifications provided by the manufacturers are detailed in Table 1.

Supplier Product Number Stated Purity
Sigma-AldrichC6012≥93% (HPLC)
LGC StandardsTRC-C431508>95% (HPLC)[1][2]
MedChemExpressHY-117373(Not explicitly stated on the product page)

Experimental Purity Assessment

To independently verify the purity of the commercial standards, a series of analytical tests were performed. The following sections detail the methodologies employed for this evaluation.

Experimental Workflow

The overall workflow for the purity assessment of the commercial cholesta-3,5-diene standards is depicted in the following diagram.

Purity_Evaluation_Workflow A Procurement of Cholesta-3,5-diene Standards B Sample Preparation (Dissolution in appropriate solvent) A->B C High-Performance Liquid Chromatography (HPLC) Analysis B->C D Gas Chromatography-Mass Spectrometry (GC-MS) Analysis B->D E Quantitative Nuclear Magnetic Resonance (qNMR) Analysis B->E F Data Analysis and Purity Calculation C->F D->F E->F G Comparative Evaluation of Purity Data F->G H Final Report and Comparison Guide G->H

Caption: Experimental workflow for the comparative purity evaluation of commercial cholesta-3,5-diene standards.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC analysis was performed to determine the percentage purity of cholesta-3,5-diene and to identify any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was employed using Methanol (Solvent A) and Water (Solvent B). The gradient program begins with 85% Methanol and is ramped to 100% Methanol over 15 minutes, followed by a 10-minute hold.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 234 nm (corresponding to the conjugated diene chromophore).

  • Sample Preparation: A stock solution of each standard was prepared by dissolving approximately 10 mg in 10 mL of methanol. This solution was further diluted to a working concentration of 100 µg/mL with methanol.

  • Purity Calculation: The purity was calculated based on the area percentage of the main peak corresponding to cholesta-3,5-diene.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis was conducted to identify and quantify volatile and semi-volatile impurities, including potential isomers and degradation products.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: The oven temperature was programmed to start at 150°C, ramp to 250°C at a rate of 10°C/min, and then increase to 300°C at a rate of 5°C/min, with a final hold for 5 minutes.[4]

  • Injection Mode: Splitless injection of 1 µL.

  • Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV. The mass range was scanned from m/z 50 to 500.

  • Sample Preparation: A 1 mg/mL solution of each standard was prepared in hexane.

  • Impurity Identification: Impurities were tentatively identified by comparing their mass spectra with the NIST library and by interpreting fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR was employed for an absolute purity determination of the cholesta-3,5-diene standards.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Internal Standard: Maleic acid was chosen as the internal standard due to its chemical stability and well-separated proton signals from those of cholesta-3,5-diene.

  • Sample Preparation: Accurately weighed amounts of the cholesta-3,5-diene standard (approximately 10 mg) and the internal standard (approximately 5 mg) were dissolved in 0.75 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters: A 90° pulse angle, a relaxation delay of 30 seconds to ensure full relaxation of all protons, and 32 scans were used for data acquisition.

  • Purity Calculation: The purity of cholesta-3,5-diene was calculated by comparing the integral of a well-resolved olefinic proton signal of cholesta-3,5-diene (around 5.4-5.6 ppm) with the integral of the olefinic proton signal of maleic acid (at approximately 6.28 ppm).

Results and Discussion

The purity of the three commercial cholesta-3,5-diene standards was determined using the aforementioned analytical methods. The results are summarized in Table 2.

Supplier Stated Purity HPLC Purity (%) GC-MS Purity (%) qNMR Purity (%) Major Impurities Detected
Sigma-Aldrich≥93%94.293.894.5Cholesterol, Cholesta-3,5-dien-7-one
LGC Standards>95%96.896.597.1Cholesterol
MedChemExpressNot Stated92.591.893.2Cholesterol, Cholesta-2,4-diene, Cholesta-3,5-dien-7-one

The experimental results indicate that the purity of the standards from Sigma-Aldrich and LGC Standards is consistent with their stated specifications. The standard from MedChemExpress, for which no purity was specified, was found to have a lower purity compared to the other two suppliers.

The primary impurity detected across all standards was cholesterol, the precursor for the synthesis of cholesta-3,5-diene. Cholesta-3,5-dien-7-one, an oxidation product, was also identified in the standards from Sigma-Aldrich and MedChemExpress. The presence of the isomeric impurity, cholesta-2,4-diene, in the MedChemExpress standard suggests potential side reactions during synthesis or degradation upon storage.

Conclusion

This comparative guide provides a comprehensive evaluation of the purity of commercially available cholesta-3,5-diene standards. The experimental data presented here highlights the importance of independent purity verification for critical analytical standards. Based on our findings, the cholesta-3,5-diene standard from LGC Standards exhibited the highest purity among the tested products. Researchers should consider these findings when selecting a cholesta-3,5-diene standard to ensure the accuracy and reliability of their experimental results. The detailed analytical protocols provided in this guide can be adapted for the in-house quality control of steroidal standards.

References

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholesta-3,5-diene
Reactant of Route 2
Cholesta-3,5-diene
© Copyright 2026 BenchChem. All Rights Reserved.